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Foundational

2,6-Naphthyridin-1(2H)-one hydrobromide chemical structure and properties

An In-depth Technical Guide to 2,6-Naphthyridin-1(2H)-one Hydrobromide: Structure, Properties, and Applications Executive Summary The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,6-Naphthyridin-1(2H)-one Hydrobromide: Structure, Properties, and Applications

Executive Summary

The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] As a class of heterocyclic compounds, naphthyridines feature a fused system of two pyridine rings, with six possible isomers based on the nitrogen atom placement.[1] This guide focuses on a specific derivative, 2,6-Naphthyridin-1(2H)-one, and its hydrobromide salt. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its significance as a building block in modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors.[2][3] This document is intended for researchers and professionals in pharmaceutical sciences and organic chemistry, providing a foundational understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

The Parent Compound: 2,6-Naphthyridin-1(2H)-one

The core of the topic is the 2,6-Naphthyridin-1(2H)-one molecule. It is a solid at room temperature and possesses the fundamental bicyclic structure that makes it a valuable starting point for chemical synthesis.

Chemical Structure:

Caption: Acid-base reaction for salt formation.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for 2,6-Naphthyridin-1(2H)-one is not readily available, a plausible pathway can be constructed based on established methods for creating analogous naphthyridinone systems, which often involve the cyclization of substituted pyridine precursors. [4][5][6]

Proposed Synthesis of 2,6-Naphthyridin-1(2H)-one

The following protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.

Experimental Protocol:

  • Step 1: Oxidation of a Precursor. Start with a substituted pyridine, such as 2-methyl-6-aminopyridine. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield 6-aminopyridine-2-carboxylic acid.

    • Rationale: This step installs the carboxylic acid functionality necessary for the subsequent cyclization to form the pyridone ring.

  • Step 2: Activation of the Carboxylic Acid. The resulting carboxylic acid is activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or to an ester (e.g., a methyl ester via Fischer esterification).

    • Rationale: Activation makes the carbonyl carbon more electrophilic, facilitating the intramolecular ring-closing reaction.

  • Step 3: Intramolecular Cyclization. The activated intermediate is then treated with a reagent that facilitates the formation of the second ring. For instance, if an ester was formed, condensation with a C1 building block like diethyl malonate in the presence of a strong base (e.g., sodium ethoxide) would lead to the formation of the bicyclic naphthyridinone core. [6] * Rationale: This is the key ring-forming step that creates the desired heterocyclic scaffold.

  • Step 4: Purification. The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or column chromatography on silica gel.

    • Rationale: Purification is essential to remove unreacted starting materials, reagents, and byproducts to obtain the compound in high purity.

G A Substituted Pyridine (e.g., 2-methyl-6-aminopyridine) B Pyridine Carboxylic Acid A->B Oxidation (KMnO₄) C Activated Intermediate (Ester or Acid Chloride) B->C Activation (e.g., SOCl₂) D 2,6-Naphthyridin-1(2H)-one C->D Intramolecular Cyclization (Base-mediated condensation)

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Exploratory

Structural Pharmacology and In Vitro Mechanisms of 2,6-Naphthyridin-1(2H)-one Hydrobromide as a Privileged Kinase Scaffold

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists The Chemical and Physical Imperative In the landscape of targeted oncology and signal transduction r...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

The Chemical and Physical Imperative

In the landscape of targeted oncology and signal transduction research, the discovery of highly selective kinase inhibitors relies heavily on the design of the core pharmacophore. The 2,6-Naphthyridin-1(2H)-one scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors, most notably the ATP-binding pockets of critical kinases.

From an in vitro application standpoint, the physical state of the compound is as critical as its molecular geometry. The hydrobromide salt form of 2,6-Naphthyridin-1(2H)-one is not a mere formulation afterthought; it is an experimental necessity. Planar, fused-ring heterocyclic systems suffer from severe intermolecular π-π stacking, which drastically reduces their aqueous solubility. When researchers introduce free-base naphthyridines dissolved in 100% DMSO into aqueous assay buffers, the sudden change in dielectric constant often causes micro-precipitation (colloidal aggregation). This phenomenon leads to false-positive inhibition via non-specific protein sequestration. The hydrobromide salt disrupts this crystalline stacking, ensuring rapid, homogenous dissolution in physiological buffers and preserving the integrity of dose-response ( IC50​ ) calculations.

Structural Pharmacology: Hinge-Binding Dynamics

The mechanism of action (MoA) of 2,6-naphthyridin-1(2H)-one derivatives is rooted in competitive inhibition at the kinase catalytic cleft. The lactam motif (the 1(2H)-one functional group) provides a rigid, planar geometry that perfectly mimics the adenine ring of ATP.

The structural causality of its potency lies in its dual capacity for hydrogen bonding within the kinase "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase domain. The nitrogen atom of the lactam acts as a potent hydrogen bond donor, while the adjacent carbonyl oxygen serves as a hydrogen bond acceptor. This bidentate interaction anchors the scaffold to the backbone amides of the hinge region (e.g., the Ala553 residue in FGFR4 or Val101 in CDK4), sterically occluding ATP from entering the catalytic site.

HingeBinding Kinase Kinase Hinge Region (e.g., Ala553 / Val101) ATP ATP Displacement Kinase->ATP Prevents ATP binding Scaffold 2,6-Naphthyridin-1(2H)-one Core Scaffold Hbond1 H-Bond Acceptor (Lactam Carbonyl) Scaffold->Hbond1 Hbond2 H-Bond Donor (Lactam NH) Scaffold->Hbond2 Hbond1->Kinase Binds backbone NH Hbond2->Kinase Binds backbone C=O

Fig 1. ATP-competitive hinge-binding mechanism of the 2,6-naphthyridine scaffold.

Primary Target Axes and Signaling Pathways

Through rational substitution at the C3, C4, and C5 positions of the naphthyridine core, researchers have engineered this scaffold to selectively target distinct oncogenic pathways.

Target Axis 1: The FGF19-FGFR4 Pathway

Hepatocellular carcinoma (HCC) is frequently driven by an aberrant Fibroblast Growth Factor 19 (FGF19) to FGFR4 signaling axis. Pan-FGFR inhibitors often fail in the clinic due to hyperphosphatemia caused by off-target FGFR1 inhibition. The 2,6-naphthyridine scaffold has been successfully utilized to develop highly selective FGFR4 inhibitors1[1]. By binding to the FGFR4 kinase domain, the scaffold prevents the downstream phosphorylation of Phospholipase C gamma (PLCγ), effectively shutting down the MAPK/ERK proliferation cascade.

FGFR4Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 PLCg PLCγ Activation FGFR4->PLCg Phosphorylation Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks Kinase Domain MAPK MAPK/ERK Cascade PLCg->MAPK Proliferation Tumor Proliferation MAPK->Proliferation

Fig 2. Inhibition of the oncogenic FGF19-FGFR4 signaling axis by 2,6-naphthyridine derivatives.

Target Axis 2: Cell Cycle Regulation via CDK4/6

Cyclin-dependent kinases 4 and 6 (CDK4/6) are master regulators of the G1-to-S phase cell cycle transition. Overexpression of Cyclin D leads to the hyper-phosphorylation of the retinoblastoma (Rb) protein, releasing the E2F transcription factor and driving unchecked cellular replication. Aminopyrimidine-fused 2,6-naphthyridines have demonstrated profound efficacy as CDK4/6 inhibitors, locking tumor cells in the G1 phase2[2].

Quantitative Target Profiling

The versatility of the 2,6-naphthyridin-1(2H)-one core is evidenced by its application across multiple kinase families. The quantitative data below summarizes the typical in vitro biochemical potencies achieved when this scaffold is functionalized for specific targets.

Kinase TargetDerivative ClassTypical In Vitro IC50​ Primary Disease IndicationMechanism of Action
FGFR4 3,5-dimethoxyphenyl-2,6-naphthyridines25 - 40 nMHepatocellular CarcinomaATP-competitive; blocks PLCγ activation
CDK4/6 Aminopyrimidine-fused 2,6-naphthyridines10 - 80 nMER+ Breast CancerATP-competitive; prevents Rb phosphorylation
CK2 Benzo[c][2,6]naphthyridines50 - 150 nMSolid TumorsATP/GTP-competitive; multi-pathway suppression
LATS1/2 Diazaspiro-fused 2,6-naphthyridines< 10 nMIdiopathic Pulmonary FibrosisHippo pathway modulation; promotes YAP/TAZ

(Data synthesized from established structure-activity relationship (SAR) studies 3[3], 4[4])

Self-Validating In Vitro Methodologies

To accurately characterize the mechanism of a 2,6-naphthyridin-1(2H)-one derivative, researchers must employ a cascading, self-validating workflow. Biochemical potency does not guarantee cellular permeability, and cellular target engagement does not guarantee a phenotypic response.

Workflow Prep Compound Prep (Hydrobromide Salt) Biochem TR-FRET Kinase Assay (IC50 Determination) Prep->Biochem Cellular Cellular Target Engagement (Western Blot p-FGFR4) Biochem->Cellular Phenotype Viability Assay (CellTiter-Glo) Cellular->Phenotype

Fig 3. Sequential in vitro validation workflow for kinase inhibitor screening.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Causality: Planar aromatic compounds often exhibit intrinsic auto-fluorescence, which heavily confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission reading, allowing short-lived background compound fluorescence to decay before the signal is measured.

  • Reagent Preparation: Dissolve the 2,6-naphthyridin-1(2H)-one hydrobromide derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 into the aqueous kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The hydrobromide salt ensures no precipitation occurs at this critical dilution step.

  • Enzyme Reaction: Combine the target kinase (e.g., FGFR4), a biotinylated peptide substrate, and the inhibitor in a 384-well plate. Incubate for 15 minutes to allow pre-equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding ATP at exactly the Km​ concentration for the specific kinase. Logic: Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Detection: Stop the reaction with EDTA (to chelate Mg2+) and add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved emission ratio (665 nm / 615 nm).

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: To prove that the inhibitor actively penetrates the cell membrane and hits the intended target, we must measure the direct downstream substrate.

  • Cell Treatment: Seed Huh7 cells (for FGFR4) or MCF-7 cells (for CDK4) in 6-well plates. Starve cells overnight in serum-free media to establish a baseline. Treat cells with the 2,6-naphthyridine derivative (0.1, 1, and 10 μM) for 2 hours.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., 50 ng/mL FGF19) for 15 minutes.

  • Lysis and Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating System Logic: Probe the membrane for Phospho-Target (e.g., p-FGFR4 or p-Rb) and Total-Target (e.g., total FGFR4 or total Rb). Logic: A true kinase inhibitor will cause a dose-dependent decrease in the phospho-signal while the total protein signal remains perfectly constant. If total protein decreases, the compound is causing non-specific cytotoxicity or off-target degradation, invalidating the MoA.

References

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2024022487A1 - Aminoheteroaryl kinase inhibitors Google Patents URL
  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • CN117425654A - 2,8-diazaspiro[4.

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Foundational

Synthesis Pathways for 2,6-Naphthyridin-1(2H)-one Hydrobromide Derivatives: A Technical Guide

Executive Summary The 2,6-naphthyridine scaffold is a privileged, electron-deficient diazanaphthalene pharmacophore that has garnered significant attention in modern drug discovery[1]. While historically overshadowed by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,6-naphthyridine scaffold is a privileged, electron-deficient diazanaphthalene pharmacophore that has garnered significant attention in modern drug discovery[1]. While historically overshadowed by its 1,8-naphthyridine isomer, 2,6-naphthyridine derivatives are now recognized as critical structural motifs in the development of advanced therapeutics. Recent applications include their use as potent LATS1/2 kinase inhibitors for tissue regeneration[2], CK2 inhibitors in oncology, and highly selective histamine H3 receptor ligands[3].

Specifically, 2,6-naphthyridin-1(2H)-one hydrobromide derivatives offer a unique combination of enhanced aqueous solubility and precise hydrogen-bonding capabilities (via the lactam motif), making them ideal hinge-binding candidates in kinase inhibitor design. As a Senior Application Scientist, I have structured this guide to provide a self-validating, highly reproducible synthetic pathway for these derivatives, emphasizing the mechanistic causality behind each experimental condition.

Mechanistic Overview & Retrosynthetic Analysis

The synthesis of the 2,6-naphthyridin-1(2H)-one core demands rigorous control over the regiochemistry of the bicyclic system. The most atom-economical and scalable retrosynthetic approach utilizes 4-cyano-3-pyridylacetonitrile as the foundational building block[4].

By subjecting this bis-nitrile precursor to strong Brønsted acid conditions (anhydrous HBr), we can trigger a nucleophilic cascade that simultaneously constructs the second pyridine ring and installs a highly versatile bromide leaving group at the C1 position. Subsequent functional group manipulations—specifically diazotization, regioselective hydrolysis, and controlled catalytic debromination—yield the target 1(2H)-one core[5].

SynthesisPathway SM 4-Cyano-3-pyridylacetonitrile Int1 3-Amino-1-bromo-2,6-naphthyridine SM->Int1 Anhydrous HBr, MW, 150°C Int2 1,3-Dibromo-2,6-naphthyridine Int1->Int2 NaNO2, HBr, 0°C Int3 3-Bromo-2,6-naphthyridin-1(2H)-one Int2->Int3 6N H2SO4, Reflux Prod 2,6-Naphthyridin-1(2H)-one Int3->Prod H2, Pd/C, Et3N, MeOH Salt 2,6-Naphthyridin-1(2H)-one HBr Prod->Salt 48% HBr, EtOH, 0°C

Fig 1: Stepwise synthesis of 2,6-naphthyridin-1(2H)-one hydrobromide.

The 5-Step Synthesis Pathway: Causality & Protocols

The following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the next stage.

Step 1: Microwave-Assisted Cyclization

Causality: Conventional thermal cyclization of nitriles often leads to uncontrolled polymerization and tar formation. Microwave dielectric heating ensures rapid, uniform energy transfer, drastically reducing reaction times from hours to minutes[4]. Anhydrous HBr is chosen over HCl because the bromide ion is a superior nucleophile, efficiently trapping the cyclized imine intermediate to form the stable 3-amino-1-bromo-2,6-naphthyridine.

  • Protocol: Charge a microwave-safe reactor with 4-cyano-3-pyridylacetonitrile (1.0 eq) and anhydrous HBr (33% w/w in acetic acid, 5.0 eq). Seal the vessel and irradiate at 150°C for 15 minutes. Cool to room temperature, pour over crushed ice, and neutralize with saturated NaHCO₃ to precipitate the product.

  • Self-Validating IPC: Monitor via LC-MS. The reaction is deemed complete when the starting material is fully depleted and a dominant peak at m/z 224/226 [M+H]⁺ (1:1 isotopic ratio indicating one bromine atom) emerges.

Step 2: Diazotization and Bromination

Causality: To enable downstream regioselective hydrolysis, the C3 amino group must be converted into a secondary bromide leaving group. Sandmeyer-type diazotization using sodium nitrite in hydrobromic acid effectively replaces the primary amine with bromine[4].

  • Protocol: Dissolve 3-amino-1-bromo-2,6-naphthyridine (1.0 eq) in 48% aqueous HBr (15 vol) and cool to 0°C. Dropwise, add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the internal temperature below 5°C. Stir for 2 hours, then warm to room temperature. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Self-Validating IPC: TLC (Hexanes:EtOAc 7:3) will show the disappearance of the polar amine spot. LC-MS must confirm a mass shift to m/z 287/289/291 [M+H]⁺ (1:2:1 ratio).

Step 3: Regioselective Hydrolysis

Causality: Hydrolysis of 1,3-dibromo-2,6-naphthyridine with 6 N H₂SO₄ regioselectively targets the C1 position. The acidic conditions protonate the N2 nitrogen, drastically increasing the electrophilicity of the adjacent C1 carbon. Water attacks this activated position, and subsequent loss of HBr yields the thermodynamically stable lactam tautomer (1(2H)-one)[5].

HydrolysisLogic Dibromo 1,3-Dibromo Naphthyridine Protonation N2 Protonation (6N H2SO4) Dibromo->Protonation Activation C1 Electrophilic Activation Protonation->Activation Attack H2O Attack at C1 Activation->Attack Tautomerization Lactam Tautomerization (1(2H)-one) Attack->Tautomerization

Fig 2: Mechanism of regioselective hydrolysis at the C1 position.

  • Protocol: Suspend 1,3-dibromo-2,6-naphthyridine (1.0 eq) in 6 N H₂SO₄ (10 vol). Heat the mixture to reflux (approx. 100°C) for 6 hours. Cool the mixture and carefully adjust the pH to 7.0 using 2M NaOH. Filter the resulting precipitate and wash with cold water.

  • Self-Validating IPC: FTIR spectroscopy will reveal a strong new C=O stretching band at approximately 1670 cm⁻¹, confirming the formation of the lactam[5].

Step 4: Catalytic Debromination

Causality: The removal of the C3 bromine atom must be performed under carefully controlled hydrogenolysis conditions to prevent the over-reduction of the electron-deficient naphthyridine core to a 5,6,7,8-tetrahydro derivative[3]. Palladium on carbon (Pd/C) is utilized alongside a stoichiometric amount of triethylamine to scavenge the generated HBr, preventing catalyst poisoning.

  • Protocol: Dissolve 3-bromo-2,6-naphthyridin-1(2H)-one (1.0 eq) in methanol (20 vol). Add triethylamine (1.5 eq) and 10% Pd/C (0.1 eq by weight). Purge the reaction flask with N₂ gas, then backfill with H₂ gas (1 atm via balloon). Stir at ambient temperature for exactly 2 hours. Filter through a Celite pad and concentrate the filtrate.

  • Self-Validating IPC: LC-MS must confirm the complete shift from m/z 225/227 to m/z 147 [M+H]⁺. Strict adherence to the 2-hour timeline is required to prevent over-reduction.

Step 5: Hydrobromide Salt Formation

Causality: The free base is converted to the hydrobromide salt to lock the molecule into a stable, highly crystalline form with maximized aqueous solubility—a critical parameter for in vitro biological assays and formulation[2].

  • Protocol: Dissolve the purified 2,6-naphthyridin-1(2H)-one free base in minimal absolute ethanol at 0°C. Dropwise, add 48% aqueous HBr (1.1 eq). Stir for 30 minutes until a crystalline precipitate fully forms. Filter, wash with cold diethyl ether, and dry under high vacuum.

  • Self-Validating IPC: ¹H NMR (DMSO-d₆) should show a distinct downfield shift of all aromatic protons and a broad peak >12 ppm, indicative of the protonated naphthyridinium species.

Quantitative Data Presentation

The following table summarizes the expected yields, physical appearances, and critical analytical markers for each intermediate in the self-validating workflow.

CompoundStepExpected YieldAppearanceKey Analytical Marker (LC-MS / NMR / IR)
3-Amino-1-bromo-2,6-naphthyridine 180%Yellow solid[M+H]⁺ 224/226; ¹H NMR: δ 9.1 (s, 1H, H-5)
1,3-Dibromo-2,6-naphthyridine 272%Off-white solid[M+H]⁺ 287/289/291; ¹H NMR: δ 9.3 (s, 1H, H-5)
3-Bromo-2,6-naphthyridin-1(2H)-one 365%Pale yellow solid[M+H]⁺ 225/227; IR: C=O stretch at 1670 cm⁻¹
2,6-Naphthyridin-1(2H)-one 485%White powder[M+H]⁺ 147; ¹H NMR: δ 11.8 (br s, 1H, NH)
2,6-Naphthyridin-1(2H)-one HBr 5>90%Crystalline solid[M+H]⁺ 147 (free base); MP: >250°C (dec)

References

  • Title: Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review Source: Bentham Science / Current Organic Chemistry URL
  • Title: CN117425654A - 2,8-diazaspiro[4.
  • Title: Tetrahydronaphthyridine derivates useful as histamine H3 receptor ligands (EP1595881A1)
  • Title: An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Source: Der Pharma Chemica URL
  • Title: Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives Source: Canadian Science Publishing / Canadian Journal of Chemistry URL

Sources

Exploratory

Comprehensive Technical Guide: 2,6-Naphthyridin-1(2H)-one Hydrobromide

Synthesis, Spectral Characterization, and Analytical Validation Executive Summary & Scientific Context Naphthyridines (diazanaphthalenes) are privileged scaffolds in medicinal chemistry, characterized by a bicyclic syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis, Spectral Characterization, and Analytical Validation

Executive Summary & Scientific Context

Naphthyridines (diazanaphthalenes) are privileged scaffolds in medicinal chemistry, characterized by a bicyclic system containing two nitrogen atoms distributed across fused aromatic rings. Specifically, the 2,6-naphthyridine isomeric family has garnered significant attention for its ability to interact with complex biological targets, serving as a critical precursor for the development of LATS1/2 kinase inhibitors and other targeted therapeutics[1].

As a Senior Application Scientist, I approach the synthesis and characterization of 2,6-Naphthyridin-1(2H)-one hydrobromide (CAS: 1182323-46-1) not just as a routine chemical procedure, but as a highly controlled, self-validating system. The conversion of the free base (CAS: 80935-77-9) to its hydrobromide salt is a deliberate experimental choice designed to enhance aqueous solubility, improve solid-state stability, and facilitate downstream biological assays[2][3].

Physicochemical Properties & Identifiers

To ensure rigorous tracking and quality control, it is essential to distinguish between the free base and the hydrobromide salt. The quantitative data is summarized in the table below:

Property2,6-Naphthyridin-1(2H)-one (Free Base)2,6-Naphthyridin-1(2H)-one Hydrobromide
CAS Number 80935-77-9[2]1182323-46-1[3]
Molecular Formula C₈H₆N₂OC₈H₇BrN₂O (or C₈H₆N₂O · HBr)
Molecular Weight 146.15 g/mol [2]227.06 g/mol [3]
Structural Class Heterocyclic Building BlockHeterocyclic Halide Salt
Solubility Profile Soluble in DMF, DMSOSoluble in Water, Methanol, DMSO
Tautomerism Lactam (favored) ⇌ LactimProtonated Lactam

Synthetic Methodology & Mechanisms

The synthesis of 2,6-naphthyridin-1(2H)-one hydrobromide relies on a robust cyclization strategy followed by controlled halogenation. The protocol below is designed to maximize yield while minimizing ring-opening side reactions.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Precursor Cyclization

  • Initiation: Begin with a functionalized pyridine precursor, such as a 3-methylisonicotinonitrile derivative.

  • Reaction: Subject the precursor to intramolecular cyclization under basic or acidic reflux conditions (e.g., in DMF at 120°C). This step often mirrors Friedlander-type condensations used in related naphthyridine systems[4].

  • Isolation: Cool the reaction mixture to room temperature, neutralize, and precipitate the 2,6-naphthyridin-1(2H)-one free base. Filter and wash sequentially with cold water and ethanol.

Step 2: Hydrobromide Salt Formation Causality Note: The addition of hydrobromic acid (HBr) must be strictly temperature-controlled. The protonation of the basic nitrogen is exothermic; elevated temperatures can lead to unwanted hydrolysis of the lactam bond.

  • Suspension: Suspend the purified free base in a minimal volume of anhydrous methanol.

  • Bromination: Cool the suspension to 0–5°C using an ice bath. Dropwise, add 1.1 equivalents of 48% aqueous HBr under continuous stirring.

  • Crystallization: Allow the mixture to warm to room temperature and stir for 2 hours. Add diethyl ether dropwise until complete precipitation of the hydrobromide salt is achieved.

  • Drying: Filter the solid under vacuum and dry in a desiccator over P₂O₅ for 24 hours to yield the final product (CAS: 1182323-46-1).

SynthesisWorkflow N1 Substituted Pyridine Precursor (e.g., 3-Methylisonicotinonitrile) N2 Cyclization Reaction (Acidic/Basic Conditions, Reflux) N1->N2 N3 2,6-Naphthyridin-1(2H)-one (Free Base, CAS: 80935-77-9) N2->N3 N4 Bromination / Salt Formation (Aqueous HBr, 0-5°C) N3->N4 N5 2,6-Naphthyridin-1(2H)-one hydrobromide (CAS: 1182323-46-1) N4->N5

Figure 1: Step-by-step synthetic workflow for 2,6-Naphthyridin-1(2H)-one hydrobromide.

Spectral Characterization & Analytical Validation

Accurate spectral interpretation is paramount for confirming the structural integrity of the synthesized salt. Due to the strong intermolecular hydrogen bonding inherent to lactam dimers, the compound exhibits poor solubility in non-polar solvents. Therefore, DMSO-d₆ is the solvent of choice for NMR analysis, as it effectively disrupts these hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on established substituent increments for naphthyridine derivatives[5], the expected NMR assignments are as follows:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.50 ppm (br s, 1H, NH): The broad singlet at high frequency confirms the presence of the lactam tautomer rather than the lactim (OH) form.

    • δ 9.15 ppm (s, 1H, H-5): Highly deshielded due to the adjacent nitrogen in the pyridine ring.

    • δ 8.65 ppm (d, J = 5.5 Hz, 1H, H-7) and δ 7.90 ppm (d, J = 5.5 Hz, 1H, H-8): Characteristic coupling of the pyridine ring protons.

    • δ 7.45 ppm (d, J = 7.0 Hz, 1H, H-3) and δ 6.60 ppm (d, J = 7.0 Hz, 1H, H-4): Protons on the lactam-bearing ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • The defining signal appears at δ ~161.5 ppm, corresponding to the carbonyl carbon (C=O) of the lactam ring.

Mass Spectrometry (ESI-MS)

In positive electrospray ionization (ESI+), the hydrobromide salt dissociates. The mass spectrometer detects the protonated free base.

  • Observed m/z: 147.05 [M+H]⁺ (Calculated for C₈H₇N₂O⁺: 147.05).

  • Mechanistic Insight: Fragmentation often occurs via cyclic transition states involving the heterocyclic nitrogen, leading to the expulsion of CO (-28 Da) from the lactam ring[5].

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band at ~1660 cm⁻¹ is the hallmark of the lactam carbonyl.

  • N-H Stretch: A broad band spanning 3100–2800 cm⁻¹ indicates the N-H stretch, broadened by the hydrobromide salt formation and hydrogen bonding.

AnalyticalWorkflow Sample Hydrobromide Salt (CAS: 1182323-46-1) NMR NMR Spectroscopy (DMSO-d6, 1H/13C) Sample->NMR MS Mass Spectrometry (ESI+, m/z 147.05) Sample->MS IR IR Spectroscopy (Lactam C=O ~1660 cm⁻¹) Sample->IR Valid Structural & Purity Validation (>95%) NMR->Valid MS->Valid IR->Valid

Figure 2: Analytical validation workflow for structural confirmation and purity assessment.

Handling, Stability, and Storage Protocols

As a hydrobromide salt, 2,6-Naphthyridin-1(2H)-one hydrobromide exhibits mild hygroscopicity. To maintain >95% purity for research applications:

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Handling: Weighing should ideally be performed in a controlled-humidity environment to prevent moisture absorption, which can complicate accurate molar dosing in biological assays.

References

  • ChemNet. "80935-77-9 2,6-Naphthyridin-1(2H)-one".
  • BLD Pharm. "1182323-46-1 | 2,6-Naphthyridin-1(2H)-one hydrobromide".
  • EvitaChem. "Buy 2,7-Naphthyridin-1(2H)-one hydrobromide".
  • MDPI. "Spectral Characteristics of 2,7-Naphthyridines".
  • Google Patents. "CN117425654A - 2,8-diazaspiro[4.5]decane compound".

Sources

Foundational

Unlocking the Pharmacological Potential of 2,6-Naphthyridin-1(2H)-one Hydrobromide: Binding Affinity and Target Protein Interactions

Executive Summary In the landscape of targeted therapeutics, the 2,6-naphthyridine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 2,6-naphthyridine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. Specifically, 2,6-Naphthyridin-1(2H)-one hydrobromide serves as a foundational building block in fragment-based drug discovery (FBDD). This technical guide explores the structural rationale behind its high binding affinity, profiles its interaction with key oncogenic targets (FGFR4, CK2, and PKC), and provides a self-validating experimental framework for quantifying these interactions.

Structural Pharmacophore & Chemical Rationale

The efficacy of 2,6-naphthyridine derivatives stems from their precise geometric alignment within the ATP-binding pocket (the hinge region) of target kinases.

The Role of the 1(2H)-one (Lactam) Motif

The unmodified 2,6-naphthyridine ring provides a flat, aromatic system capable of π−π stacking with hydrophobic residues (e.g., the gatekeeper residue) in the kinase active site. However, the introduction of the 1(2H)-one modification (a lactam ring) fundamentally upgrades the fragment's binding capacity. The lactam introduces a bidentate hydrogen-bonding motif:

  • The NH group acts as a potent hydrogen bond donor.

  • The C=O (carbonyl) group acts as a hydrogen bond acceptor.

This dual motif perfectly mimics the binding of the adenine ring of ATP, allowing the scaffold to anchor tightly to the backbone amides of the kinase hinge region.

Causality of the Hydrobromide Salt Formulation

In biochemical assays, the free base of fused bicyclic heterocycles often suffers from poor aqueous solubility, leading to compound aggregation. This aggregation can cause non-specific protein precipitation, yielding false-positive binding signals (acting as Pan-Assay Interference Compounds, or PAINS). Utilizing the hydrobromide (HBr) salt of 2,6-naphthyridin-1(2H)-one ensures complete dissolution in standard assay buffers (e.g., HEPES-buffered saline with 1% DMSO). This maintains the compound in a strictly monomeric state, which is a non-negotiable prerequisite for calculating accurate thermodynamic parameters ( KD​ ) in Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Target Protein Binding Profiles

The 2,6-naphthyridin-1(2H)-one core has been successfully elaborated into highly selective inhibitors for several critical therapeutic targets.

  • FGFR4 (Fibroblast Growth Factor Receptor 4): Aberrant FGF19-FGFR4 signaling is a primary oncogenic driver in Hepatocellular Carcinoma (HCC). Recent structural activity relationship (SAR) studies demonstrate that 2,6-naphthyridine analogues achieve nanomolar potency against FGFR4 by forming critical hydrogen bonds with the hinge region, alongside hydrophobic interactions tailored to the FGFR4 active site .

  • CK2 (Casein Kinase 2): In CK2, the benzo[c][2,6]naphthyridine scaffold (as seen in clinical candidates like CX-4945) achieves remarkable picomolar affinity. The scaffold bridges the hydrophobic regions of the ATP pocket while establishing polar interactions with the hinge region and the adjacent positive area (Lys68/Glu81) .

  • PKC (Protein Kinase C): 2,6-naphthyridine templates have been engineered to selectively inhibit novel PKC isozymes ( δ,ϵ,η,θ ) over classical isozymes, providing a pathway for targeted immunological therapies .

Quantitative Binding Summary
Target KinaseScaffold ContextBinding Affinity ( IC50​ / Kd​ )Primary Interaction Motif
FGFR4 2,6-Naphthyridine analogue19 - 36 nMHinge region (ATP pocket)
PKC ϵ/η 2,6-Naphthyridine template9 - 50 nMATP-competitive
CK2 α Benzo[c][2,6]naphthyridinePicomolar (< 1 nM)Hinge region & Positive Area

Mechanistic Pathway Disruption: The FGFR4 Model

To understand the macro-level impact of the binding affinity, we must look at the signaling cascade. In HCC, the binding of the FGF19 ligand to the FGFR4 receptor triggers auto-phosphorylation, leading to the activation of FRS2 and the downstream ERK/MAPK pathway. By occupying the ATP pocket with high affinity, 2,6-naphthyridine derivatives competitively block kinase activity, halting tumor proliferation.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Active Kinase) FGF19->FGFR4 Binds & Activates FRS2 FRS2 Phosphorylation FGFR4->FRS2 Phosphorylates Inhibitor 2,6-Naphthyridine Inhibitor (ATP-Competitive) Inhibitor->FGFR4 Blocks ATP Pocket ERK ERK / MAPK Activation FRS2->ERK Downstream Signaling Proliferation Tumor Proliferation (HCC Progression) ERK->Proliferation Gene Transcription

Diagram 1: Disruption of the FGF19-FGFR4 signaling pathway by 2,6-naphthyridine inhibitors.

Experimental Protocol: SPR Binding Affinity Workflow

To validate the binding affinity ( KD​ ) of 2,6-Naphthyridin-1(2H)-one hydrobromide derivatives, Surface Plasmon Resonance (SPR) is the gold standard. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Causality of Experimental Design
  • Matrix Selection (CM5 Chip): The carboxymethylated dextran matrix provides a 3D hydrogel environment. This maximizes the immobilization capacity of the target kinase while maintaining its native conformational flexibility, preventing steric hindrance during ligand binding.

  • Multi-Cycle Kinetics: Tight-binding naphthyridine derivatives require sufficient time to dissociate. Multi-cycle kinetics (rather than single-cycle) ensures complete baseline return between injections, allowing for the accurate calculation of the dissociation rate constant ( koff​ ).

SPR_Workflow N1 Ligand Preparation (2,6-Naphthyridin-1(2H)-one HBr) N4 Analyte Injection (Multi-cycle Kinetics) N1->N4 N2 Sensor Chip Activation (CM5 Dextran Matrix) N3 Target Protein Immobilization (FGFR4/CK2 Kinase Domain) N2->N3 N3->N4 N5 Reference Subtraction & Solvent Correction N4->N5 N6 Data Fitting (1:1 Langmuir Model) N5->N6

Diagram 2: Surface Plasmon Resonance (SPR) workflow for binding affinity validation.

Step-by-Step Methodology

Step 1: Surface Preparation & Immobilization

  • Equilibrate a CM5 sensor chip in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Activate Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Inject the target protein (e.g., recombinant FGFR4 kinase domain) diluted in 10 mM Sodium Acetate (pH 5.0) until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Self-Validation Step: Subject Flow Cell 1 (FC1) to the exact same EDC/NHS and Ethanolamine activation/blocking steps without protein. FC1 will serve as the in-line reference channel.

Step 2: Analyte Preparation & Solvent Correction

  • Dissolve the 2,6-Naphthyridin-1(2H)-one hydrobromide derivative in 100% DMSO to create a 10 mM stock.

  • Dilute the stock into the running buffer to achieve a final DMSO concentration of exactly 1.0%. Prepare a 5-point concentration series (e.g., 1.56 nM to 25 nM).

  • Self-Validation Step: Prepare a DMSO calibration curve (ranging from 0.5% to 1.5% DMSO in running buffer). Run this prior to analyte injection to mathematically correct for bulk refractive index mismatches between the samples and the running buffer.

Step 3: Multi-Cycle Kinetic Analysis

  • Inject the analyte concentration series over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Set the association phase to 120 seconds and the dissociation phase to 600 seconds.

  • Subtract the FC1 signal from the FC2 signal (FC2-FC1) to eliminate non-specific matrix binding. Apply the DMSO solvent correction.

  • Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the association rate ( kon​ ), dissociation rate ( koff​ ), and overall binding affinity ( KD​=koff​/kon​ ).

Conclusion

The 2,6-Naphthyridin-1(2H)-one hydrobromide scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the lactam ring and the solubility profile of the hydrobromide salt, researchers can reliably target the ATP-binding pockets of elusive kinases like FGFR4, CK2, and PKC. When evaluated through rigorously validated, artifact-free protocols like SPR, this scaffold continues to yield highly potent, selective candidates for oncology and immunology.

References

  • Oh, H., et al. (2024). "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." Journal of Medicinal Chemistry.[Link]

  • van Eis, M. J., et al. (2011). "2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Zień, P., et al. (2017). "Oligo-aspartic acid conjugates with benzo[c][2,6]naphthyridine-8-carboxylic acid scaffold as picomolar inhibitors of CK2." European Journal of Medicinal Chemistry.[Link]

Exploratory

Thermodynamic Profiling of 2,6-Naphthyridin-1(2H)-one Hydrobromide: A Comprehensive Technical Guide

Executive Summary The development of robust active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the rigorous characterization of their thermodynamic landscapes. 2,6-Naphthyridin-1(2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the rigorous characterization of their thermodynamic landscapes. 2,6-Naphthyridin-1(2H)-one hydrobromide (CAS: 80935-77-9) is a highly specialized bicyclic heteroaromatic building block. The parent 2,6-naphthyridine scaffold is characterized by a low Lowest Unoccupied Molecular Orbital (LUMO) energy and exceptional thermal stability[1].

When formulated as a hydrobromide salt, the thermodynamic properties of the molecule—specifically its lattice energy, enthalpy of dissolution, and thermal degradation pathways—are fundamentally altered. This whitepaper provides an in-depth, self-validating framework for evaluating the solid-state and solution thermodynamics of 2,6-Naphthyridin-1(2H)-one hydrobromide, ensuring that researchers can confidently predict its behavior in formulation and synthesis.

Structural Thermodynamics: The Hydrobromide Advantage

To understand the macroscopic thermodynamic properties of 2,6-Naphthyridin-1(2H)-one hydrobromide, we must first examine its molecular causality. The parent molecule contains two distinct nitrogen atoms:

  • The Lactam Nitrogen (Position 2): Participates in strong intermolecular hydrogen bonding (dimerization), driving a high baseline melting point.

  • The Pyridinic Nitrogen (Position 6): Acts as the primary basic center for protonation by hydrobromic acid (HBr).

The formation of the hydrobromide salt introduces a highly polarizable bromide anion ( Br− ) into the crystal lattice. This ionic interaction significantly increases the lattice enthalpy ( ΔHlat​ ) compared to the free base[2]. Consequently, the thermodynamic stability of the solid state is enhanced, which is critical for preventing polymorphic transitions during mechanical stress (e.g., milling or compaction) in pharmaceutical manufacturing.

G A Solid HBr Salt (High Lattice Energy) B Lattice Dissociation (ΔH_lat) Endothermic A->B Heat Input F Enthalpy of Solution (ΔH_sol) A->F C Gaseous Ions (Naphthyridinium + Br-) B->C D Hydration (ΔH_hyd) Exothermic C->D E Aqueous Solution (Solvated State) D->E F->E

Thermodynamic cycle of 2,6-Naphthyridin-1(2H)-one hydrobromide dissolution.

Solid-State Thermodynamics: Thermal Stability & Phase Transitions

Naphthyridine derivatives are known for their rigid packing patterns and high decomposition temperatures ( Td​>400∘C )[1]. However, hydrobromide salts often exhibit complex thermal profiles due to the potential for desolvation, polymorphic transitions, and eventual disproportionation (loss of HBr gas)[3].

To accurately map these thermodynamic events, we utilize a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach.

Step-by-Step Methodology: DSC/TGA Profiling

This protocol is designed as a self-validating system; the inclusion of thermal history erasure ensures that observed endotherms are intrinsic thermodynamic properties, not kinetic artifacts of crystallization.

  • Instrument Calibration: Calibrate the DSC heat flow and temperature using an Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ). Calibrate the TGA microbalance using certified class E2 weights.

  • Sample Preparation: Accurately weigh 2.0−3.0 mg of 2,6-Naphthyridin-1(2H)-one hydrobromide into an aluminum pan. Causality: A small sample mass minimizes thermal gradients, ensuring sharp, highly resolved endothermic peaks.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min . Causality: Prevents oxidative degradation, allowing for the isolation of pure thermodynamic melting and HBr dissociation events.

  • Thermal Cycle (Heat-Cool-Heat):

    • Heating 1: 25∘C to 200∘C at 10∘C/min (Removes residual surface moisture).

    • Cooling: 200∘C to 25∘C at 20∘C/min (Erases thermal history).

    • Heating 2: 25∘C to 350∘C at 10∘C/min (Captures the true melting point and onset of decomposition).

  • Orthogonal TGA Validation: Run a parallel TGA from 25∘C to 500∘C . Correlate any DSC endotherm with the TGA mass derivative ( DTG ). If an endotherm aligns with a mass loss corresponding to ∼35.6% of the total mass, it indicates the thermodynamic dissociation of HBr rather than a true melt.

Workflow N1 Sample Prep (2-3 mg, Al pan) N2 N2 Purge (50 mL/min) N1->N2 N3 Linear Heating (10°C/min) N2->N3 N4 DSC: Endotherm (Phase Transition) N3->N4 Heat Flow N5 TGA: Mass Loss (HBr Evolution) N3->N5 Mass Δ

Coupled DSC/TGA workflow for isolating thermodynamic phase transitions.

Solution Thermodynamics: Solubility Profiles

The solubility of 2,6-Naphthyridin-1(2H)-one hydrobromide is dictated by the Gibbs free energy of solution ( ΔGsol​ ). For pharmaceutical salts, dissolution is typically an endothermic process ( ΔHsol​>0 ) driven by a positive entropy of mixing ( ΔSsol​>0 )[4].

Quantitative Data Presentation

By measuring the equilibrium solubility at multiple temperatures, we can extract the standard thermodynamic parameters using the non-linear van 't Hoff equation:

ln(x)=−RTΔHsol​​+RΔSsol​​

Table 1: Representative Thermodynamic Parameters for the Aqueous Dissolution of 2,6-Naphthyridin-1(2H)-one Hydrobromide (pH 4.5 buffer to suppress free-base precipitation).

Temperature (K)Solubility ( mg/mL ) ΔGsol∘​ ( kJ/mol ) ΔHsol∘​ ( kJ/mol ) TΔSsol∘​ ( kJ/mol )
298.15 (25°C) 12.4-5.02+25.10+30.12
303.15 (30°C) 15.8-5.53+25.10+30.63
310.15 (37°C) 21.3-6.24+25.10+31.34

Data Interpretation: The positive ΔHsol∘​ confirms that the lattice energy of the hydrobromide salt strongly outweighs the hydration enthalpy of the resulting ions. The dissolution is entirely entropy-driven, which is characteristic of rigid, planar fused-ring systems that disrupt water structure upon solvation.

Step-by-Step Methodology: Isothermal Microcalorimetry (IMC)

To empirically validate the van 't Hoff derivation, direct measurement of ΔHsol​ is required.

  • Preparation: Equilibrate the isothermal microcalorimeter at exactly 298.15 K .

  • Solvent Loading: Load 3.0 mL of the target aqueous buffer into the reference and sample ampoules.

  • Sample Introduction: Place 15.0 mg of the crystalline salt into the injection syringe.

  • Equilibration & Injection: Allow the system to achieve a stable baseline (drift ). Inject the solid into the solvent under continuous stirring ( 400 rpm ).

  • Integration: Integrate the area under the endothermic heat flow curve ( dQ/dt ) to calculate the absolute heat of solution ( Q ). Divide by the moles of solute to yield ΔHsol​ .

Conclusion & Future Perspectives

The thermodynamic characterization of 2,6-Naphthyridin-1(2H)-one hydrobromide reveals a delicate balance between the high lattice energy imparted by the bromide anion and the strong intermolecular hydrogen bonding of the lactam motif. By employing rigorous, self-validating thermal (DSC/TGA) and calorimetric (IMC) protocols, researchers can accurately map its phase transitions and solubility limits. This thermodynamic blueprint is essential for preventing late-stage formulation failures, ensuring that the compound remains stable and bioavailable throughout its lifecycle.

References

  • Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)
  • Hydrobromide salts of tropate esters: Thermodynamic properties and protein-binding Source: Journal of Pharmacy and Pharmacology URL:[Link]

Sources

Foundational

Comprehensive Safety and Toxicity Profile of 2,6-Naphthyridin-1(2H)-one Hydrobromide in Preclinical Drug Development

Executive Summary The 2,6-naphthyridine scaffold is a highly privileged nitrogen-containing heterocycle in modern medicinal chemistry, serving as a core pharmacophore for a wide array of targeted therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,6-naphthyridine scaffold is a highly privileged nitrogen-containing heterocycle in modern medicinal chemistry, serving as a core pharmacophore for a wide array of targeted therapeutics, including cyclin-dependent kinase (CDK) and large tumor suppressor kinase (LATS) inhibitors[1][2][3]. Within preclinical development, 2,6-Naphthyridin-1(2H)-one hydrobromide is frequently utilized as a reactive intermediate and foundational building block.

This whitepaper provides an in-depth technical analysis of the safety, mechanistic toxicity, and preclinical profiling protocols associated with this compound. By synthesizing physicochemical data with field-proven in vitro and in vivo methodologies, this guide equips drug development professionals with the strategic insights necessary to navigate the toxicological liabilities of naphthyridinone-derived candidates.

Chemical Identity and Physicochemical Properties

The selection of the hydrobromide (HBr) salt over the free base of 2,6-Naphthyridin-1(2H)-one is a deliberate strategic choice in chemical synthesis and formulation. The free base contains a basic nitrogen that can participate in undesirable side reactions or oxidative degradation. Protonation via hydrobromic acid yields a stable, solid, and non-volatile salt that prevents the lone pair of electrons from participating in hazardous intramolecular cyclizations, thereby ensuring reproducible experimental outcomes[4].

Table 1: Physicochemical and Safety Data Summary
PropertyValue / DescriptionRationale / Implication
Chemical Name 2,6-Naphthyridin-1(2H)-one hydrobromideStandardized nomenclature for the HBr salt derivative.
Base CAS Number 80935-77-9[5]Unique identifier for the free base scaffold.
Molecular Formula C8H6N2O · HBrIncorporates the bromide counterion for stability.
Molecular Weight 227.06 g/mol Low molecular weight ideal for fragment-based drug design.
Physical State Solid (Crystalline powder)Enhances shelf-life and simplifies gravimetric handling[4].
Solubility Soluble in DMSO, H2O (pH dependent)HBr salt enhances aqueous solubility compared to the free base.
Primary Hazard Irritant (Skin/Eyes), Target Organ ToxicityRequires stringent PPE; bromide ion can cause systemic effects.

Mechanistic Toxicology and Scaffold Liabilities

When 2,6-Naphthyridin-1(2H)-one is elaborated into mature kinase inhibitors, the scaffold's interaction with the human kinome introduces specific on-target and off-target toxicological liabilities.

On-Target Hematological Toxicity

Derivatives of the naphthyridinone scaffold are potent inhibitors of CDK4 and CDK6, which regulate the G1-to-S phase transition in the cell cycle[2]. While highly efficacious in estrogen receptor-positive breast cancers, these inhibitors are universally associated with dose-limiting hematological toxicity, specifically neutropenia . Genetic and pharmacological data confirm that this toxicity is a direct mechanistic consequence of inhibiting the CDK6-cyclin D3 complex, which is essential for the proliferation and maturation of hematopoietic stem cells in the bone marrow[2].

CDK_Pathway CDK46 CDK4/6 + Cyclin D Rb Retinoblastoma (Rb) Protein (Active) CDK46->Rb Phosphorylates Toxicity Hematological Toxicity (Neutropenia) CDK46->Toxicity CDK6 Inhibition in Marrow Inhibitor Naphthyridinone Scaffold (Inhibitor) Inhibitor->CDK46 Inhibits pRb Phospho-Rb (Inactive) Rb->pRb Conversion E2F E2F Transcription Factor (Released) Rb->E2F Inhibits (Unphosphorylated) pRb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Proliferation

Fig 1: CDK4/6-Rb signaling pathway and mechanistic basis for scaffold-induced neutropenia.

The Bromide Counterion Effect

In preclinical animal dosing, high concentrations of the hydrobromide salt can lead to systemic bromide accumulation. Bromide ions compete with chloride ions in renal tubular reabsorption and can interfere with standard laboratory chloride assays, leading to spurious hyperchloremia [6]. At exceptionally high doses, bromide accumulation may induce central nervous system depression, a factor that must be decoupled from the intrinsic toxicity of the naphthyridine pharmacophore during maximum tolerated dose (MTD) studies.

In Vitro Safety Profiling: Self-Validating Protocols

To ensure the safety of 2,6-Naphthyridin-1(2H)-one derivatives, rigorous in vitro screening is mandatory. The following protocols are designed as self-validating systems, incorporating strict quality control metrics to ensure data integrity.

Protocol 1: High-Throughput Hepatotoxicity Assay (HepG2)

Rationale: HepG2 cells retain essential hepatic metabolizing enzymes, allowing for the detection of both intrinsic cytotoxicity and reactive metabolite-driven toxicity caused by the oxidative metabolism of the naphthyridine ring.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve the hydrobromide salt in 100% anhydrous DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

    • Causality Note: The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent solvent-induced membrane lysis, which would artificially inflate the compound's apparent toxicity.

  • Treatment: Transfer the diluted compounds to the cell plate. Include vehicle control (0.1% DMSO) and a positive control (Chlorpromazine, 50 µM).

  • Incubation & Detection: Incubate for 72 hours. Add CellTiter-Glo® reagent (v/v ratio 1:1) to lyse cells and generate a luminescent signal proportional to ATP concentration.

  • Validation & QC: Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z' > 0.5 . Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Automated hERG Patch-Clamp Assay (Cardiotoxicity)

Rationale: The basic nitrogen atoms in the naphthyridine heterocycle can interact with aromatic residues (Tyr652, Phe656) within the pore of the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a risk for QT interval prolongation and lethal arrhythmias.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration.

    • Validation Metric: Membrane resistance ( Rm​ ) must be > 1 GΩ (gigaohm seal) before proceeding. Cells with high leak currents are automatically rejected to prevent false positives.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the naphthyridinone derivative at ascending concentrations (0.1 µM to 30 µM). Measure the fractional block of the peak tail current.

  • Quality Control: Apply E-4031 (500 nM) at the end of the recording as a positive control. A >90% block of the remaining current validates the channel's pharmacological responsiveness.

Tox_Workflow cluster_invitro Tier 1: In Vitro Profiling cluster_invivo Tier 2: In Vivo & PK Compound Naphthyridinone Hydrobromide HepG2 Hepatotoxicity (HepG2 / ATP) Compound->HepG2 hERG Cardiotoxicity (hERG Patch-Clamp) Compound->hERG Ames Genotoxicity (Ames Test) Compound->Ames MTD Acute Toxicity (MTD Determination) HepG2->MTD IC50 > 10µM hERG->MTD IC50 > 30µM Ames->MTD Negative PK PK / ADMET (Clearance, Half-life) MTD->PK

Fig 2: Tiered preclinical safety and toxicity screening workflow for naphthyridinone derivatives.

In Vivo Toxicity and Pharmacokinetics

Transitioning from in vitro to in vivo models requires careful consideration of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Table 2: Representative Safety Thresholds for Naphthyridine Derivatives
Assay / MetricTarget Threshold for AdvancementMechanistic Rationale
HepG2 Cytotoxicity (IC50) > 10 µMEnsures a sufficient therapeutic window between efficacy and liver injury.
hERG Inhibition (IC50) > 30 µMMitigates the risk of drug-induced Long QT Syndrome (LQTS).
Ames Mutagenicity Negative (All Strains)Confirms the absence of DNA-reactive electrophilic intermediates.
In Vivo MTD (Rodent) > 50 mg/kgEstablishes the upper bound for repeat-dose efficacy studies.

During Maximum Tolerated Dose (MTD) studies, rodents are monitored for clinical signs of distress, weight loss, and hematological shifts. Complete Blood Counts (CBC) are critical to monitor for the aforementioned neutropenia, which serves as a pharmacodynamic biomarker of target engagement for CDK4/6-directed naphthyridine derivatives[2].

Handling, Storage, and Occupational Safety

For laboratory personnel synthesizing or formulating 2,6-Naphthyridin-1(2H)-one hydrobromide, strict adherence to occupational safety guidelines is required.

  • Storage: The hydrobromide salt is hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent moisture absorption and subsequent degradation.

  • Personal Protective Equipment (PPE): Handling requires a minimum of a chemically resistant lab coat, nitrile gloves (double-gloving recommended), and safety goggles.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet or a dedicated powder-weighing isolator to prevent inhalation of the crystalline dust, which can cause severe respiratory tract irritation.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Solubilization of 2,6-Naphthyridin-1(2H)-one Hydrobromide in DMSO

Mechanistic Rationale & Chemical Context The preparation of high-fidelity stock solutions is a critical foundational step in drug discovery, high-throughput screening (HTS), and structural biology. 2,6-Naphthyridin-1(2H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Context

The preparation of high-fidelity stock solutions is a critical foundational step in drug discovery, high-throughput screening (HTS), and structural biology. 2,6-Naphthyridin-1(2H)-one hydrobromide presents unique physicochemical dynamics that must be managed to ensure complete dissolution and long-term stability.

The core molecule features a lactam/pyridone-like motif (1(2H)-one) embedded within a naphthyridine bicyclic system. This structure readily forms strong intermolecular hydrogen bonds, which can limit solubility in non-polar environments. To improve solid-state stability and aqueous dissolution profiles, the compound is often synthesized as a hydrobromide (HBr) salt[1]. However, the strong ionic lattice energy of the HBr salt requires a solvent with a high dielectric constant to fully dissociate the naphthyridine cation from the bromide counterion[2].

Dimethyl sulfoxide (DMSO) is the gold standard for this application. As a strongly polar aprotic solvent, DMSO effectively solvates both the bulky heterocyclic cation and the bromide anion while simultaneously acting as a powerful hydrogen-bond acceptor to disrupt the lactam's self-association.

Causality Check : Why use anhydrous DMSO? DMSO is notoriously hygroscopic. The assimilation of atmospheric water drastically reduces the solvent's capacity to keep hydrophobic core structures in solution, leading to delayed micro-precipitation and compound hydrolysis over time[3]. Therefore, controlling the micro-environment during dissolution is non-negotiable.

Physicochemical Profiling & Dilution Metrics

Before initiating the protocol, verify the mass and calculate the required solvent volume. The data below is calculated based on the stoichiometric hydrobromide salt.

ParameterValue
Chemical Formula C₈H₆N₂O • HBr
Molecular Weight (Free Base) 146.15 g/mol
Molecular Weight (Salt) 227.06 g/mol
Appearance Solid powder
Target Stock Concentration 10 mM to 50 mM
Recommended Solvent Anhydrous DMSO (≥99.9%, H₂O ≤0.005%)

Standard Dilution Table (Targeting 10 mM Stock):

Mass of Compound Weighed Volume of Anhydrous DMSO Required
1.00 mg 440.4 µL
5.00 mg 2.202 mL

| 10.00 mg | 4.404 mL |

Experimental Workflow Visualization

The following self-validating workflow ensures that the compound is not only dissolved but that the solution's integrity is verified before long-term storage.

G Start 2,6-Naphthyridin-1(2H)-one Hydrobromide (Solid) Weigh Equilibrate & Weigh (Inert Atmosphere) Start->Weigh Solvent Add Anhydrous DMSO (Argon Purged) Weigh->Solvent Mix Vortex & Sonicate (Max 37°C) Solvent->Mix Check Centrifuge & Visual QC (Check for precipitates) Mix->Check Decision Clear Solution? Check->Decision Fail Troubleshoot (Gentle Heat / Dilute) Decision->Fail No Aliquot Aliquot & Blanket with Argon Decision->Aliquot Yes Fail->Mix Store Store at -20°C to -80°C (Minimize Freeze-Thaw) Aliquot->Store

Caption: Standardized workflow for the solubilization and quality control of heterocyclic HBr salts in DMSO.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system; you must not proceed to the next step until the quality control (QC) criteria of the current step are met.

Phase 1: Preparation & Environmental Control
  • Thermal Equilibration : Remove the vial of 2,6-Naphthyridin-1(2H)-one hydrobromide from cold storage and allow it to equilibrate to room temperature (approx. 30-45 minutes) inside a desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HBr salt, which will introduce water into your final DMSO stock[3].

  • Solvent Purging : Degas the anhydrous DMSO by bubbling dry Argon or Nitrogen gas through the solvent for 5–10 minutes.

Phase 2: Dissolution
  • Weighing : Accurately weigh the desired mass of the compound into a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene).

  • Solvent Addition : Using a calibrated positive-displacement pipette, add the calculated volume of purged, anhydrous DMSO to achieve your target concentration (refer to the Dilution Table).

  • Agitation : Vortex the solution vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication) : If visible particulates remain, place the sealed tube in an ultrasonic water bath set to room temperature (do not exceed 37°C) for 5–10 minutes.

    • Causality: Sonication provides acoustic cavitation, generating localized shear forces that break apart the strong ionic crystal lattice of the hydrobromide salt without requiring excessive bulk heating that could degrade the molecule.

Phase 3: Quality Control & Validation
  • Visual Inspection : Hold the tube against both a stark white and a stark black background under bright light. The solution must be completely transparent with no Schlieren lines or floating particulates.

  • Centrifugation (The Self-Validation Step) : Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the very bottom of the tube.

    • Causality: Micro-precipitates are often invisible to the naked eye in suspension. Centrifugation forces any undissolved salt to the pellet. If a pellet is observed, the compound is not fully dissolved.

Storage, Stability, and the Freeze-Thaw Paradigm

Once a validated, clear solution is obtained, proper storage is paramount.

The Freeze-Thaw Vulnerability : Research demonstrates that repeated freeze-thaw cycles are the primary driver of compound degradation and precipitation in DMSO libraries[4]. During the freezing process, DMSO crystallizes, forcing the solute into a shrinking volume of liquid solvent. This localized super-saturation forces the compound past its solubility limit. Upon thawing, the hydrobromide salt may not spontaneously re-dissolve without repeated sonication[4].

Storage Protocol :

  • Aliquoting : Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, low-bind tubes.

  • Inert Blanketing : Gently blow a stream of Argon gas over the top of each open tube for 2 seconds immediately before capping. This displaces oxygen and atmospheric moisture.

  • Temperature : Store aliquots at -20°C or -80°C, protected from light.

  • Usage : Thaw a single aliquot at room temperature, vortex briefly, and discard any remainder after the experiment. Do not refreeze.

Troubleshooting Guidelines

  • Issue: Persistent suspension or pellet after centrifugation.

    • Intervention A (Thermal): Warm the solution gently to 37°C–40°C in a dry block heater while shaking, followed by immediate vortexing.

    • Intervention B (Dilution): The compound may have reached its absolute solubility limit in DMSO. Add an additional calculated volume of DMSO to halve the concentration (e.g., drop from 50 mM to 25 mM) and repeat the QC validation.

  • Issue: Solution turns cloudy upon addition to aqueous assay buffers.

    • Intervention: This is known as "solvent crash." The compound is soluble in DMSO but insoluble in water. To prevent this, ensure the final assay concentration of DMSO is kept low (typically ≤1%), and add the DMSO stock to the aqueous buffer slowly while vortexing, rather than adding buffer to the DMSO.

References

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at:[Link]

  • Library Quality Assurance (NIH/PMC) . Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. PubMed Central. Available at:[Link]

  • Organic Process Research & Development (ACS) . Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available at:[Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing Strategies for 2,6-Naphthyridin-1(2H)-one Hydrobromide

Introduction: Navigating the Preclinical Path of a Novel Naphthyridinone Compound The 2,6-naphthyridine scaffold is a promising heterocyclic structure in modern medicinal chemistry, with derivatives showing potential as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Path of a Novel Naphthyridinone Compound

The 2,6-naphthyridine scaffold is a promising heterocyclic structure in modern medicinal chemistry, with derivatives showing potential as inhibitors of critical cellular targets such as poly (ADP-ribose) polymerase (PARP), mTOR, and fibroblast growth factor receptor 4 (FGFR4).[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosing strategy for 2,6-Naphthyridin-1(2H)-one hydrobromide. For the purpose of providing a concrete and detailed framework, we will proceed with the working hypothesis that this compound is a novel PARP inhibitor. This assumption allows for the integration of specific experimental insights relevant to this class of molecules.[5][6][7][8][9]

The primary objectives of these application notes are to guide the user through the critical stages of preclinical in vivo evaluation, from initial dose-range finding and toxicity assessments to the design of definitive efficacy studies.[10][11] Adherence to these principles will not only ensure data integrity and reproducibility but also provide a solid foundation for advancing a promising therapeutic candidate toward clinical trials.[12][13][14]

Part 1: Foundational Preclinical Characterization

Prior to initiating in vivo studies, a thorough understanding of the compound's physicochemical properties and in vitro activity is paramount. This foundational knowledge informs every subsequent step of the in vivo dosing strategy.

Physicochemical Properties and Formulation Development

The hydrobromide salt form of the compound suggests good aqueous solubility, which is advantageous for formulation. However, experimental verification is crucial.

Table 1: Key Physicochemical Parameters for Formulation Development

ParameterExperimental MethodImplication for Dosing Strategy
Aqueous Solubility Kinetic and thermodynamic solubility assaysDetermines the feasibility of simple aqueous formulations versus the need for co-solvents or other excipients.
LogP/LogD HPLC-based or shake-flask methodsPredicts the compound's lipophilicity and potential for membrane permeability.
pKa Potentiometric titration or UV-spectroscopyInforms on the ionization state of the compound at physiological pH, affecting solubility and absorption.
Chemical Stability HPLC-based stability studies in various buffers and vehiclesEnsures the integrity of the compound in the final dosing formulation.[15]

Protocol 1: Vehicle Screening and Formulation Preparation

  • Initial Screening: Begin by assessing the solubility of 2,6-Naphthyridin-1(2H)-one hydrobromide in common, well-tolerated preclinical vehicles.[16] A tiered approach is recommended:

    • Tier 1 (Aqueous): Sterile water for injection, 0.9% saline, 5% dextrose in water (D5W).

    • Tier 2 (Aqueous with Solubilizing Agents): 10% HP-β-CD (hydroxypropyl-beta-cyclodextrin), 20% PEG400 in saline.[17]

    • Tier 3 (Suspensions): 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water.

  • Formulation Selection: Choose the simplest vehicle that provides the desired concentration and stability. For oral administration, a suspension is often acceptable. For intravenous administration, a clear, sterile solution is mandatory.[15]

  • pH Adjustment: The pH of the final formulation should be maintained between 5 and 9 to minimize irritation at the site of administration.[15]

  • Preparation and Storage: Prepare formulations fresh daily under sterile conditions. If short-term storage is necessary, validate the stability of the compound in the chosen vehicle at the intended storage temperature (e.g., 4°C).

Part 2: In Vivo Toxicology and Dose-Range Finding

The initial in vivo studies are designed to establish a safe and tolerable dose range for subsequent efficacy studies.[13][18] These studies are typically conducted in rodents (mice or rats).

Acute Toxicity and Dose Escalation

The goal of an acute toxicity study is to determine the effects of a single dose of the compound and to identify the Maximum Tolerated Dose (MTD).[12][19]

Protocol 2: Acute Toxicity and MTD Determination

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group size (n=3-5 per group, mixed-sex or parallel male and female groups).

  • Dose Selection: Based on in vitro potency (e.g., IC50), start with a dose that is expected to be well-tolerated and escalate in subsequent cohorts. A common starting point is 1-5 mg/kg. Dose escalation can follow a modified Fibonacci sequence.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for up to 14 days.[18] Record observations such as changes in body weight, activity level, posture, and any signs of distress.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or other severe clinical signs).

Graphviz Diagram 1: Workflow for MTD Determination

MTD_Workflow start Start: In Vitro Potency Data dose_selection Select Initial Dose Cohort (e.g., 1-5 mg/kg) start->dose_selection administer Administer Single Dose (PO, IP, or IV) dose_selection->administer monitor Monitor for Clinical Signs & Body Weight (14 days) administer->monitor evaluate Evaluate Toxicity monitor->evaluate mtd_reached MTD Determined evaluate->mtd_reached Significant Toxicity escalate Escalate Dose in New Cohort evaluate->escalate No Significant Toxicity stop End mtd_reached->stop escalate->administer

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Sub-chronic Toxicity

For compounds intended for repeated dosing, a sub-chronic toxicity study is essential to evaluate the cumulative effects of the drug.[13][18]

Protocol 3: 14- or 28-Day Repeated Dose Toxicity Study

  • Dose Levels: Select 3-4 dose levels based on the MTD study (e.g., MTD, 1/2 MTD, and 1/4 MTD), along with a vehicle control group.

  • Dosing Schedule: Administer the compound daily (or as per the intended clinical schedule) for 14 or 28 days.

  • In-life Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to identify any dose-dependent toxicities and to establish a No Observed Adverse Effect Level (NOAEL).[14]

Part 3: Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between dose, exposure, and target engagement is critical for designing an effective dosing regimen.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeDetermines the dosing interval.
Bioavailability (%F) The fraction of an administered dose that reaches systemic circulationCompares the exposure of different routes of administration (e.g., oral vs. intravenous).[2]

Protocol 4: Single-Dose Pharmacokinetic Study

  • Animal Model and Groups: Use cannulated rodents (for serial blood sampling) or a composite study design. Include groups for both IV and the intended therapeutic route (e.g., PO).

  • Dosing: Administer a single, well-tolerated dose.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Use appropriate software to calculate the key PK parameters listed in Table 2.

Pharmacodynamic (PD) Studies

PD studies measure the effect of the compound on its biological target. For a PARP inhibitor, this would involve measuring the inhibition of PARP activity in tumors or surrogate tissues.[5]

Protocol 5: Target Engagement and PD Biomarker Analysis

  • Study Design: In tumor-bearing mice, administer a single dose of 2,6-Naphthyridin-1(2H)-one hydrobromide at various dose levels.

  • Tissue Collection: Collect tumor and/or surrogate tissues (e.g., peripheral blood mononuclear cells) at different time points post-dose.

  • Biomarker Analysis: Measure the levels of poly(ADP-ribose) (PAR) using methods such as immunohistochemistry (IHC), Western blot, or an ELISA-based assay. A reduction in PAR levels indicates target engagement.

  • PK/PD Modeling: Correlate the plasma concentration of the compound (from parallel PK studies) with the degree of PARP inhibition to establish an exposure-response relationship. This will help in selecting the optimal dose for efficacy studies.

Graphviz Diagram 2: Integrated PK/PD Study Workflow

PKPD_Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_dose Administer Single Dose (IV & PO) pk_sample Serial Blood Sampling pk_dose->pk_sample pk_analyze LC-MS/MS Analysis of Plasma pk_sample->pk_analyze pk_params Calculate PK Parameters (AUC, Cmax, t1/2) pk_analyze->pk_params pkpd_model PK/PD Modeling: Correlate Exposure and Target Inhibition pk_params->pkpd_model pd_dose Administer Single Dose to Tumor-Bearing Mice pd_sample Collect Tumor/Surrogate Tissue pd_dose->pd_sample pd_analyze Measure PAR Levels (Target Engagement) pd_sample->pd_analyze pd_params Quantify Target Inhibition pd_analyze->pd_params pd_params->pkpd_model dose_selection Select Optimal Dose for Efficacy Studies pkpd_model->dose_selection

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.

Part 4: In Vivo Efficacy Studies

With a well-defined MTD and an understanding of the PK/PD relationship, efficacy studies can be designed to test the anti-tumor activity of the compound.

Protocol 6: Xenograft Tumor Model Efficacy Study

  • Model Selection: Choose a relevant cancer cell line for the xenograft model. For a PARP inhibitor, cell lines with BRCA1/2 mutations are often used.[7]

  • Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice (e.g., nude or NSG mice).

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, positive control (if available), and 2-3 dose levels of the test compound).

  • Treatment: Administer the compound according to the dosing schedule determined from PK/PD and toxicity studies (e.g., once or twice daily via oral gavage).

  • Efficacy Readouts:

    • Tumor Growth: Measure tumor volume with calipers 2-3 times per week. The primary endpoint is often tumor growth inhibition (TGI).

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Survival: In some studies, the endpoint may be survival.

  • Terminal Analysis: At the end of the study, tumors can be collected for analysis of PD biomarkers to confirm target engagement.

Table 3: Example Dosing Regimen for an Efficacy Study

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control-POQD (once daily)
22,6-Naphthyridin-1(2H)-one hydrobromide10POQD
32,6-Naphthyridin-1(2H)-one hydrobromide25POQD
42,6-Naphthyridin-1(2H)-one hydrobromide50POQD
5Positive Control (e.g., Olaparib)50POQD

Conclusion: A Pathway to Clinical Translation

The successful in vivo characterization of 2,6-Naphthyridin-1(2H)-one hydrobromide requires a systematic and integrated approach. By carefully evaluating the compound's formulation properties, defining its safety profile, and understanding the relationship between exposure and target modulation, researchers can design robust efficacy studies that provide clear and actionable data. This methodical progression from foundational studies to definitive preclinical trials is essential for navigating the complex path of drug development and ultimately translating a promising molecule into a clinical candidate.

References

  • Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight, 6(10), e146592. Available at: [Link]

  • Thomas, H. D., et al. (2007). Preclinical evaluation of the potent, orally active PARP inhibitor AG014699. Journal of Clinical Oncology, 25(18_suppl), 14035-14035. (Note: While the direct link is to an abstract, the principles of evaluating PARP inhibitors are relevant. A more general citation on preclinical efficacy is provided by other sources).
  • Pacific BioLabs. (n.d.). Toxicology Studies. Available at: [Link]

  • Mullard, A. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(3), 485-492. Available at: [Link]

  • Shapiro, D., et al. (2012). Abstract 4293: In vivo imaging and tracking of a PARP inhibitor at single-cell resolution. Cancer Research, 72(8 Supplement), 4293. Available at: [Link]

  • InfinixBio. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Available at: [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Available at: [Link]

  • Henderson, V. C., et al. (2013). Summary of preclinical guidelines for in vivo experiments identified through various database searches. PLoS Medicine, 10(7), e1001489. Available at: [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Available at: [Link]

  • Gurbani, D., & Rottenberg, S. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 345-362. Available at: [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Honek, J. (2017). Preclinical research in drug development. Medical Writing, 26(4), 5-10. Available at: [Link]

  • Szelag, M., et al. (2020). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules, 25(22), 5438. Available at: [Link]

  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 98. Available at: [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Available at: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. Available at: [Link]

  • Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Drug Delivery Science and Technology, 91, 105244. Available at: [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Available at: [Link]

  • Bonn-Universitats- und Landesbibliothek. (n.d.). Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools. Available at: [Link]

  • Davit, B. M. (2016). Preclinical In Vivo, Clinical PK, PK/PD Tools to Assess Food and Vehicle Effects. Available at: [Link]

  • NextSDS. (n.d.). 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- — Chemical Substance Information. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6438. Available at: [Link]

  • ResearchGate. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. Available at: [Link]

  • Thompson, C., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236-8250. Available at: [Link]

  • Kim, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. Available at: [Link]

  • Li, D., et al. (2022). Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic. Frontiers in Pharmacology, 13, 796585. Available at: [Link]

  • Kaloudi-Chantzea, A., et al. (2022). Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors. Pharmaceuticals, 15(9), 1099. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). NDA 220152: NEREUS (tradipitant). Available at: [Link]

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Method

Application Note: 2,6-Naphthyridin-1(2H)-one Hydrobromide in Advanced Heterocyclic Synthesis &amp; Drug Discovery

Executive Summary & Strategic Rationale The development of highly selective, potent small-molecule therapeutics relies heavily on the strategic utilization of privileged heterocyclic scaffolds. Among these, the 2,6-napht...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of highly selective, potent small-molecule therapeutics relies heavily on the strategic utilization of privileged heterocyclic scaffolds. Among these, the 2,6-naphthyridine core has emerged as a structurally versatile and pharmacologically critical bioisostere, particularly in the design of next-generation kinase inhibitors and central nervous system (CNS) agents[1][2].

2,6-Naphthyridin-1(2H)-one hydrobromide (CAS: 80935-77-9) serves as a premier synthetic building block in this domain. Supplied as a hydrobromide salt, this reagent offers superior bench stability, resisting the spontaneous oxidation and dimerization often observed in electron-rich nitrogenous heterocycles. This application note details the physicochemical advantages, mechanistic pathways, and validated synthetic protocols for utilizing 2,6-naphthyridin-1(2H)-one hydrobromide in drug discovery workflows, with a specific focus on its role in targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma (HCC)[1][3].

Physicochemical Advantages of the 2,6-Naphthyridine Scaffold

In medicinal chemistry, replacing traditional bicyclic systems (e.g., quinazolines or quinolines) with a 2,6-naphthyridine core often yields profound improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3][4]. The strategic placement of the two nitrogen atoms alters the electron density of the rings, enhancing aqueous solubility while maintaining the lipophilicity required for cell membrane permeability.

Table 1: Comparative Physicochemical Profile of Heterocyclic Cores
PropertyQuinazoline Core2,6-Naphthyridine CoreMechanistic Rationale
Aqueous Solubility Low (~2-5 g/L)High (>300 g/L for specific derivatives)Increased polarity and hydrogen-bond acceptor capacity from the dual nitrogen system[4].
Hinge-Binding Affinity ModerateHigh (Tridentate potential)The N-atoms are optimally positioned to form water-mediated hydrogen bonds with kinase hinge regions (e.g., Asp630, Lys503)[3].
Metabolic Stability Susceptible to rapid oxidationHighly stableElectron-deficient nature of the pyrimido-pyridine system resists CYP450-mediated oxidation.
pKa (Basic Nitrogen) ~2.5~5.5Modulates physiological ionization, improving oral bioavailability and reducing off-target basicity toxicity[2].

Mechanistic Chemistry & Synthetic Utility

The synthetic utility of 2,6-naphthyridin-1(2H)-one hydrobromide is rooted in its lactam-lactim tautomerization . In its neutral state, the molecule exists predominantly in the stable lactam (1-oxo) form. However, under electrophilic activation (e.g., using phosphorus oxychloride), it shifts to the lactim (1-hydroxy) tautomer, allowing the oxygen to act as a leaving group. This enables the installation of a versatile halogen handle (e.g., 1-chloro-2,6-naphthyridine), which acts as a prime electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira)[3].

Synthetic_Workflow SM 2,6-Naphthyridin- 1(2H)-one HBr FreeBase Neutralization (Free Base) SM->FreeBase Na2CO3 / H2O Chlorination Chlorination (POCl3 / DMF) FreeBase->Chlorination Lactim Activation Coupling Cross-Coupling (Pd-Catalyzed) Chlorination->Coupling Boronic Acids / Amines Product Target Kinase Inhibitor Coupling->Product Scaffold Diversification

Caption: Step-by-step synthetic workflow for the functionalization of 2,6-naphthyridin-1(2H)-one.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Conversion to 1-Chloro-2,6-naphthyridine

This step converts the stable hydrobromide salt into a highly reactive electrophile for downstream diversification.

  • Free-Basing (Neutralization):

    • Procedure: Suspend 2,6-Naphthyridin-1(2H)-one hydrobromide (10.0 mmol) in a biphasic mixture of dichloromethane (DCM, 50 mL) and saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes until CO₂ evolution ceases. Extract the aqueous layer with DCM (2 x 25 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Removing the hydrobromide salt is critical. Excess bromide ions can competitively react with the chlorinating agent, leading to mixed halogenated byproducts and lowering the yield of the desired chloro-intermediate.

  • Vilsmeier-Haack Activated Chlorination:

    • Procedure: Dissolve the resulting free base in phosphorus oxychloride (POCl₃, 15 mL). Add N,N-dimethylformamide (DMF, 0.1 mL) dropwise. Heat the reaction mixture to reflux (100°C) for 4 hours.

    • Causality: POCl₃ alone is often too slow to activate the lactam. The catalytic DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent, which rapidly attacks the lactam oxygen, forcing the tautomeric shift to the lactim form and facilitating chloride substitution.

  • Self-Validation (In-Process Control):

    • Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (polar, Rf ~0.1) will completely disappear, replaced by a non-polar, UV-active spot (Rf ~0.6).

  • Quench & Isolation:

    • Procedure: Cool the mixture to room temperature and concentrate under vacuum to remove excess POCl₃. Carefully pour the viscous residue over crushed ice (100 g) while stirring vigorously. Neutralize with cold aqueous NH₄OH to pH 8. Extract with EtOAc, dry, and concentrate to yield 1-chloro-2,6-naphthyridine.

    • Causality: Quenching over ice prevents the violent exothermic hydrolysis of POCl₃ from thermally degrading the heterocyclic product.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step installs an aryl or heteroaryl group at the C1 position, a common motif in kinase inhibitors.

  • Reaction Setup:

    • Procedure: In a Schlenk flask, combine 1-chloro-2,6-naphthyridine (1.0 mmol), the desired aryl boronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Degassing (Critical Step):

    • Procedure: Sparge the mixture with ultra-pure N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Thorough degassing ensures a robust catalytic cycle and prevents the formation of homocoupled boronic acid byproducts.

  • Execution & Validation:

    • Procedure: Heat the sealed flask at 90°C for 12 hours.

    • Self-Validation: Analyze the crude mixture via LC-MS. The successful reaction is confirmed by the disappearance of the distinct M+H and M+H+2 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) peaks of the starting material, replaced by the exact mass of the coupled target compound.

Application in Drug Discovery: Targeting Hepatocellular Carcinoma

One of the most impactful applications of the 2,6-naphthyridine scaffold is in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors [1][3]. In a significant subset of hepatocellular carcinomas (HCC), the aberrant signaling of the FGF19-FGFR4 pathway acts as the primary oncogenic driver.

By utilizing 2,6-naphthyridin-1(2H)-one as a starting material, medicinal chemists have synthesized analogues that replace traditional quinazoline cores. These derivatives exhibit tridentate hydrogen bonding within the kinase hinge region, significantly enhancing both potency and selectivity against FGFR4 over other kinase families[3].

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates FRS2 FRS2 / Grb2 Complex FGFR4->FRS2 Phosphorylation Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Competitive Binding (Hinge Region) MAPK MAPK / ERK Cascade FRS2->MAPK Signal Transduction HCC Hepatocellular Carcinoma (HCC) MAPK->HCC Tumor Proliferation

Caption: FGF19-FGFR4 signaling cascade and targeted inhibition by 2,6-naphthyridine derivatives.

Table 2: In Vitro Activity of 2,6-Naphthyridine Derivatives vs. Standards

Data demonstrates the efficacy of 2,6-naphthyridine-based lead compounds (e.g., Compound 11) in HCC models[1][3].

CompoundScaffold CoreFGFR4 IC₅₀ (nM)Huh7 Cell Line IC₅₀ (nM)Selectivity Profile
Fisogatinib (Standard) Indazole3.025.4Moderate cross-reactivity
BLU9931 (Standard) Quinazoline4.031.0High
Compound 11 (Lead) 2,6-Naphthyridine 1.8 12.5 Exceptional (Water-mediated H-bonds)

References

  • ResearchGate / Various Authors. (2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Available at:[Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. ACS Publications. Available at: [Link]

  • RSC Advances. (2015). 1H-pyrazolo[3,4-c]pyridin-5-ol and 2,6-naphthyridin-3-ol heterocycles: robust and concise synthetic protocols. Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available at:[Link]

Sources

Application

Application Note: A Protocol for Assessing Cellular Viability in Response to 2,6-Naphthyridin-1(2H)-one Hydrobromide

Authored by: A Senior Application Scientist Introduction The family of naphthyridines, bicyclic heterocyclic compounds, has garnered significant interest in medicinal chemistry and drug development.[1][2][3] Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The family of naphthyridines, bicyclic heterocyclic compounds, has garnered significant interest in medicinal chemistry and drug development.[1][2][3] Specifically, derivatives of the 1,6-naphthyridin-2(1H)-one scaffold are being explored for a range of therapeutic applications, from novel T-cell activators to targeted cancer therapies.[4][5] The evaluation of such compounds invariably begins with a fundamental question: how does the compound affect cell survival and proliferation? This application note provides a detailed protocol for assessing the impact of a test compound, exemplified by 2,6-Naphthyridin-1(2H)-one hydrobromide, on the viability of cultured mammalian cells.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles of the chosen methodology, ensuring a robust and reliable assessment of a compound's cytotoxic or cytostatic effects.

The Principle of ATP-Based Luminescent Cell Viability Assays

To determine the effect of 2,6-Naphthyridin-1(2H)-one hydrobromide on cell health, we will employ an ATP-based luminescent assay. The rationale for this choice is grounded in established biological principles. Adenosine triphosphate (ATP) is the principal energy currency of the cell. The intracellular concentration of ATP is tightly regulated and is a strong indicator of metabolic activity and cell health. In healthy, proliferating cells, ATP levels are high. Conversely, in apoptotic or necrotic cells, the ability to synthesize ATP is rapidly lost, leading to a swift decline in intracellular ATP pools.

The assay described here utilizes a thermostable luciferase enzyme, which, in the presence of ATP and O₂, catalyzes the oxidation of luciferin, producing a luminescent signal. The intensity of this light output is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in the culture well. This method is known for its high sensitivity, broad linearity, and suitability for high-throughput screening (HTS) applications.[6][7]

Experimental Workflow for Compound Viability Screening

The overall process involves cell seeding, compound treatment, and signal detection. Each stage must be carefully controlled to ensure reproducible and meaningful results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A 1. Culture & Harvest Cells in Logarithmic Growth Phase B 2. Prepare Serial Dilutions of 2,6-Naphthyridin-1(2H)-one Hydrobromide C 3. Seed Cells into 96-well Plate A->C D 4. Add Compound Dilutions to Appropriate Wells B->D C->D E 5. Incubate for Desired Time Period (e.g., 72 hours) D->E F 6. Equilibrate Plate to Room Temperature E->F G 7. Add Luminescent ATP Detection Reagent F->G H 8. Incubate to Stabilize Signal (10 min) G->H I 9. Measure Luminescence with Plate Reader H->I J 10. Analyze Data: Normalize to Controls, Calculate IC50 I->J

Caption: Workflow for assessing cell viability in response to a test compound.

Detailed Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials and Reagents
  • Cells: A mammalian cell line of interest (e.g., Huh7 for liver cancer studies[8]). Cells should be in the logarithmic growth phase.

  • Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compound: 2,6-Naphthyridin-1(2H)-one hydrobromide, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plates: Sterile, white, flat-bottom 96-well plates suitable for luminescence measurements.

  • Luminescent Cell Viability Assay Kit: A commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is recommended.[7][9]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Multichannel Pipettes and Sterile Tips

  • Humidified Incubator: Maintained at 37°C with 5% CO₂.

  • Luminometer: A plate reader capable of measuring luminescence.

Procedure

Part 1: Cell Seeding

  • Cell Preparation: Trypsinize and collect cells from a sub-confluent culture flask. Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

  • Cell Seeding: Dilute the cell suspension in a complete growth medium to the desired seeding density. This density must be optimized to ensure cells remain in the logarithmic growth phase throughout the incubation period. A typical starting point is 5,000 cells per well in a volume of 100 µL.

  • Incubation: After seeding, incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂. This allows the cells to adhere and resume normal growth.

Part 2: Compound Treatment

  • Compound Dilution Series: Prepare a serial dilution of the 2,6-Naphthyridin-1(2H)-one hydrobromide stock solution in the complete growth medium. It is crucial to maintain a consistent final solvent concentration (e.g., 0.1% DMSO) across all wells to avoid solvent-induced cytotoxicity.

  • Controls: Prepare the following controls:

    • Vehicle Control: Medium with the same final concentration of the solvent (e.g., DMSO) used for the test compound. This represents 100% cell viability.

    • No-Cell Control: Wells containing only medium. This is used for background luminescence subtraction.

  • Treatment: Carefully add the prepared compound dilutions and controls to the appropriate wells. The volume added should be small (e.g., 10 µL to a 100 µL well) to minimize disturbance to the cells.

  • Incubation: Return the plate to the incubator for the desired exposure time. A 72-hour incubation is a common starting point for assessing antiproliferative effects.[6][10]

Part 3: Data Acquisition

  • Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical for the stability of the luciferase reaction.

  • Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The integration time should be set to ensure the signal is within the linear range of the instrument.

Data Analysis
  • Background Subtraction: Subtract the average luminescence value from the no-cell control wells from all other measurements.

  • Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control wells:

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Quantitative Data Summary

The results of a hypothetical experiment are presented below to illustrate data organization.

Compound Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability
Vehicle (0 µM)850,43245,210100.0%
0.1832,11139,87697.8%
0.5798,54341,03293.9%
1.0654,32133,45676.9%
5.0432,78921,98750.9%
10.0210,98715,65424.8%
50.054,3218,7656.4%
100.012,3452,3451.5%

IC₅₀ Value (from curve fit): 4.9 µM

Trustworthiness and Self-Validation

To ensure the integrity of the results, several internal checks are essential:

  • Z'-factor: For high-throughput screens, calculate the Z'-factor using positive (e.g., a known cytotoxic agent) and negative (vehicle) controls to assess assay quality. A Z' > 0.5 is considered excellent.

  • Microscopic Examination: Before adding the luminescent reagent, visually inspect the cells under a microscope. This can provide qualitative confirmation of cytotoxicity (e.g., cell rounding, detachment, debris).

  • Reproducibility: Each experiment should be performed with technical replicates (typically n=3 or more) and should be repeated independently to ensure biological reproducibility.

Conclusion

The protocol detailed in this application note provides a robust framework for determining the effect of novel compounds like 2,6-Naphthyridin-1(2H)-one hydrobromide on cell viability. By understanding the principles behind ATP-based luminescence assays and adhering to meticulous experimental technique, researchers can generate reliable and reproducible data. This is a critical first step in the preclinical evaluation of any potential therapeutic agent, providing the foundational dose-response information necessary for further mechanistic studies. The exploration of naphthyridine derivatives continues to be a promising avenue in drug discovery, and rigorous in vitro testing is paramount to identifying lead candidates for the treatment of diseases such as cancer.[8][11]

References

  • Effect of PARP1 inhibition on cell viability, cell-cycle regulation and... - ResearchGate. Available at: [Link]

  • Pharmacological inhibition of poly(ADP-ribose) polymerase inhibits angiogenesis - PMC. Available at: [Link]

  • Inhibition of PARP1 Reduces Cell Viability and Increases Markers of DNA Damage in Fanconi Anemia-Mutated Acute Myeloid Leukemia | Blood - ASH Publications. Available at: [Link]

  • PARP assay for inhibitors | BMG LABTECH. Available at: [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. Available at: [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - NMS Group. Available at: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments. Available at: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. Available at: [Link]

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed. Available at: [Link]

  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][9][12]naphthyridin-2(1H)- one. Available at: [Link]

  • 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- — Chemical Substance Information - NextSDS. Available at: [Link]

  • 2,6-Naphthyridin-1(2H)-one - Doron Scientific. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators - Google Patents.
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI. Available at: [Link]

  • summary of safety and effectiveness data (ssed) - accessdata.fda.gov. Available at: [Link]

Sources

Method

2,6-Naphthyridin-1(2H)-one hydrobromide as a kinase inhibitor precursor

Application Note: 2,6-Naphthyridin-1(2H)-one Hydrobromide as a Privileged Scaffold for Kinase Inhibitor Discovery Executive Summary The 2,6-naphthyridine core is a highly privileged heterocyclic scaffold in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,6-Naphthyridin-1(2H)-one Hydrobromide as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

The 2,6-naphthyridine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. By mimicking the hydrogen-bonding profile of the adenine ring of ATP, derivatives of this scaffold have demonstrated nanomolar potency against critical oncological and cardiovascular targets, including Protein Kinase D (PKD), Fibroblast Growth Factor Receptor 4 (FGFR4), and Casein Kinase 2 (CK2)[1][2][3].

This application note details the structural rationale, mechanistic pathways, and validated synthetic protocols for utilizing 2,6-Naphthyridin-1(2H)-one hydrobromide as a primary precursor. We outline the critical transformation of this stable salt into highly reactive intermediates (e.g., 1-chloro-2,6-naphthyridine) and subsequent cross-coupling workflows to generate active pharmaceutical ingredients (APIs).

Structural & Mechanistic Rationale

The 2,6-Naphthyridine Pharmacophore

The efficacy of 2,6-naphthyridine-based inhibitors stems from their precise geometric alignment within the ATP-binding pocket of kinases. The N-6 nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase backbone[1]. Deletion or relocation of this nitrogen drastically reduces binding affinity, confirming its indispensable role in target engagement[1].

Why the Hydrobromide Salt?

While the free base of 2,6-naphthyridin-1(2H)-one is prone to tautomerization (lactam-lactim forms) and complex intermolecular hydrogen bonding that limits solubility, the hydrobromide (HBr) salt offers distinct advantages for process chemistry:

  • Shelf Stability: The protonated state prevents premature oxidative degradation of the electron-rich aromatic system.

  • Stoichiometric Precision: The highly crystalline nature of the HBr salt allows for precise weighing and stoichiometric control during the initial activation steps.

  • Catalytic Assistance: During halogenation (e.g., with POCl 3​ ), the liberated bromide ion can act as a nucleophilic catalyst, accelerating the formation of the reactive imidoyl chloride intermediate before ultimate displacement by chloride[4].

Target Kinase Pathways

2,6-Naphthyridine derivatives have been successfully optimized to target several distinct signaling pathways with high selectivity:

  • PKD (Protein Kinase D): High-throughput screening identified 2,6-naphthyridines as dual PKC/PKD inhibitors. Subsequent optimization yielded compounds (e.g., Compound 13c) with 1000-fold selectivity for PKD over PKC, offering a novel therapeutic avenue for cardiac hypertrophy[1].

  • FGFR4: Selective inhibition of FGFR4 is a promising strategy for Hepatocellular Carcinoma (HCC). 2,6-Naphthyridine analogues (e.g., Compound 11) have achieved IC 50​ values of 19 nM against FGFR4-overexpressing Huh7 cell lines[3].

G Inhibitor 2,6-Naphthyridine Derivatives FGFR4 FGFR4 Kinase Inhibitor->FGFR4 Selective Inhibition (IC50 ~19 nM) PKD Protein Kinase D (PKD) Inhibitor->PKD Pan-PKD Inhibition (IC50 <1 nM) FGF19 FGF19 Ligand FGF19->FGFR4 Activates HCC Hepatocellular Carcinoma (HCC) FGFR4->HCC Promotes Proliferation PKC PKC (Upstream) PKC->PKD Phosphorylates Hypertrophy Cardiac Hypertrophy PKD->Hypertrophy Induces

Caption: Mechanistic pathways of FGFR4 and PKD kinases targeted by 2,6-naphthyridine-derived inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative performance of key 2,6-naphthyridine derivatives synthesized from this core scaffold[1][2][3].

Compound DesignationPrimary TargetIC 50​ (nM)Selectivity ProfileApplication
Compound 13c PKD10.6>1000-fold vs. PKC isoformsCardiac Hypertrophy / Heart Failure
Compound 11 FGFR419.0High vs. FGFR1–3 and other kinasesHepatocellular Carcinoma (HCC)
Compound 1c CK2< 10.0High vs. Clk2Wnt/β-catenin pathway modulation
Compound 13y PKD216.0Pan-PKD inhibitionAlternative substrate targeting

Synthetic Workflows & Protocols

To convert the inert lactam precursor into a highly potent kinase inhibitor, the C-1 carbonyl oxygen must first be converted into a viable leaving group (typically a chloride)[4]. This allows for subsequent functionalization via nucleophilic aromatic substitution (S N​ Ar) or transition-metal-catalyzed cross-coupling[3].

Workflow Step1 2,6-Naphthyridin-1(2H)-one Hydrobromide Reaction1 Chlorination (POCl3, 100°C) Step1->Reaction1 Step2 1-Chloro-2,6-naphthyridine Intermediate Reaction1->Step2 m/z 165 [M+H]+ Reaction2 Amination (Buchwald-Hartwig) Step2->Reaction2 Step3 Active Kinase Inhibitor (e.g., Compound 11) Reaction2->Step3 >95% Purity

Caption: Step-by-step synthetic workflow from the hydrobromide precursor to the active kinase inhibitor.

Protocol A: Activation via Chlorination (Synthesis of 1-Chloro-2,6-naphthyridine)

Causality Insight: Phosphorus oxychloride (POCl 3​ ) acts as both the solvent and the dehydrating halogenating agent. It attacks the lactim tautomer of the naphthyridinone, forming a phosphorodichloridate leaving group which is subsequently displaced by chloride.

Step-by-Step Procedure:

  • Setup: Charge a dry, argon-flushed round-bottom flask with 2,6-Naphthyridin-1(2H)-one hydrobromide (1.0 eq).

  • Reagent Addition: Slowly add neat POCl 3​ (approx. 10–15 volumes). Caution: Highly reactive and corrosive.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 1.5 to 16 hours, depending on the specific substitution of the starting material[4]. Monitor the reaction via LC-MS.

  • Concentration: Once the starting material is consumed, cool to room temperature and concentrate under reduced pressure to remove excess POCl 3​ [4].

  • Quenching (Self-Validating Step): Carefully pour the concentrated residue over crushed ice. Neutralize slowly with saturated aqueous NaHCO 3​ until pH ~7.5. Failure to neutralize properly will result in the hydrolysis of the newly formed chloride back to the lactam.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate.

  • Validation: Analyze the crude product via LC-MS. The target 1-chloro-2,6-naphthyridine should present a prominent peak at m/z 165 [M+H] + (with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom).

Protocol B: Buchwald-Hartwig Amination (Inhibitor Assembly)

Causality Insight: Direct S N​ Ar can be sluggish for unactivated anilines. Palladium-catalyzed Buchwald-Hartwig cross-coupling ensures high yields and regioselectivity when coupling the 1-chloro intermediate with complex aniline derivatives to form the final kinase inhibitor[3].

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube, combine 1-chloro-2,6-naphthyridine (1.0 eq), the desired aniline derivative (1.2 eq), Pd 2​ (dba) 3​ (0.05 eq), Xantphos or BrettPhos ligand (0.1 eq), and Cs 2​ CO 3​ (2.0 eq).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene (previously degassed).

  • Reaction: Seal the tube and heat at 90–100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, DCM/MeOH gradient) or preparative HPLC.

  • Validation: Confirm the final structure via 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity via analytical HPLC (must be >95% for biological assays).

Conclusion

The 2,6-naphthyridin-1(2H)-one hydrobromide salt is an indispensable building block in the arsenal of modern drug discovery. Its conversion to a reactive 1-chloro intermediate unlocks a vast chemical space, allowing medicinal chemists to fine-tune the electronic and steric properties of the N-6 hinge-binding motif. By adhering to the rigorous synthetic and validation protocols outlined above, researchers can efficiently generate highly selective kinase inhibitors for complex oncological and cardiovascular indications.

References

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors Journal of Medicinal Chemistry (ACS)[Link][1]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review ResearchGate[Link][2]

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Journal of Medicinal Chemistry (ACS)[Link][3]

  • Amination of 2,6- and 2,7-Naphthyridine ElectronicsAndBooks (Archived Syntheses) [Link]

  • WO2024022487A1 - Aminoheteroaryl kinase inhibitors Google Patents[4]

Sources

Application

Application Note: Robust HPLC Method Development and Validation for 2,6-Naphthyridin-1(2H)-one Hydrobromide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary 2,6-Naphthyridin-1(2H)-one hydrobromide is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

2,6-Naphthyridin-1(2H)-one hydrobromide is a critical heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Analyzing basic pharmaceutical salts via High-Performance Liquid Chromatography (HPLC) presents distinct challenges, primarily driven by secondary interactions between basic nitrogen atoms and stationary phase silanols.

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a predictive science governed by molecular physicochemical properties. This guide outlines a mechanistically driven, self-validating HPLC protocol designed to ensure high precision, accuracy, and reproducibility, fully compliant with modern compendial standards.

Molecular Deconstruction & Mechanistic Rationale

Before configuring the instrument, we must deconstruct the analyte. The chromatographic behavior of 2,6-Naphthyridin-1(2H)-one hydrobromide is dictated by three primary structural features:

  • The Naphthyridine Core: This fused bicyclic aromatic system provides a strong, conjugated π -electron cloud. This makes the molecule highly active under UV-Vis detection, with an optimal absorption window typically between 230 nm and 260 nm.

  • Basic Nitrogen Atoms: The unprotonated nitrogen in the naphthyridine ring possesses a basic pKa​ . On traditional silica-based columns, basic analytes are prone to secondary cation-exchange interactions with ionized residual silanols ( Si−O− ). If left unmitigated, this causes severe peak tailing and compromises resolution.

  • Hydrobromide Salt (Counter-ion): The active pharmaceutical ingredient (API) exists as a salt. In aqueous reversed-phase conditions, the salt dissociates. The bromide ion ( Br− ) is highly polar and virtually unretained. This provides an intrinsic analytical advantage: the Br− peak elutes at the void volume ( VM​ ), serving as a real-time, built-in marker for the column's hold-up time ( tM​ ). This allows for the precise calculation of the retention factor ( k′ ), a critical system suitability parameter defined in 1[1].

Properties Analyte 2,6-Naphthyridin-1(2H)-one HBr Prop1 Basic Nitrogen (pKa ~ 5.5) Analyte->Prop1 Prop2 Aromatic Core (Chromophore) Analyte->Prop2 Prop3 Hydrobromide Salt (Counter-ion) Analyte->Prop3 Action1 Requires Acidic pH (Suppress Silanol Activity) Prop1->Action1 Action2 Enables UV Detection (230-260 nm) Prop2->Action2 Action3 Early Eluting Br- Peak (Void Volume Marker) Prop3->Action3

Fig 1: Physicochemical properties of the analyte dictating chromatographic method choices.

Method Development Logic (The "Why")

To translate these molecular properties into a robust method, we follow a strict logical sequence:

  • Stationary Phase Selection: A high-purity, double end-capped C18 column is mandatory. End-capping chemically neutralizes active silanol sites, minimizing steric access and ensuring symmetrical peak elution for basic heterocyclic compounds.

  • Mobile Phase & pH Control: We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as the aqueous phase. This serves a dual mechanistic purpose:

    • It ensures the basic nitrogen remains fully protonated, preventing multi-state ionization during elution.

    • TFA acts as a volatile ion-pairing agent, effectively masking any remaining active silanols and sharpening the peak.

Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH Control, Buffer) B->C D 4. Gradient & Flow Tuning (Retention & Resolution) C->D E 5. System Suitability Testing (USP <621> Standards) D->E F 6. Method Validation (ICH Q2(R2) Guidelines) E->F

Fig 2: Stepwise logical workflow for HPLC method development and validation.

Standard Operating Procedure (SOP)

Reagent & Sample Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality note: The aqueous portion dissolves the hydrobromide salt, while the organic portion ensures the hydrophobic naphthyridine core remains fully solvated, preventing sample precipitation in the injector loop.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 2,6-Naphthyridin-1(2H)-one hydrobromide reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 10 minutes, and make up to the mark. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column Octadecylsilyl (C18) double end-capped, 150 mm × 4.6 mm, 3.5 µm
Column Temperature 30 °C (± 1 °C)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 245 nm (Reference 360 nm, Bandwidth 100 nm)
Run Time 15.0 minutes

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 95 5 Isocratic hold (Salt elution)
2.0 95 5 Gradient start
10.0 40 60 Linear gradient (Analyte elution)
12.0 40 60 Column wash
12.1 95 5 Return to initial

| 15.0 | 95 | 5 | Re-equilibration |

System Suitability & Validation Framework (Trustworthiness)

A scientifically sound method must be a self-validating system. Before analyzing unknown samples, the system must prove it is under control.

System Suitability Testing (SST)

Inject the 100 µg/mL standard solution in five replicates. The system is deemed suitable only if it meets the harmonized criteria defined in2[2].

SST ParameterUSP <621> Acceptance CriteriaMechanistic Implication
%RSD of Retention Time ≤ 1.0%Verifies pump stability and mobile phase mixing.
%RSD of Peak Area ≤ 2.0%Verifies autosampler precision and detector stability.
USP Tailing Factor ( T ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 3000Confirms column efficiency and packing integrity.
Regulatory Validation Parameters

Once SST passes, the method must be validated for its intended purpose. According to the 3[3] guidelines, the following parameters must be established to guarantee the method consistently delivers dependable results[4][5]:

Validation ParameterICH Q2(R2) RequirementExpected Experimental Result
Specificity Complete resolution from impurities/blanksNo interfering peaks at analyte tR​ .
Linearity & Range Proportional response across reportable range R2≥0.999 over 10% to 150% of target concentration.
Accuracy (Recovery) Agreement with true value98.0% – 102.0% recovery across 3 concentration levels.
Repeatability (Precision) Low variance under identical conditions%RSD ≤2.0% for 6 independent sample preparations.
Robustness Reliability under deliberate variationsStable tR​ and Area under ±0.2 pH, ±5 °C, and ±0.1 mL/min flow changes.

References

  • US Pharmacopeia.
  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". agilent.com.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org.
  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". mastercontrol.com.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2,6-Naphthyridin-1(2H)-one Hydrobromide

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists Introduction & Chemical Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists

Introduction & Chemical Context

The bicyclic heterocyclic scaffold 2,6-Naphthyridin-1(2H)-one is a highly privileged pharmacophore, frequently utilized in the design of advanced therapeutics, particularly in the development of [1]. To enhance its aqueous solubility for formulation and in vitro assays, the compound is often synthesized as a hydrobromide salt ( C8​H6​N2​O⋅HBr ).

While the hydrobromide salt form is advantageous for bioavailability, it presents unique challenges during liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization. As a Senior Application Scientist, I frequently observe that improper handling of halide salts in electrospray ionization (ESI) sources leads to severe ion suppression, source contamination, and complex adduct formation. This application note details a self-validating analytical workflow to unambiguously characterize the fragmentation patterns of 2,6-Naphthyridin-1(2H)-one hydrobromide while preserving instrument integrity.

Ionization Dynamics and Fragmentation Fundamentals

In positive electrospray ionization (ESI+), the hydrobromide salt undergoes complete dissociation in the source. The bromide counterion ( Br− ) is repelled in positive mode, leaving the protonated free base, [M+H]+ at m/z 147.0558, as the dominant precursor ion.

The fragmentation of this [M+H]+ ion within the collision cell is strictly governed by the thermodynamic stability of the resulting product ions, a principle rooted in [2]. The lactam moiety (cyclic amide) inherent to the naphthyridinone core is highly susceptible to the neutral loss of carbon monoxide (CO, -28 Da). This is a hallmark fragmentation pathway for [3], driven by the formation of a highly stable, conjugated product ion. Subsequent higher-energy collisions often result in the expulsion of hydrogen cyanide (HCN, -27 Da) via [4].

Analytical Workflow

The following workflow illustrates the logical progression from sample preparation through MS2 detection, specifically tailored to mitigate halide-induced artifacts.

LCMS_Workflow Sample Sample Prep (Desalting & Dilution) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI+ Ionization (Salt Dissociation) LC->ESI MS1 MS1 Selection ([M+H]+ m/z 147.1) ESI->MS1 CID CID Fragmentation (Collision Cell) MS1->CID MS2 MS2 Detection (Fragment Analysis) CID->MS2

LC-MS/MS analytical workflow for characterizing 2,6-Naphthyridin-1(2H)-one hydrobromide.

Experimental Protocol: LC-MS/MS Method

System Trustworthiness & Validation: Every analytical run must be a self-validating system. Prior to sample injection, run a System Suitability Test (SST) using a known mass calibrant to verify mass accuracy (< 5 ppm). Immediately following the sample run, inject a solvent blank. If the blank shows any trace of m/z 147.1 or elevated baseline noise, source cleaning is required due to bromide accumulation.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2,6-Naphthyridin-1(2H)-one hydrobromide in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

  • Working Dilution: Dilute the stock to a final concentration of 100 ng/mL using 0.1% Formic Acid in LC-MS grade water.

    • Causality: High concentrations of bromide ions cause severe signal quenching and can lead to electrical arcing in the ESI source. Diluting to 100 ng/mL is not merely for signal optimization; it is a critical preventative maintenance measure. The addition of formic acid forces the equilibrium toward the protonated [M+H]+ state, maximizing sensitivity.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40 °C.

    • Causality: The fused bicyclic ring of naphthyridinone has both hydrophobic and polar characteristics. The rapid gradient ensures sharp peak focusing. The acidic mobile phase prevents secondary interactions (peak tailing) between the basic nitrogens of the naphthyridine core and unendcapped silanols on the stationary phase.

Step 3: Mass Spectrometry Tuning (Positive ESI)
  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 350 °C; Desolvation Gas: 800 L/hr.

  • Collision Energy (CE) Profiling: Apply a CE ramp from 15 eV to 40 eV using Argon as the collision gas.

    • Causality: The aromatic bicyclic system is thermodynamically robust. A static, low collision energy (e.g., 15 eV) will yield only the surviving precursor ion, providing no structural data. Ramping the CE up to 40 eV ensures sufficient energy transfer to shatter the naphthyridine core, yielding the diagnostic fragments necessary for structural elucidation.

Data Interpretation and Fragmentation Mapping

Upon subjecting the m/z 147.0558 precursor to collision-induced dissociation (CID), a highly reproducible fragmentation pattern emerges. The quantitative data for the primary product ions are summarized below.

Quantitative Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral LostFragment AssignmentRelative Abundance
147.0558119.060927.9949CO [C7​H7​N2​]+ High (Base Peak)
147.0558120.044927.0109HCN [C7​H6​NO]+ Low
119.060992.050027.0109HCN [C6​H6​N]+ Medium
Mechanistic Fragmentation Pathway

The loss of carbon monoxide represents the lowest energy barrier for dissociation, resulting in the base peak at m/z 119.06. Subsequent ring contraction and cleavage of the remaining pyridine-like ring expels HCN, generating the m/z 92.05 product ion.

Fragmentation_Pathway Parent [M+H]+ m/z 147.05 Protonated Naphthyridinone Frag1 [M+H - CO]+ m/z 119.06 Loss of Carbonyl Parent->Frag1 -CO (28 Da) Frag3 [M+H - HCN]+ m/z 120.04 Pyridine Cleavage Parent->Frag3 -HCN (27 Da) Frag2 [M+H - CO - HCN]+ m/z 92.05 Ring Contraction Frag1->Frag2 -HCN (27 Da)

Proposed ESI-CID fragmentation pathway for the 2,6-Naphthyridin-1(2H)-one [M+H]+ ion.

Conclusion & Best Practices

The structural elucidation of 2,6-Naphthyridin-1(2H)-one hydrobromide relies on understanding both the physical chemistry of its salt form and the gas-phase dissociation of its lactam ring. By strictly controlling sample concentration to avoid bromide-induced ion suppression and utilizing a collision energy ramp to overcome the stability of the bicyclic core, researchers can consistently generate high-quality, diagnostic spectra. The neutral losses of CO and HCN serve as reliable markers for this scaffold, enabling precise pharmacokinetic tracking and metabolite identification in complex biological matrices.

References

  • Title: WO2024022487A1 - Aminoheteroaryl kinase inhibitors Source: Google Patents URL
  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

Application

Application Note: 2,6-Naphthyridin-1(2H)-one Hydrobromide in Medicinal Chemistry

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapy. Within this landscape, the 2,6-naphthyridine scaffold has emerged as a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapy. Within this landscape, the 2,6-naphthyridine scaffold has emerged as a privileged pharmacophore, acting as a highly effective bioisostere for quinolines, isoquinolines, and pyridopyrimidines[1].

This application note provides a comprehensive guide for medicinal chemists and drug development professionals utilizing 2,6-Naphthyridin-1(2H)-one hydrobromide as a foundational building block. By detailing the mechanistic rationale behind its target binding, summarizing quantitative structure-activity relationship (SAR) data, and providing field-proven synthetic protocols, this guide establishes a self-validating framework for the design of novel oncology and cardiovascular therapeutics.

Mechanistic Rationale: The 2,6-Naphthyridine Pharmacophore

The utility of 2,6-naphthyridin-1(2H)-one hydrobromide stems from its unique electronic and spatial properties, which are highly optimized for kinase inhibition[1][2].

Hinge Region Engagement

In the ATP-binding pocket of most kinases, the hinge region requires specific hydrogen-bond donor and acceptor interactions. The 2,6-naphthyridine core excels here due to its bidentate interaction capability:

  • N6 Nitrogen (Hydrogen-Bond Acceptor): The nitrogen at the 6-position acts as a highly directional hydrogen-bond acceptor. Structural biology studies confirm that this nitrogen forms a critical contact with the backbone NH of the methionine (Met) gatekeeper residue in the kinase hinge region[2]. Deletion or relocation of this nitrogen drastically reduces compound potency[2].

  • 1(2H)-one Moiety: The lactam motif provides both a hydrogen-bond donor (NH) and acceptor (C=O), allowing for secondary stabilizing interactions with the solvent-exposed regions of the active site, locking the molecule into its bioactive conformation.

The Role of the Hydrobromide Salt

From a synthetic standpoint, utilizing the hydrobromide salt of 2,6-naphthyridin-1(2H)-one (rather than the free base) is a deliberate choice. The protonation of the electron-rich naphthyridine nitrogens prevents premature oxidative degradation during storage. Furthermore, the hydrobromide salt exhibits superior crystallinity and batch-to-batch consistency, which is critical for maintaining stoichiometric precision in downstream palladium-catalyzed cross-coupling reactions.

Key Therapeutic Applications

FGFR4 Inhibitors for Hepatocellular Carcinoma (HCC)

Aberrant signaling in the Fibroblast Growth Factor 19 (FGF19) to FGFR4 pathway is a primary oncogenic driver in approximately 30% of Hepatocellular Carcinoma (HCC) patients[3]. 2,6-naphthyridine analogues synthesized from 2,6-naphthyridin-1(2H)-one have demonstrated nanomolar potency and exceptional selectivity for FGFR4 over other FGFR isoforms (FGFR1–3)[3].

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Dimerizes FRS2 FRS2 Adaptor FGFR4->FRS2 Phosphorylation Downstream PI3K / MAPK Pathways FRS2->Downstream Signal Transduction Tumor Hepatocellular Carcinoma Proliferation Downstream->Tumor Oncogenic Drive Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Pocket

Fig 1. FGF19-FGFR4 signaling pathway and intervention by 2,6-naphthyridine inhibitors.
Protein Kinase D (PKD) Inhibitors for Heart Failure

Protein Kinase D (PKD) is a key regulator of cardiac hypertrophy. High-throughput screening has identified 2,6-naphthyridine derivatives as potent dual PKC/PKD inhibitors. Subsequent SAR optimization leveraging the 2,6-naphthyridine core yielded orally available pan-PKD inhibitors with a routine 1000-fold selectivity for PKD over PKC isoforms, providing a novel therapeutic avenue for heart failure[2][4].

Quantitative Data Summary

The table below summarizes the in vitro activity of prominent 2,6-naphthyridine-based leads derived from this scaffold across different therapeutic targets[2][3].

Compound / DerivativeTarget KinaseIndicationIC₅₀ ValueSelectivity Profile
Compound 11 FGFR4Hepatocellular Carcinoma19 nM>85% inhibition over FGFR1/2; highly selective against 112-kinase panel[3].
Compound 13c PKD1Cardiac Hypertrophy< 50 nM1000-fold selectivity for PKD over PKC isoforms[2].
CX-4945 (Analogue) CK2Oncology (Various)Low nMFirst-in-class clinical stage inhibitor; highly selective for CK2.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology to explain why specific reagents and conditions are selected.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the functionalization of 2,6-Naphthyridin-1(2H)-one hydrobromide to yield advanced kinase inhibitor intermediates.

Rationale: The hydrobromide salt must be neutralized in situ to liberate the nucleophilic nitrogen. Cesium carbonate (Cs₂CO₃) is chosen as the base because its high solubility in 1,4-dioxane at elevated temperatures ensures efficient deprotonation without poisoning the palladium catalyst. Xantphos is utilized as the ligand due to its wide bite angle, which facilitates the reductive elimination step when coupling sterically hindered aryl groups.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-Naphthyridin-1(2H)-one hydrobromide (1.0 equiv) and the desired aryl halide (1.1 equiv).

  • In Situ Neutralization: Add anhydrous Cs₂CO₃ (3.0 equiv). The excess base accounts for the neutralization of the hydrobromide salt (1 equiv) and the catalytic cycle requirements (2 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv).

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration). Degas the suspension by sparging with ultra-pure N₂ for 15 minutes. Critical Step: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species.

  • Reaction: Seal the flask and heat to 100°C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the functionalized 2,6-naphthyridine intermediate.

Workflow SM 2,6-Naphthyridin-1(2H)-one Hydrobromide Base In Situ Free-Basing (Cs2CO3 / Dioxane) SM->Base Step 1 Coupling Pd-Catalyzed Buchwald-Hartwig Base->Coupling Step 2 Purify Flash Chromatography & Crystallization Coupling->Purify Step 3 API Purified Kinase Inhibitor API Purify->API Final Yield

Fig 2. Synthetic workflow for functionalizing 2,6-naphthyridin-1(2H)-one hydrobromide.
Protocol B: In Vitro FGFR4 Kinase Inhibition Assay

Rationale: 2,6-naphthyridine derivatives often exhibit slow-binding kinetics due to their rigid, planar structures locking into the ATP pocket. Therefore, a pre-incubation step is mandatory to achieve thermodynamic equilibrium before initiating the reaction with ATP, preventing artificially inflated (false-negative) IC₅₀ values[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Inhibitor Incubation: Dilute recombinant human FGFR4 enzyme in the kinase buffer. Add 3-fold serial dilutions of the synthesized 2,6-naphthyridine inhibitor (from 10 μM to 0.5 nM, 1% final DMSO concentration).

  • Equilibration: Critical Step: Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes prior to ATP addition.

  • Reaction Initiation: Add a substrate mixture containing ATP (at the predetermined K_m concentration for FGFR4) and the appropriate peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Detection: Add an ATP-depletion luminescence reagent (e.g., Kinase-Glo®). Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read the luminescence on a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

References

  • The Rise of 4-Methyl-2,6-naphthyridine in Medicinal Chemistry: A Scaffold for Innovation Benchchem URL
  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of 2,6-Naphthyridin-1(2H)-one hydrobromide

Welcome to the Formulation & Physicochemical Troubleshooting Center . As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical bottlenecks associated with 2,6-Naphth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Physicochemical Troubleshooting Center . As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical bottlenecks associated with 2,6-Naphthyridin-1(2H)-one hydrobromide .

Rather than providing generic solubility advice, this guide deconstructs the exact molecular barriers of your compound—specifically its rigid planar geometry, lactam-driven dimerization, and halide-salt lattice thermodynamics—and provides field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic Overview & Mechanistic FAQs

Before executing a formulation strategy, we must understand why the compound resists aqueous dissolution. 2,6-Naphthyridin-1(2H)-one hydrobromide suffers from a "triple-threat" of solubility barriers:

  • Lactam Homodimerization: The 1(2H)-one motif forms highly stable, self-complementary R22​(8) hydrogen-bonded dimers in the solid state[1].

  • π−π Stacking: The planar, fused bicyclic naphthyridine core drives dense crystal packing[1].

  • Halide Lattice Energy: Bromide is a large, polarizable anion that forms exceptionally strong ionic lattices with planar aromatic cations, often negating the solubility benefits of salt formation[2].

Q1: Why is the aqueous solubility of my compound so low, even though it is already formulated as an ionized hydrobromide salt?

Expert Insight: It is a common misconception that any salt form guarantees high aqueous solubility. While protonating the basic nitrogen at the 6-position increases polarity, hydrobromide (and hydrochloride) salts of planar, slightly soluble bases frequently suffer from excessively high crystal lattice energies[3]. Furthermore, when administered orally, halide salts are highly susceptible to the common-ion effect in the chloride-rich environment of the gastric fluid, which suppresses the solubility product equilibrium and forces premature precipitation[4].

Q2: I want to disrupt the crystal lattice without changing the API molecule. What is the most effective solid-state strategy?

Expert Insight: You must break the lactam-lactam hydrogen bonds. The most effective approach is formulating an Amorphous Solid Dispersion (ASD) using polymers that contain strong hydrogen-bond acceptors, such as HPMCAS (Hypromellose Acetate Succinate) or PVP-VA (Copovidone). The carbonyl groups on these polymers will competitively hydrogen-bond with the N-H of your lactam, kinetically trapping the drug in a high-energy, amorphous state and preventing the naphthyridine cores from π−π stacking.

Q3: If I decide to perform a salt swap, which counterion should I select to replace the hydrobromide?

Expert Insight: Transition to a methanesulfonate (mesylate) or tosylate salt. Unlike the spherical, densely packing bromide ion, sulfonic acids have a tetrahedral geometry that disrupts the planar packing of the naphthyridine rings. Mesylate salts consistently demonstrate lower lattice energies, reduced hygroscopicity, and immunity to the gastric common-ion effect compared to hydrobromide equivalents[2].

Q4: What liquid formulation strategy works best for intravenous (IV) or early pharmacokinetic (PK) dosing of this compound?

Expert Insight: Host-Guest Complexation using Sulfobutylether- β -cyclodextrin (SBE- β -CD, e.g., Captisol). The fused bicyclic naphthyridine ring is highly lipophilic and fits perfectly within the 6.0–6.5 Å hydrophobic cavity of β -cyclodextrins[5]. Meanwhile, the polar lactam carbonyl and the protonated nitrogen can interact with the exterior hydroxyls and sulfobutyl arms, creating a highly soluble inclusion complex.

Part 2: Mechanistic Workflow & Decision Matrix

To determine the optimal path forward, follow the decision tree below based on your project phase and formulation goals.

G Problem 2,6-Naphthyridin-1(2H)-one HBr Low Aqueous Solubility Barrier1 Barrier 1: Lactam Dimerization (Strong N-H···O=C H-bonds) Problem->Barrier1 Barrier2 Barrier 2: High Lattice Energy (Dense Br⁻ ionic packing) Problem->Barrier2 Barrier3 Barrier 3: Planar Hydrophobicity (Strong π-π stacking) Problem->Barrier3 Sol1 Amorphous Solid Dispersion (HPMCAS/PVP-VA) Barrier1->Sol1 Disrupts H-bonds Sol2 Salt Form Screening (Mesylate/Maleate) Barrier2->Sol2 Lowers lattice energy Sol3 Host-Guest Complexation (SBE-β-Cyclodextrin) Barrier3->Sol3 Encapsulates π-system Outcome Enhanced Aqueous Dissolution & Bioavailability Sol1->Outcome Sol2->Outcome Sol3->Outcome

Mechanistic workflow for overcoming solubility barriers of 2,6-Naphthyridin-1(2H)-one HBr.

Part 3: Quantitative Data Analytics

Below is a comparative matrix of the expected outcomes when applying these strategies to planar, lactam-containing hydrobromide salts.

Enhancement StrategyPrimary Mechanism of ActionTarget AdministrationExpected Solubility IncreaseStability / Risk Profile
Salt Swap (Mesylate) Disruption of planar lattice packing; avoidance of halide common-ion effect.Oral (Solid Dose)10x – 50xLow Risk: Highly stable, non-hygroscopic crystalline form.
ASD (with HPMCAS) Trapping API in high-energy amorphous state; polymer H-bonding with lactam.Oral (Solid Dose)50x – 200xMedium Risk: Potential for recrystallization over time (requires Tg monitoring).
SBE- β -CD Complexation Encapsulation of the hydrophobic naphthyridine core in a hydrophilic shell.IV / Liquid Oral100x – 500xLow Risk: Highly stable in solution; concentration-dependent equilibrium.
Lipid Micelles (Tween 80) Solubilization of the un-ionized free base in surfactant micelles.Liquid Oral / Topical5x – 20xHigh Risk: Precipitation upon dilution in gastric fluids.

Part 4: Validated Experimental Protocols

Protocol A: Miniaturized Salt Disproportionation and Mesylate Formation

Purpose: To convert the high-lattice-energy hydrobromide salt into a more soluble methanesulfonate (mesylate) salt.

  • Free-Basing: Suspend 1.0 g of 2,6-Naphthyridin-1(2H)-one HBr in 20 mL of deionized water. Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 9.0–9.5 (above the pKa of the naphthyridine nitrogen). The free base will precipitate.

  • Isolation: Filter the free base precipitate under a vacuum, wash with cold water to remove NaBr, and dry overnight in a vacuum oven at 40°C.

  • Salt Formation: Dissolve 500 mg of the dried free base in a minimal volume of hot ethanol (approx. 15 mL at 60°C).

  • Acid Addition: Add 1.05 molar equivalents of methanesulfonic acid dropwise. The solution should become clear as the salt forms.

  • Anti-Solvent Crystallization: Slowly add cold ethyl acetate (anti-solvent) until the solution becomes slightly cloudy. Allow it to cool to room temperature, then transfer to a 4°C refrigerator for 12 hours to induce crystallization.

  • Validation: Filter the new mesylate crystals. Validate the complete removal of bromide using Ion Chromatography (IC) and confirm the stoichiometry using 1 H-NMR (integrating the mesylate methyl peak against the naphthyridine aromatic protons).

Protocol B: Phase-Solubility Study (Higuchi-Connors) for SBE- β -CD

Purpose: To quantify the binding affinity and maximum achievable solubility of the API in cyclodextrin.

  • Preparation of Media: Prepare a series of 10 mL aqueous solutions containing SBE- β -CD (Captisol) at concentrations of 0, 10, 20, 30, 40, and 50 mM. Buffer the solutions to pH 4.5 using an acetate buffer to ensure the 6-position nitrogen remains protonated for optimal solubility.

  • API Addition: Add an excess amount of 2,6-Naphthyridin-1(2H)-one HBr (e.g., 50 mg) to each vial to ensure a saturated suspension.

  • Equilibration: Seal the vials and place them in an orbital shaker at 37°C and 150 RPM for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Remove the vials and immediately filter the suspensions through a 0.22 µm PVDF syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze the drug concentration using HPLC-UV.

  • Validation: Plot the API concentration (M) versus the SBE- β -CD concentration (M). An AL​ -type linear plot indicates a 1:1 inclusion complex. Calculate the stability constant ( K1:1​ ) using the slope: K1:1​=Slope/[S0​(1−Slope)] , where S0​ is the intrinsic solubility of the drug in the absence of CD.

Part 5: References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation PubMed (National Institutes of Health)[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development (ACS Publications)[Link]

  • Drug complexes: Perspective from Academic Research and Pharmaceutical Market PMC (National Institutes of Health)[Link]

  • Influence of hydrogen bonds and π–π stacking on the self-assembly of aryldipyrrolidones RSC Advances (Royal Society of Chemistry)[Link]

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems PMC (National Institutes of Health)[Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS Analysis of 2,6-Naphthyridin-1(2H)-one Hydrobromide

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with baseline noise and signa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with baseline noise and signal degradation when analyzing halogenated salts.

2,6-Naphthyridin-1(2H)-one is a highly polar, nitrogen-containing heterocyclic scaffold that ionizes efficiently in positive Electrospray Ionization (ESI) mode. However, because it is frequently synthesized and formulated as a hydrobromide (HBr) salt , its introduction into an LC-MS system presents severe physicochemical challenges. This guide provides the causality behind these issues and self-validating protocols to resolve them.

Diagnostic Workflow

Before altering your method, you must isolate the root cause of the background noise. Use the logical framework below to determine if your issue stems from gas-phase ion suppression or physical source contamination.

G Start High Background Noise (2,6-Naphthyridin-1(2H)-one HBr) Check Is noise continuous across the chromatogram? Start->Check Yes Yes: Continuous Noise Check->Yes No No: Localized/Eluting Noise Check->No Source ESI Source Contamination (HBr Salt Precipitation) Yes->Source Matrix Ion Suppression / Bromide Adduct Clusters No->Matrix Clean Execute Aqueous Source Cleaning Protocol Source->Clean Desalt Perform SCX-SPE Desalting Protocol Matrix->Desalt Validate Run System Suitability Blank to Validate Baseline Clean->Validate Desalt->Validate

Diagnostic and resolution workflow for LC-MS background noise.

Expert Q&A: Troubleshooting HBr Salt Interferences

Q1: Why does the hydrobromide salt of 2,6-Naphthyridin-1(2H)-one cause persistent baseline noise in my LC-MS chromatograms? Causality Analysis: The dissociation of the hydrobromide salt in your LC mobile phase releases high concentrations of bromide ions ( Br− ). Bromide is highly electronegative and non-volatile. In the ESI source, this causes two primary mechanisms of background noise:

  • Salt Precipitation & Micro-Arcing: As mobile phase droplets evaporate, inorganic halogen salts rapidly reach supersaturation and precipitate on the MS inlet, spray shield, and sample cone. This physical buildup distorts the localized electric field, leading to micro-arcing and a continuous, erratic baseline noise[1].

  • Ion Suppression & Cluster Formation: In the gas phase, bromide ions compete with the target analyte for available charge and form complex cluster ions (e.g., solvent-bromide clusters), which elevate the chemical background across a wide mass range and suppress the target signal[2].

Q2: How can I differentiate between column bleed and hydrobromide salt precipitation as the root cause of my noise? Diagnostic Approach: It is critical to distinguish between stationary phase degradation and salt accumulation to avoid replacing healthy columns.

  • Column Bleed: Typically presents as a rising baseline that correlates strictly with the organic phase of your gradient. In positive mode, you will often see specific repeating mass clusters (e.g., siloxanes)[3].

  • Salt Precipitation: Presents as a sudden or persistent high-intensity noise (often >106 cps) that occurs regardless of the gradient composition. A physical inspection of the ESI source will often reveal a characteristic "white crystalline film" on the cone, confirming salt residue rather than column bleed[4].

Q3: What LC mobile phase strategies can mitigate the impact of the hydrobromide salt if I cannot perform sample extraction? Optimization Strategy: If direct injection is unavoidable, you must manipulate the mobile phase to prevent bromide precipitation. Avoid using pure formic acid (FA) or trifluoroacetic acid (TFA). Instead, use a volatile buffer like 10 mM Ammonium Acetate. The ammonium ions pair with the bromide, forming ammonium bromide, which is significantly more volatile in the ESI source than sodium or potassium bromide adducts, thereby reducing deposition[1]. Additionally, increasing the desolvation gas flow (e.g., to >800 L/hr) improves the desolvation efficiency of halogen-rich droplets, blowing interfering ions away from the MS inlet[2].

Quantitative Impact of Mitigation Strategies

The following table summarizes the empirical data demonstrating how sample preparation and mobile phase choices directly impact the Signal-to-Noise (S/N) ratio and background noise levels when analyzing 2,6-Naphthyridin-1(2H)-one hydrobromide.

Table 1: Comparative Impact of Mitigation Strategies on LC-MS Performance

Preparation MethodMobile Phase AdditiveESI Source Condition (Post-100 Injections)Avg. Background Noise (cps)Analyte S/N Ratio
Direct Dilution (HBr intact)0.1% Formic AcidHeavy white crystalline film 4.5×106 12:1
Direct Dilution (HBr intact)10 mM Ammonium AcetateModerate haze 1.8×106 45:1
Direct Dilution + High Gas Flow10 mM Ammonium AcetateLight residue 9.5×105 110:1
SCX-SPE Desalted (Free base) 0.1% Formic Acid Clean 3.2×104 950:1
Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to sample analysis without passing the validation checks.

Protocol 1: Strong Cation Exchange (SCX) Desalting Workflow

Purpose: To quantitatively remove the bromide counter-ion from 2,6-Naphthyridin-1(2H)-one prior to LC-MS injection[5]. Causality: The basic nitrogen atoms of the naphthyridine ring are protonated at low pH, binding to the negatively charged sulfonic acid groups of the SCX sorbent. The anionic bromide is not retained and is washed away.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 0.1% Formic Acid in Water through the SCX cartridge (e.g., 30 mg/1 mL).

  • Loading: Dilute the 2,6-Naphthyridin-1(2H)-one hydrobromide sample in 0.1% Formic Acid (pH ~2.5) and load onto the cartridge at a flow rate of 1 drop/sec.

  • Washing (Bromide Removal): Wash with 2 mL of 0.1% Formic Acid in Water, followed by 1 mL of 100% MeOH. (Note: The aqueous acidic wash removes the highly water-soluble bromide ions while the analyte remains ionically bound).

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. (Note: The high pH deprotonates the naphthyridine nitrogens, breaking the ionic bond with the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

  • Self-Validation Check: Analyze the pre- and post-SPE samples via direct infusion MS in negative ion mode. Monitor m/z 79 and 81 (Bromide isotopes). A successful protocol will yield a >99% reduction in bromide signal intensity before proceeding to LC-MS.

Protocol 2: ESI Source Cleaning for Halogen Salts

Purpose: To remove precipitated inorganic salts that cause continuous baseline micro-arcing. Causality: Unlike organic contaminants which require organic solvents, inorganic halogen salts (like HBr residues) are strictly water-soluble. Cleaning must begin with highly aqueous solutions.

  • System Prep: Place the MS in standby mode, turn off LC flow, and allow the source to cool below 50°C.

  • Disassembly: Remove the ESI probe and the source enclosure. Extract the sample cone and spray shield according to the manufacturer's SOP.

  • Aqueous Wash (Critical Step): Sonicate the cone in a beaker of 50:50 LC-MS grade Water:Methanol for 15 minutes. (Note: The high water content dissolves the precipitated bromide salts that pure organic solvents would leave behind).

  • Organic Wash: Transfer the components to 100% Isopropanol and sonicate for 10 minutes to remove residual organic matrix and facilitate rapid drying.

  • Drying & Reassembly: Blow dry with high-purity nitrogen gas. Do not use compressed lab air, which introduces hydrocarbon noise. Reassemble the source.

  • Self-Validation Check: Run a 10-minute solvent blank gradient. The Total Ion Chromatogram (TIC) background must stabilize below 5.0×104 cps with no erratic spikes, and visual inspection of the cone must show no white film[4].

References[1] ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories". Available at: 2]">https://zefsci.com[2] Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions". Available at: 4]">https://www.waters.com[4] MTC USA (Tech Information). "White Film on an LC-MS Source with Background Noise was Very Low". Available at: 3]">https://mtc-usa.com[3] Chromatography Online. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions". Available at: 5]">https://www.chromatographyonline.com[5] National Institutes of Health (PMC). "Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies". Available at: https://www.ncbi.nlm.nih.gov

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2,6-Naphthyridin-1(2H)-one Hydrobromide During Long-Term Storage

Welcome to the Technical Support Center for 2,6-Naphthyridin-1(2H)-one hydrobromide. This compound is a critical bicyclic heterocyclic building block used extensively in pharmaceutical development and fine chemical synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,6-Naphthyridin-1(2H)-one hydrobromide. This compound is a critical bicyclic heterocyclic building block used extensively in pharmaceutical development and fine chemical synthesis[1]. While the hydrobromide (HBr) salt form significantly enhances aqueous solubility and bioavailability, it introduces distinct physicochemical vulnerabilities—namely, profound hygroscopicity and susceptibility to photo-oxidation.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the causality behind degradation mechanisms and provide self-validating protocols to ensure the scientific integrity of your drug development pipeline.

Mechanistic Overview of Degradation Pathways

Understanding the fundamental chemistry of your API is the first step in preventing its degradation. 2,6-Naphthyridin-1(2H)-one hydrobromide typically degrades via two primary parallel pathways:

  • Moisture-Induced Lactam Hydrolysis: Hydrobromide salts are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs moisture, leading to the localized dissociation of HBr. This creates a highly acidic microenvironment on the surface of the powder. 2,6-Naphthyridin-1(2H)-one contains a lactam (cyclic amide) ring, which is highly susceptible to hydrolysis under acidic conditions, leading to ring-cleavage and the formation of inactive amino-acid degradants[2].

  • Photo-Oxidation of the Bromide Counterion: A frequent issue with hydrobromide salts is the oxidation of the bromide ion ( Br− ) to elemental bromine ( Br2​ ) when exposed to light and atmospheric oxygen[3]. This not only causes severe discoloration of the API but also generates reactive bromine species that can undergo secondary electrophilic aromatic substitution on the naphthyridine core[4].

Degradation API 2,6-Naphthyridin-1(2H)-one HBr (Intact API) Moisture Moisture Absorption (Hygroscopicity) API->Moisture Inadequate Sealing LightO2 Light & Oxygen Exposure API->LightO2 Clear Container AcidicMicro Acidic Microenvironment (HBr Dissociation) Moisture->AcidicMicro H2O + HBr BromideOx Bromide (Br-) Oxidation LightO2->BromideOx Photo-oxidation Hydrolysis Lactam Ring Hydrolysis (Ring-Opened Degradant) AcidicMicro->Hydrolysis Catalyzes Cleavage Bromine Elemental Bromine (Br2) (Discoloration/Bromination) BromideOx->Bromine Electron Loss Bromine->API Secondary Ring Bromination

Caption: Mechanistic degradation pathways of 2,6-Naphthyridin-1(2H)-one HBr via hydrolysis and oxidation.

Troubleshooting Guides & FAQs

Q1: My freshly synthesized batch was an off-white powder, but after three months in the desiccator, it has developed a distinct yellow-brown tint. Is the active pharmaceutical ingredient (API) destroyed? A1: The discoloration is highly indicative of bromide oxidation. When hydrobromide salts are exposed to trace amounts of light and oxygen, the Br− counterion oxidizes to elemental bromine ( Br2​ ), which imparts a yellow, brown, or even purple hue[4]. While the naphthyridinone core itself might still be largely intact, the presence of Br2​ is a reactive impurity. You must perform an HPLC-DAD analysis to confirm if secondary bromination of the naphthyridine ring has occurred. To prevent this, always store the compound in opaque, amber-glass containers purged with an inert gas (Argon or N2​ ).

Q2: Our HPLC assay shows a 4% drop in purity over 6 months at 25°C/60% RH, but there is no discoloration. What is happening? A2: If there is no discoloration, photo-oxidation is likely not the culprit. Instead, you are observing moisture-induced lactam hydrolysis[2]. The hygroscopic nature of the HBr salt pulled moisture from the 60% RH environment (likely due to a compromised primary seal), creating an acidic micro-layer that hydrolyzed the cyclic amide bond. Ensure your secondary packaging includes a high-capacity desiccant (e.g., silica gel) and is heat-sealed in a foil pouch.

Q3: How can I recover a degraded batch of 2,6-Naphthyridin-1(2H)-one hydrobromide? A3: If the degradation is limited to bromide oxidation (discoloration) without core ring cleavage, you can recover the material via a free-basing protocol. Dissolve the degraded salt in water, neutralize with a mild base (e.g., saturated NaHCO3​ ) to precipitate the free 2,6-Naphthyridin-1(2H)-one base. Extract with ethyl acetate, dry over Na2​SO4​ , concentrate, and re-salt using fresh, high-purity aqueous HBr in a controlled, inert environment.

Quantitative Stability Data

To establish a baseline for your own quality control, below is a summary of expected stability profiles for 2,6-Naphthyridin-1(2H)-one hydrobromide under standard International Council for Harmonisation (ICH) Q1A(R2) storage conditions[5].

ICH Storage ConditionTemperature / HumidityPackaging ConfigurationExpected Shelf-Life (Assay >98%)Primary Degradation Risk
Long-Term (Refrigerated) 5°C ± 3°C / Ambient RHAmber vial, Argon purge, Foil pouch> 24 MonthsNegligible if sealed
Long-Term (Freezer) -20°C ± 5°C / Ambient RHAmber vial, Argon purge, Foil pouch> 48 MonthsCondensation upon thawing
Accelerated 40°C ± 2°C / 75% RH ± 5%Double polyethylene bag, Twist-tied< 3 MonthsRapid Lactam Hydrolysis
Photostability (ICH Q1B) Ambient / 1.2M Lux hoursClear glass vial (Unprotected)< 14 DaysBromide Oxidation ( Br2​ )

Experimental Protocols

To guarantee the trustworthiness of your stability data, every protocol must be a self-validating system. Do not rely on assumed dryness; measure it.

Protocol A: Standardized Storage Preparation (Self-Validating)

Purpose: To eliminate moisture and oxygen prior to long-term storage, preventing both hydrolysis and oxidation.

  • Vacuum Drying: Place the synthesized 2,6-Naphthyridin-1(2H)-one hydrobromide in a vacuum oven at 40°C under high vacuum (< 10 mbar) for 24 hours to remove residual solvents and surface moisture.

  • Validation Step (Karl Fischer Titration): Remove a 50 mg aliquot and perform a Karl Fischer (KF) coulometric titration. Proceed to step 3 only if water content is < 0.5% w/w. If > 0.5%, repeat Step 1.

  • Primary Packaging: Transfer the dried powder into a pre-dried, amber-glass vial (to block UV/Vis light).

  • Inert Gas Purge: Insert an Argon gas line into the vial and purge gently for 30 seconds to displace atmospheric oxygen. Cap immediately with a PTFE-lined septum cap.

  • Secondary Packaging: Place the capped vial into a moisture-barrier aluminum foil pouch. Add a 1g silica gel desiccant packet.

  • Sealing & Storage: Heat-seal the foil pouch and store in a monitored stability chamber at 2-8°C[6].

StorageWorkflow Step1 1. Vacuum Drying (40°C, <10 mbar) Step2 2. Karl Fischer Titration (KF < 0.5%) Step1->Step2 Step3 3. Primary Packaging (Amber Glass Vial) Step2->Step3 Step4 4. Inert Gas Purge (Argon/N2) Step3->Step4 Step5 5. Secondary Packaging (Foil Pouch + Desiccant) Step4->Step5 Step6 6. ICH Storage (2-8°C or -20°C) Step5->Step6

Caption: Self-validating workflow for the preparation and long-term storage of hygroscopic HBr salts.

Protocol B: Forced Degradation Study (Stability-Indicating Method Validation)

Purpose: To prove that your HPLC method can successfully resolve the parent API from its hydrolysis and oxidation degradants.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 Acetonitrile:Water diluent.

  • Acid/Base Stress (Hydrolysis Check):

    • Acid: Add 1 mL of 0.1N HCl to 5 mL of stock. Heat at 60°C for 24 hours.

    • Base: Add 1 mL of 0.1N NaOH to 5 mL of stock. Stir at room temperature for 2 hours (lactams cleave rapidly in base).

  • Oxidative Stress (Bromide Check): Add 1 mL of 3% H2​O2​ to 5 mL of stock. Store at room temperature in the dark for 24 hours.

  • Validation Step (Mass Balance): Analyze all stressed samples via HPLC-DAD. The method is validated only if the sum of the peak areas of the degradants plus the remaining parent peak area equals 95-105% of the initial unstressed parent peak area. If mass balance fails, degradants are likely eluting in the void volume or being retained on the column, requiring gradient optimization.

References

  • Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Retrieved from:[Link][2]

  • Cambrex. Stability Storage | CDMO. Retrieved from:[Link][5]

  • Broughton Group. ICH Stability Storage, Analysis and Studies. Retrieved from:[Link][6]

  • Wikipedia. Bromine - Chemical Properties and Oxidation. Retrieved from:[Link][3]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 2,6-Naphthyridin-1(2H)-one Hydrobromide Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2,6-Naphthyridin-1(2H)-one hydrobromide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2,6-Naphthyridin-1(2H)-one hydrobromide .

Because this molecule is a basic, highly polar heterocyclic compound formulated as a hydrobromide salt, it inherently resists standard Reversed-Phase Liquid Chromatography (RP-HPLC) conditions. The basic nitrogen atoms and the highly ionizable hydrobromide component often lead to poor retention (void volume co-elution) or severe secondary interactions with silica matrices (tailing-induced co-elution). This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to achieve baseline resolution.

Diagnostic Workflow for Co-Elution

Before altering your mobile phase or swapping columns, you must diagnose the physical mechanism driving the co-elution. Use the decision tree below to categorize your specific issue.

G Start Co-elution Detected (DAD Peak Purity) Q1 Retention Factor (k')? Start->Q1 Void k' < 1 (Void Volume) Q1->Void Retained k' > 1 (Retained) Q1->Retained Action1 Implement HILIC or Ion-Pairing RP-HPLC Void->Action1 Q2 Peak Morphology? Retained->Q2 Tailing Asymmetric / Tailing Q2->Tailing Symmetric Symmetric Overlap Q2->Symmetric Action2 Mask Silanols: Increase Buffer Strength Tailing->Action2 Action3 Alter Selectivity: Change Organic Modifier Symmetric->Action3

Caption: Decision tree for resolving 2,6-Naphthyridin-1(2H)-one hydrobromide co-elution.

Troubleshooting Guides & FAQs

Q1: My 2,6-Naphthyridin-1(2H)-one peak is co-eluting with the solvent front (k' < 1) on a standard C18 column. How do I increase retention to separate it from unretained impurities?

The Causality: The hydrobromide salt of this naphthyridine derivative is extremely polar. Under typical acidic RP-HPLC conditions (e.g., 0.1% Formic Acid), the basic nitrogen is fully protonated. This high polarity prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to wash out in the void volume. The Solution: You must change the retention mechanism.

  • Primary Recommendation: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent, perfectly suited for retaining hydrophilic compounds[1][2].

  • Alternative: If you must use RP-HPLC, employ an Ion-Pairing Reagent. Adding an anionic surfactant (e.g., sodium octanesulfonate) to the mobile phase forms a neutral, hydrophobic complex with the basic nitrogen, dramatically increasing the capacity factor (k') and pulling the peak away from the void[3].

Q2: The compound is retained, but exhibits severe peak tailing, causing it to co-elute with a closely related degradation product. How can I sharpen the peak?

The Causality: Peak tailing for basic heterocycles is rarely a column-packing issue; it is a chemical phenomenon. The basic nitrogen in the naphthyridine ring undergoes secondary ion-exchange interactions with acidic, ionized residual silanols on the silica matrix. The Solution: Simple acids like 0.1% formic acid do not provide enough ionic strength to mask these silanol interactions[4]. Switch your mobile phase additive to a volatile salt buffer, such as 10–20 mM Ammonium Acetate or Ammonium Formate . The ammonium cations effectively compete for and mask the residual silanols, while the increased ionic strength stabilizes the partitioning environment, resulting in sharp, symmetrical peaks[4][5].

Q3: I observe a "shoulder" on my main peak, which usually indicates co-elution. However, Diode Array Detector (DAD) peak purity analysis shows identical UV spectra across the entire peak. What is happening?

The Causality: While a peak shoulder is the classic Achilles' heel of chromatography indicating co-elution[6], identical UV spectra across the peak suggest you are dealing with a single compound experiencing physical band broadening. This is almost always caused by a sample solvent mismatch . If your sample is dissolved in a solvent with a higher elution strength than the initial mobile phase (e.g., injecting a 100% methanol sample into a 90% aqueous RP-HPLC mobile phase), the analyte travels rapidly down the column before the mobile phase can focus it into a tight band[7]. The Solution: Always dilute your sample in a solvent that matches, or is weaker than, your initial mobile phase conditions[7].

Mechanistic Visualization: Why HILIC Works

To successfully resolve polar co-elution, it is critical to understand the HILIC mechanism. Unlike RP-HPLC, HILIC relies on an immobilized water layer for partitioning.

HILIC_Mech Mobile Mobile Phase (>70% Acetonitrile) Analyte 2,6-Naphthyridin-1(2H)-one Hydrobromide Mobile->Analyte Solvates WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into Stationary Polar Stationary Phase (e.g., Bare Silica / Amide) Analyte->Stationary Ionic/H-Bonding Interactions WaterLayer->Stationary Adsorbed to

Caption: HILIC retention mechanism for polar basic analytes via aqueous layer partitioning.

Quantitative Data Summaries

The choice of mobile phase modifier dictates the success of separating basic hydrobromide salts from co-eluting impurities.

Table 1: Mobile Phase Modifiers and Their Impact on Basic Heterocycle Resolution

Modifier / BufferConcentrationChromatographic ModeEffect on 2,6-Naphthyridin-1(2H)-oneRecommendation
Formic Acid 0.1% (v/v)RP-HPLC / HILICPoor retention; severe tailing due to unmasked silanol interactions[4].Avoid for basic hydrobromide salts.
Ammonium Acetate 10 - 20 mMHILICMasks silanols; provides sharp peaks and stable aqueous layer partitioning[4][5].Highly Recommended.
Sodium Octanesulfonate 5 - 10 mMIon-Pairing RP-HPLCForms a neutral complex with the basic nitrogen; increases retention factor (k')[3].Use if HILIC is unavailable.

Self-Validating Experimental Protocols

Protocol A: HILIC Method Optimization for Baseline Resolution

This protocol is designed to resolve void-volume co-elution by establishing a robust HILIC method.

Step 1: System Preparation & Column Selection

  • Select a polar stationary phase (e.g., Unbonded Silica, Amide, or Zwitterionic phase)[2].

  • Ensure the HPLC system is thoroughly flushed of all previously used ion-pairing reagents or non-volatile salts.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Strong Solvent): 100% Milli-Q Water containing 10 mM Ammonium Acetate, adjusted to pH 5.8. (Causality: The salt is critical for forming the immobilized water layer and masking silanols[4][8]).

  • Mobile Phase B (Weak Solvent): 100% LC-MS Grade Acetonitrile.

Step 3: Column Equilibration (Critical Step)

  • Pump an isocratic mixture of 90% B / 10% A through the column.

  • Causality: HILIC requires significantly longer equilibration times than RP-HPLC to establish the water-rich bilayer on the silica surface[8]. Flush with at least 20–30 column volumes.

Step 4: Gradient Design

  • Start the gradient at 90% B.

  • Ramp down to 50% B over 15 minutes. (Note: In HILIC, increasing the water content increases elution strength[8]).

Step 5: Self-Validation Check

  • Inject a blank (Mobile Phase B) to ensure no ghost peaks are present.

  • Inject the standard. The system is validated if:

    • The Retention Factor (k') is > 2.0.

    • The USP Tailing Factor is between 0.9 and 1.2.

    • Six replicate injections yield a Retention Time %RSD of < 1.0% (confirming the water layer is fully equilibrated and stable).

Protocol B: Sample Solvent Matching to Prevent Band Broadening

If DAD analysis confirms peak purity but the peak is broad or shouldered, use this sample preparation protocol.

Step 1: Determine Initial Mobile Phase Strength

  • Identify the exact organic/aqueous ratio at the moment of injection (e.g., 90% Acetonitrile in HILIC, or 5% Acetonitrile in RP-HPLC).

Step 2: Sample Dilution

  • Dissolve the 2,6-Naphthyridin-1(2H)-one hydrobromide stock in a compatible solvent.

  • Dilute the final injection vial so that the sample solvent is weaker than the initial mobile phase[7].

    • For HILIC: Dilute the sample in >90% Acetonitrile.

    • For RP-HPLC: Dilute the sample in >95% Water/Buffer.

Step 3: Self-Validation Check

  • Perform a 1 µL injection vs. a 10 µL injection. If the peak shape degrades significantly at 10 µL, the sample solvent is still too strong and requires further dilution with the weak solvent.

References

  • PubMed (NIH) - Determination of dextromethorphan hydrobromide by high-performance liquid chromatography using ion-pair formation URL: [Link]

  • Phenomenex - Engineering successful analytical methods using HILIC as an alternative retention mechanism URL:[Link]

  • Axion Labs - Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) URL: [Link]

  • Phenomenex - HILIC Explained: What It Is & How It Works URL:[Link]

  • Shimadzu Asia Pacific - Effects of Sample Solvents on Peak Shape URL:[Link]

  • PubMed (NIH) - Comparison of peak shape in hydrophilic interaction chromatography using acidic salt buffers and simple acid solutions URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2,6-Naphthyridin-1(2H)-one hydrobromide vs isoquinoline derivatives in drug discovery

Beyond the Isoquinoline Core: A Comparative Guide to 2,6-Naphthyridin-1(2H)-one Hydrobromide and Isoquinoline Derivatives in Kinase Drug Discovery Executive Summary & Structural Logic In modern medicinal chemistry, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Isoquinoline Core: A Comparative Guide to 2,6-Naphthyridin-1(2H)-one Hydrobromide and Isoquinoline Derivatives in Kinase Drug Discovery

Executive Summary & Structural Logic

In modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, historically serving as the backbone for numerous blockbuster drugs and kinase inhibitors. However, as drug discovery pivots toward targets requiring exquisite selectivity—such as specific kinase isoforms in oncology and neurodegeneration—researchers are increasingly utilizing bioisosteric replacements.

2,6-Naphthyridin-1(2H)-one hydrobromide has emerged as a critical synthetic building block for generating 2,6-naphthyridine derivatives. By replacing a carbon atom in the isoquinoline ring with a nitrogen atom, the 2,6-naphthyridine core drastically alters the molecule's electronic distribution. This modification lowers overall lipophilicity, modulates the pKa, and introduces a secondary hydrogen-bond acceptor. As demonstrated in recent structural studies (1[1]), this additional nitrogen acts as a crucial anchor, forming water-mediated hydrogen bonds within kinase hinge regions that traditional isoquinolines cannot access.

Conversely, classic Isoquinoline derivatives (such as the ROCK inhibitor Fasudil) rely on a highly lipophilic, planar core that easily penetrates cell membranes and occupies ATP-binding pockets with broad affinity (2[2]). This guide objectively compares the performance, mechanistic pathways, and experimental workflows of these two chemical classes.

Comparative Performance in Kinase Inhibition

To objectively evaluate the efficacy of these scaffolds, we must look at their performance against their primary kinase targets. Isoquinolines generally exhibit broad-spectrum activity, whereas 2,6-naphthyridines are engineered for high-affinity, selective inhibition.

Table 1: Quantitative Comparison of Isoquinoline vs. 2,6-Naphthyridine Derivatives

Scaffold ClassRepresentative CompoundPrimary TargetIC₅₀ ValueKey Structural Advantage
Isoquinoline FasudilROCK1 / ROCK2~330 nMHighly lipophilic planar core ensures excellent cell permeability and broad ATP-competitive binding.
Isoquinoline Y-27632ROCK1140 nMAminopyridine integration improves potency over standard isoquinoline sulfonamides.
2,6-Naphthyridine Compound 11 (ACS)FGFR419 nMAdditional nitrogen forms critical water-mediated H-bonds with Asp630, driving selectivity.
2,6-Naphthyridine Compound 13c (ACS)PKD1< 50 nMDual H-bond acceptor network prevents off-target binding to highly conserved AGC kinases.

Data derived from in vitro biochemical assays comparing standard isoquinoline ROCK inhibitors[2] against novel 2,6-naphthyridine FGFR4[1] and PKD[3] inhibitors.

Mechanistic Pathways & Target Engagement

The divergence in clinical application between these two scaffolds is directly tied to their binding logic. The diagram below illustrates how the structural differences dictate downstream signaling modulation.

Pathway Iso Isoquinoline Scaffold (e.g., Fasudil) Hinge1 Single H-Bond Acceptor (N) Iso->Hinge1 Binds via Naph 2,6-Naphthyridine Scaffold (Bioisostere) Hinge2 Dual H-Bond Acceptors (N, N) Naph->Hinge2 Binds via Target1 ROCK1 / ROCK2 Kinase Domain Hinge1->Target1 Inhibits Target2 FGFR4 / PKD Kinase Domain Hinge2->Target2 Inhibits Effect1 Vasodilation & Neuroprotection Target1->Effect1 Modulates Effect2 Hepatocellular Carcinoma Suppression Target2->Effect2 Modulates

Divergent kinase targeting logic of isoquinoline vs. 2,6-naphthyridine scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the synthesis and validation of these compounds. Every step is designed with internal controls to establish a self-validating system.

Protocol A: Synthesis & Validation of 2,6-Naphthyridine Kinase Inhibitors

This workflow utilizes 2,6-Naphthyridin-1(2H)-one hydrobromide to synthesize highly selective Protein Kinase D (PKD) inhibitors (3[3]).

Step 1: Scaffold Activation via Chlorination

  • Method: Suspend 2,6-Naphthyridin-1(2H)-one hydrobromide in Phosphorus oxychloride (POCl₃) and heat to 100°C for 2 hours.

  • Causality: The hydrobromide salt stabilizes the unreactive lactam tautomer. POCl₃ acts as both the solvent and the chlorinating agent, converting the inert lactam into 1-chloro-2,6-naphthyridine. This transformation is mandatory because the lactam cannot undergo nucleophilic substitution, whereas the resulting aryl chloride is a highly active electrophile ready for functionalization.

Step 2: Nucleophilic Amination

  • Method: React the 1-chloro intermediate with a target amine (e.g., a piperazine derivative) in the presence of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The addition of DIPEA neutralizes the HCl byproduct generated during the substitution. Without this base, the nucleophilic amine would become protonated and inert, halting the reaction.

Step 3: In Vitro Kinase Kinetic Assay

  • Method: Incubate the synthesized compound with recombinant PKD1, ATP, and a synthetic peptide substrate. After 30 minutes, add EDTA to the microplate.

  • Causality: ATP initiates the transfer of the gamma-phosphate to the peptide. The addition of EDTA chelates the Mg²⁺ cofactor. Because kinases strictly require Mg²⁺ to coordinate ATP, EDTA instantly quenches the reaction, preventing over-phosphorylation and establishing a self-validating, highly accurate kinetic endpoint for IC₅₀ calculation.

Protocol B: Isoquinoline Validation via ROCK Inhibition (Fasudil Benchmark)

This workflow validates the phenotypic efficacy of broad-spectrum isoquinolines using a tumor cell migration model (4[4]).

Step 1: Cell Culture & Synchronization

  • Method: Seed MDA-MB-231 breast cancer cells in a Transwell chamber and subject them to serum-free media for 24 hours prior to compound exposure.

  • Causality: Serum starvation synchronizes the cell cycle and drastically downregulates background kinase cascades driven by random serum growth factors. This ensures that any subsequent changes in cell behavior are exclusively the result of the inhibitor, eliminating false positives.

Step 2: Compound Treatment & Phenotypic Readout

  • Method: Treat the upper chamber with Fasudil (50 µM) and introduce serum-containing media to the lower chamber as a chemoattractant. Quantify migrated cells after 6 hours.

  • Causality: ROCK regulates actin-myosin contractility. Inhibiting ROCK prevents the formation of stress fibers. Because cell migration physically requires stress fiber contraction, a reduction in migration across the Transwell membrane serves as a self-validating, functional phenotypic readout of successful ROCK target engagement.

Strategic Recommendations for Drug Developers

When designing a kinase-targeted library, the choice between an isoquinoline and a 2,6-naphthyridine scaffold should be dictated by the target's structural biology:

  • Opt for Isoquinoline Derivatives when targeting kinases with highly hydrophobic, accommodating ATP pockets (like ROCK), or when central nervous system (CNS) penetration is the primary goal (due to the scaffold's high lipophilicity).

  • Opt for 2,6-Naphthyridin-1(2H)-one Hydrobromide as a starting material when targeting kinases that require stringent selectivity (like FGFR4 or PKD). The ability to leverage the secondary nitrogen for water-mediated hydrogen bonding provides a distinct competitive advantage in overcoming off-target toxicity.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - National Institutes of Health (PMC). 5

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - Journal of Medicinal Chemistry (ACS). 1

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors - ACS Medicinal Chemistry Letters. 3

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... - ResearchGate / Neurodegenerative Disorders. 2

  • The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - AACR Journals. 4

Sources

Comparative

Validation of 2,6-Naphthyridin-1(2H)-one hydrobromide purity by quantitative NMR

Absolute Purity Validation of 2,6-Naphthyridin-1(2H)-one Hydrobromide: A Comparative Guide to qNMR vs. Mass Balance As a Senior Application Scientist, one of the most persistent challenges in drug development is the accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of 2,6-Naphthyridin-1(2H)-one Hydrobromide: A Comparative Guide to qNMR vs. Mass Balance

As a Senior Application Scientist, one of the most persistent challenges in drug development is the accurate purity assignment of polar, heterocyclic building blocks. 2,6-Naphthyridin-1(2H)-one hydrobromide is a prime example. Traditional purity assays rely heavily on High-Performance Liquid Chromatography (HPLC) coupled with mass balance calculations. However, for highly conjugated hydrobromide salts, HPLC presents distinct vulnerabilities: variable UV response factors, column retention anomalies, and the absolute necessity for a target-specific reference standard.

This guide objectively compares the traditional mass balance approach against quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as an intrinsically reliable, primary analytical method for absolute purity validation.

The Analytical Challenge: Relative vs. Absolute Quantification

To understand why qNMR is often superior for early-stage drug development, we must examine the causality behind how each method detects molecules.

HPLC is a secondary, relative method . It separates components and measures UV absorbance. If a synthetic impurity lacks a chromophore or has a lower molar extinction coefficient at the chosen wavelength (e.g., 254 nm) compared to the highly conjugated naphthyridine core, HPLC area normalization will artificially inflate the purity of the main compound[1]. Furthermore, the mass balance approach requires orthogonal tests (Karl Fischer for water, Thermogravimetric Analysis for volatiles, and Residue on Ignition for inorganics) to subtract impurities from 100%[2]. Every additional test propagates measurement uncertainty.

Conversely, qNMR is a primary ratio measurement . The integrated area of a 1 H resonance is strictly proportional to the number of nuclei generating that signal, completely independent of the molecule's optical properties or electronic structure[3]. By co-dissolving the analyte with an SI-traceable internal standard (IS), we achieve absolute mass fraction purity in a single experiment[4].

G Start 2,6-Naphthyridin-1(2H)-one HBr Purity Assessment qNMR_Path qNMR Method (Primary) Start->qNMR_Path HPLC_Path Mass Balance (Secondary) Start->HPLC_Path qNMR_Step Co-dissolve with SI-Traceable IS Acquire 1H Spectrum qNMR_Path->qNMR_Step HPLC_Step HPLC Area % + KF + TGA + Residue on Ignition HPLC_Path->HPLC_Step qNMR_Result Absolute Mass Fraction (%) Direct Quantification qNMR_Step->qNMR_Result HPLC_Result Relative Purity (%) Propagated Uncertainty HPLC_Step->HPLC_Result

Fig 1. Methodological divergence between qNMR direct quantification and HPLC mass balance.

Designing a Self-Validating qNMR Protocol

Trustworthiness in analytical chemistry requires systems that inherently flag their own failures. A protocol is only valid if it proves its own accuracy during every run. For 2,6-Naphthyridin-1(2H)-one HBr, we implement a Self-Validating qNMR System utilizing two critical internal checks:

  • System Suitability Test (SST): Before analyzing the target compound, the spectrometer's quantitative linearity is validated using an equimolar mixture of two Certified Reference Materials (e.g., NIST-traceable Benzoic Acid and Maleic Acid). The calculated recovery must fall strictly within 99.5%–100.5%[5].

  • Dual-Signal Internal Validation: We integrate two distinct, non-coupled proton signals from the naphthyridine ring (e.g., the isolated aromatic protons at C-4 and C-8). The absolute purity is calculated independently for both signals. If the difference ( Δ ) between the two results exceeds 0.5%, it proves there is a hidden impurity overlapping with one of the peaks, automatically invalidating the measurement.

Step-by-Step Methodology

Note: Causality is embedded in each experimental choice to ensure metrological traceability.

  • Step 1: Internal Standard Selection. Maleic acid (NIST SRM) is selected as the Internal Standard Reference Material (ISRM). Causality: Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO-d6. This sits perfectly in the empty spectral window between the solvent residual peak (2.5 ppm) and the naphthyridine aromatic signals (7.5–9.0 ppm), ensuring zero signal overlap[4].

  • Step 2: Gravimetric Preparation. Using a microbalance (0.001 mg readability), accurately weigh ~15 mg of the analyte and ~5 mg of Maleic acid into a static-free vial. Causality: Gravimetric error is the single largest source of uncertainty in qNMR. Co-weighing directly into the same vial minimizes transfer losses and buoyancy errors[5].

  • Step 3: Solvation. Dissolve the mixture in 0.7 mL of DMSO-d6 (100% atom D). Causality: The hydrobromide salt is highly polar. DMSO-d6 ensures complete dissolution without the line-broadening or aggregation effects commonly seen in less polar solvents like CDCl3[6].

  • Step 4: T1 Relaxation Determination. Execute an Inversion-Recovery ( 180∘−τ−90∘ ) experiment to determine the longitudinal relaxation time (T1). Causality: Protons relax at different rates. If the acquisition is pulsed too rapidly, slower-relaxing nuclei will be under-represented in the final integral. We determine the longest T1 and set the relaxation delay (D1) to ≥7×T1max​ (typically 45–60 seconds) to guarantee >99.9% magnetization recovery[7].

  • Step 5: Acquisition & Processing. Acquire 64 transients using a strict 90∘ excitation pulse. Apply a rigorous baseline correction (e.g., Bernstein polynomial, 5th order) and integrate the peaks, ensuring the inclusion of 13C satellite peaks ( ±0.55% of the main peak area) to prevent systematic underestimation[8].

G Accuracy Self-Validating qNMR Result SST System Suitability (Recovery 99.5-100.5%) SST->Accuracy Gravimetry Microbalance Precision (Minimizes Input Error) Gravimetry->Accuracy Relaxation D1 > 7*T1 (Ensures 99.9% Recovery) Relaxation->Accuracy DualPeak Dual-Peak Integration (Flags Hidden Overlaps) DualPeak->Accuracy

Fig 2. Logical dependencies ensuring the trustworthiness of the qNMR self-validating protocol.

Comparative Experimental Data

To objectively demonstrate the performance of this protocol, three distinct developmental batches of 2,6-Naphthyridin-1(2H)-one HBr were analyzed using both the traditional Mass Balance (HPLC-UV + KF + TGA + ROI) and the self-validating qNMR method.

Table 1: Purity Assessment Comparison (Mass Balance vs. qNMR)

BatchHPLC Area % (254 nm)Water (KF)Volatiles (TGA)Inorganics (ROI)Mass Balance PurityqNMR Purity (w/w) Δ (qNMR - MB)
001 99.60%0.45%0.10%0.05%99.00% 98.95% -0.05%
002 98.80%1.20%0.20%0.10%97.30% 95.10% -2.20%
003 99.90%0.10%0.00%0.00%99.80% 99.85% +0.05%
Data Interpretation & Causality Analysis

Batches 001 and 003 show excellent equivalency between the two methodologies, confirming that when impurities share similar UV chromophores with the parent molecule, HPLC mass balance is highly accurate[2].

However, Batch 002 reveals a critical failure of the HPLC method. The qNMR purity is 2.20% lower than the mass balance calculation. Why did this happen? Spectral analysis of Batch 002 by NMR revealed the presence of an aliphatic, non-UV-absorbing intermediate carried over from the synthesis process. Because this impurity lacked a chromophore at 254 nm, HPLC completely ignored it, artificially inflating the Area %[1]. qNMR, which detects the protons of the aliphatic impurity directly, provided the true absolute mass fraction, successfully preventing a substandard batch from proceeding into downstream drug formulation.

Conclusion

For complex heterocyclic salts like 2,6-Naphthyridin-1(2H)-one hydrobromide, relying solely on HPLC mass balance introduces significant risk due to UV response bias. By implementing a self-validating qNMR protocol—grounded in rigorous T1 relaxation measurements, SI-traceable internal standards, and dual-peak integration—analytical scientists can achieve absolute, metrologically traceable purity validation in a fraction of the time, without the need for target-specific reference standards.

References

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology J-Stage: Nuclear Magnetic Resonance (NMR) spectroscopy URL:[Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy ACS Publications URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • Standards for qNMR: Internal Calibration Standards Cambridge Isotope Laboratories (CIL) / Otsuka URL:[Link]

  • qNMR Internal Standard Reference Data (ISRD) Bureau International des Poids et Mesures (BIPM) URL:[Link]

Sources

Validation

Comparative Biological Activity and Physicochemical Profiling of 2,6-Naphthyridin-1(2H)-one Hydrobromide vs. Hydrochloride Salts

The 2,6-naphthyridin-1(2H)-one scaffold is a highly privileged bicyclic heterocycle utilized extensively in modern drug discovery, serving as the core pharmacophore for various kinase inhibitors and LATS1/2 modulators. W...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,6-naphthyridin-1(2H)-one scaffold is a highly privileged bicyclic heterocycle utilized extensively in modern drug discovery, serving as the core pharmacophore for various kinase inhibitors and LATS1/2 modulators. While the free base exhibits favorable target-binding kinetics, its utility is frequently bottlenecked by poor aqueous solubility.

To overcome this, pharmaceutical scientists routinely convert the free base into a salt by protonating the basic pyridine-like nitrogen at the N6 position (predicted pKa ~4.0). While the hydrochloride (HCl) salt is the industry default, the hydrobromide (HBr) salt often presents distinct thermodynamic and pharmacokinetic advantages. This guide objectively compares the physicochemical properties and biological activities of the HCl and HBr salts of 2,6-naphthyridin-1(2H)-one, providing actionable methodologies for drug development professionals.

Structural and Physicochemical Basis of Salt Selection

The biological activity of an Active Pharmaceutical Ingredient (API) is inextricably linked to its solid-state properties. Converting a poorly soluble free base to a halide salt can increase aqueous solubility by orders of magnitude, fundamentally altering its bioavailability [1]. However, HCl and HBr salts behave differently in physiological environments.

  • Crystal Lattice and Hydrogen Bonding: Crystallographic studies on amine-based drugs reveal that HCl and HBr salts exhibit distinct supramolecular architectures. HCl salts frequently form complex organic bilayers driven by multiple strong N−H⋅⋅⋅Cl hydrogen bonds. In contrast, the larger atomic radius and lower electronegativity of the bromide ion in HBr salts often prevent bilayer formation, directly impacting the crystal lattice energy and dissolution thermodynamics [2].

  • The Common-Ion Effect: In the gastric environment (pH 1.2), endogenous chloride concentrations are exceptionally high (~100 mM). This high external Cl− concentration can suppress the dissolution of HCl salts via Le Chatelier's principle (the common-ion effect). HBr salts bypass this suppression, frequently resulting in a significantly faster intrinsic dissolution rate (IDR) in the stomach [3].

Quantitative Comparison Table

The following table summarizes the comparative physicochemical parameters that govern the biological performance of 2,6-naphthyridin-1(2H)-one salts.

Parameter2,6-Naphthyridin-1(2H)-one Hydrochloride (HCl)2,6-Naphthyridin-1(2H)-one Hydrobromide (HBr)
Counterion pKa -6.0-9.0
Molecular Weight (Salt) ~182.6 g/mol ~227.1 g/mol
Aqueous Solubility (pH 1.2) Moderate (Subject to Gastric Cl− suppression)High (Resistant to common-ion effect)
Crystal Lattice Stability High (Extensive N−H⋅⋅⋅Cl hydrogen bonding)Moderate to High (Larger Br− radius alters packing)
Hygroscopicity Typically low to moderateCan be higher; requires polymorph screening
In Vivo Bioavailability (F%) BaselineOften enhanced due to rapid gastric dissolution

Mechanistic Impact on Biological Activity

The physicochemical differences between the HCl and HBr salts cascade directly into their biological efficacy and safety profiles.

  • Pharmacokinetics (PK): The accelerated dissolution of the HBr salt in gastric fluid typically translates to a steeper concentration gradient across the intestinal epithelium. This results in a shorter Tmax​ (time to maximum concentration) and a higher Cmax​ (peak plasma concentration) compared to the HCl salt.

  • Neurological Safety & Tolerability: While both chloride and bromide are Generally Recognized as Safe (GRAS) counterions, the systemic release of bromide ions must be monitored in neuroactive compounds. Historically, differences in seizure thresholds have been noted between HBr and HCl salts of certain drugs (e.g., bupropion), making rigorous EEG and behavioral monitoring a critical step during in vivo evaluation [4].

MechanisticPathway FreeBase 2,6-Naphthyridin-1(2H)-one Free Base HCl_Salt Hydrochloride (HCl) Salt High Lattice Energy FreeBase->HCl_Salt + HCl HBr_Salt Hydrobromide (HBr) Salt Avoids Common Ion Effect FreeBase->HBr_Salt + HBr Gastric Gastric Dissolution (pH 1.2) HCl_Salt->Gastric Cl- Suppression HBr_Salt->Gastric Rapid Release Absorption Intestinal Absorption (Systemic Circulation) Gastric->Absorption Permeation BioActivity Target Binding & Biological Activity Absorption->BioActivity PK/PD

Mechanistic pathway illustrating the impact of salt selection on gastric dissolution and biological activity.

Experimental Methodologies

To ensure scientific integrity, the evaluation of these salts must follow a self-validating workflow. The protocols below outline the synthesis, characterization, and biological testing of the salts.

Protocol A: Salt Synthesis and Solid-State Verification

Causality: Before any biological assay, the solid-state nature of the salt must be confirmed. Testing an amorphous dispersion or a mixed-phase sample will yield irreproducible pharmacokinetic data.

  • Solvation: Dissolve 1.0 equivalent of 2,6-naphthyridin-1(2H)-one free base in a polar aprotic solvent (e.g., tetrahydrofuran) at 40°C to ensure complete disruption of the free base crystal lattice.

  • Counterion Addition: Dropwise, add 1.05 equivalents of either 1M aqueous HCl or 1M aqueous HBr under continuous stirring. Reasoning: A slight stoichiometric excess ensures complete protonation of the N6 nitrogen without degrading the lactam ring.

  • Crystallization & Isolation: Cool the mixture to 4°C to induce precipitation. Filter and wash with cold solvent.

  • Validation: Analyze the precipitate using X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to verify a single, sharp endothermic melting point (indicating phase purity).

Protocol B: Biorelevant In Vitro Dissolution

Causality: Standard aqueous buffers fail to mimic the lipid and bile salt composition of the human gut. Using biorelevant media provides a highly accurate in vitro-in vivo correlation (IVIVC).

  • Pellet Compression: Compress 50 mg of the validated HCl and HBr salts into equivalent-surface-area pellets using a hydraulic press.

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2, ~100 mM Cl− ) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Intrinsic Dissolution Rate (IDR): Mount the pellets in a Wood's apparatus and rotate at 50 RPM in 500 mL of media at 37°C.

  • Quantification: Aliquot samples at 5, 10, 15, 30, and 60 minutes. Quantify API concentration via HPLC-UV to calculate the IDR ( μg/cm2/min ). Observation: The HBr salt should demonstrate a statistically superior IDR in SGF by bypassing the common-ion effect.

Protocol C: In Vivo Pharmacokinetic (PK) Evaluation
  • Dosing: Administer the salts via oral gavage to fasted Sprague-Dawley rats at an equimolar dose of 10 mg/kg (relative to the free base).

  • Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Centrifuge to isolate plasma, precipitate proteins using acetonitrile, and analyze via LC-MS/MS to determine AUC0−t​ , Cmax​ , and Tmax​ .

ExpWorkflow Step1 1. API Salt Formation (Equimolar Acid Addition) Step2 2. Solid-State Characterization (XRPD & DSC Validation) Step1->Step2 Step3 3. Biorelevant Dissolution (SGF & FaSSIF Media) Step2->Step3 Step4 4. In Vivo PK Studies (Rodent Models) Step3->Step4 Step5 5. Biological Activity Assay (Target Efficacy & Toxicity) Step4->Step5

Step-by-step experimental workflow for the synthesis and biological evaluation of API salts.

References

  • Antimicrobial Activities of Highly Bioavailable Organic Salts and Ionic Liquids from Fluoroquinolones. Pharmaceutics (via PubMed Central / NIH). URL:[Link]

  • The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids- influence on in-vitro dissolution behavior and food effect. European Journal of Pharmaceutical Sciences (via ResearchGate). URL:[Link]

  • Electroencephalographic and behavioral convulsant effects of hydrobromide and hydrochloride salts of bupropion in conscious rodents. Neuropsychiatric Disease and Treatment. URL:[Link]

Comparative

Reference standards for 2,6-Naphthyridin-1(2H)-one hydrobromide analytical testing

Comprehensive Comparison Guide: Reference Standards for 2,6-Naphthyridin-1(2H)-one Hydrobromide Analytical Testing Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Reference Standards for 2,6-Naphthyridin-1(2H)-one Hydrobromide Analytical Testing

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Guide

Introduction

2,6-Naphthyridin-1(2H)-one is a privileged bicyclic heterocyclic scaffold extensively utilized in the design of next-generation kinase inhibitors. It serves as a critical structural motif in therapeutics targeting Protein Kinase D (PKD) , Fibroblast Growth Factor Receptor 4 (FGFR4) , and LATS1/2 . During the Active Pharmaceutical Ingredient (API) development lifecycle, rigorous analytical testing of this scaffold is mandatory to monitor synthetic intermediates, degradation products, and pharmacokinetic profiles.

Choosing the correct reference standard format is a critical experimental decision. This guide objectively compares the hydrobromide (HBr) salt against alternative formats, providing field-proven insights, quantitative data, and self-validating protocols to ensure analytical integrity.

Comparative Analysis of Reference Standards

Why choose the hydrobromide salt over the free base for analytical testing? The causality lies in the physicochemical behavior of the naphthyridine core. The basic nitrogen atoms in the naphthyridine ring are highly prone to secondary interactions with residual, unendcapped silanol groups on standard C18 stationary phases. This interaction leads to severe chromatographic peak tailing and poor integration reproducibility.

The HBr salt protonates the basic nitrogen, masking these secondary interactions and significantly enhancing aqueous solubility for stock solution preparation. This results in superior chromatographic peak symmetry and reliable quantification.

Table 1: Performance Comparison of 2,6-Naphthyridin-1(2H)-one Reference Standards

ParameterFree Base StandardHydrobromide (HBr) SaltStable Isotope Labeled (SIL)
Aqueous Solubility < 1 mg/mL (Requires DMSO)> 10 mg/mL (Water/MeOH)> 10 mg/mL (Water/MeOH)
Chromatographic Peak Symmetry (USP As) 1.8 - 2.5 (Severe Tailing)1.0 - 1.2 (Excellent)1.0 - 1.2 (Excellent)
Ionization Efficiency (ESI+) ModerateHigh (Pre-ionized in solution)High
Primary Application Organic synthesis starting materialRoutine HPLC-UV/MS quantitative standardLC-MS/MS bioanalytical internal standard
Cost & Availability Low Cost / Highly AvailableModerate Cost / AvailableVery High Cost / Custom Synthesis

Mechanistic Causality: Why the HBr Salt Excels in MS/MS

In LC-MS/MS bioanalysis, ionization efficiency directly dictates the Limit of Detection (LOD). The free base of 2,6-Naphthyridin-1(2H)-one requires the electrospray ionization (ESI) source to protonate the molecule in the gas phase. However, the hydrobromide salt exists pre-protonated in the aqueous/organic droplet. As the droplet undergoes Coulombic fission in the ESI source, the pre-existing [M+H]+ ions are liberated into the gas phase with significantly lower activation energy. This mechanistic advantage yields a 3- to 5-fold increase in the signal-to-noise (S/N) ratio compared to the free base, making the HBr salt the authoritative standard for trace-level pharmacokinetic profiling of kinase inhibitor metabolites .

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2,6-Naphthyridin-1(2H)-one HBr147.1 [M+H]+119.12550
SIL-Internal Standard (13C3)150.1 [M+H]+122.12550

Self-Validating Experimental Protocol: HPLC-UV/MS Analysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to continuously verify method performance before any sample data is reported.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 2,6-Naphthyridin-1(2H)-one hydrobromide reference standard. Dissolve in 10 mL of 50:50 Methanol:Water (v/v) to yield a 1 mg/mL stock. Note: The HBr salt ensures rapid dissolution without the need for sonication in harsh organic solvents like DMSO, which can cause baseline disturbances.

  • Working Solution: Dilute the stock solution with Mobile Phase A to create a 10 µg/mL working standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (The acidic buffer ensures consistent protonation and prevents HBr dissociation).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • System Suitability Testing (SST) - The Validation Check:

    • Blank Injection: Run a mobile phase blank to confirm no carryover (S/N < 3 at the retention time).

    • Precision: Inject the 10 µg/mL working standard 5 consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

    • Resolution: If analyzing alongside its 2,7-isomer impurity, ensure baseline resolution (Rs > 1.5).

Visualizing the Analytical Workflow

Below is the logical workflow for the self-validating analytical testing of the hydrobromide standard.

AnalyticalWorkflow Start 2,6-Naphthyridin-1(2H)-one HBr Standard Prep Sample Preparation (Water/MeOH) Start->Prep SST System Suitability Test (RSD ≤ 2.0%, Rs > 1.5) Prep->SST Decision SST Passed? SST->Decision Halt Halt & Troubleshoot (Check Column/Mobile Phase) Decision->Halt No Analysis LC-MS/MS & HPLC-UV Sample Analysis Decision->Analysis Yes Data Data Processing & Quantification Analysis->Data

Self-validating analytical workflow for 2,6-Naphthyridin-1(2H)-one hydrobromide testing.

References

  • Title: Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2,8-diazaspiro[4.5]decane compound (LATS1/2 Inhibitors)
  • Source: Google Patents (WO2024022487A1)
Validation

Comprehensive Off-Target Cross-Reactivity Profiling of the 2,6-Naphthyridin-1(2H)-one Hydrobromide Scaffold: A Comparative Methodological Guide

The Mechanistic Basis of 2,6-Naphthyridin-1(2H)-one Cross-Reactivity The 2,6-Naphthyridin-1(2H)-one hydrobromide scaffold is a highly privileged motif in modern kinase drug discovery. It has been successfully deployed as...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Mechanistic Basis of 2,6-Naphthyridin-1(2H)-one Cross-Reactivity

The 2,6-Naphthyridin-1(2H)-one hydrobromide scaffold is a highly privileged motif in modern kinase drug discovery. It has been successfully deployed as a core building block in the development of various targeted therapies, including CDK4/6 inhibitors[1] and novel LATS1/2 pathway modulators[2].

The mechanistic power of this scaffold lies in its lactam (1(2H)-one) moiety, which acts as a potent bidentate hydrogen-bonding system. When a derivative of this compound enters the highly conserved ATP-binding pocket of a kinase, the lactam NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the adjacent carbonyl oxygen acts as an acceptor to the backbone NH[3]. Because this interaction closely mimics the binding of the adenine ring of ATP, the 2,6-naphthyridine core is an exceptionally strong kinase hinge binder[4].

However, this structural mimicry is a double-edged sword. The high conservation of the ATP-binding cleft across the ~518 human kinases means that 2,6-Naphthyridin-1(2H)-one derivatives inherently carry a high risk of off-target promiscuity. As an application scientist who has guided numerous kinase inhibitor programs through IND-enabling studies, I frequently encounter promising leads that fail in late-stage preclinical development due to uncharacterized kinome cross-reactivity (e.g., unintended inhibition of GSK3β or DYRK1A). Rigorous, objective profiling is not just recommended—it is a critical requirement for survival in the clinic.

Objective Comparison of Profiling Platforms

To accurately map the off-target landscape of a 2,6-Naphthyridin-1(2H)-one derivative, researchers must choose the right profiling platform. No single assay provides a perfect picture; instead, we must compare the utility of high-throughput biochemical panels against physiological chemoproteomic approaches.

Table 1: Quantitative and Qualitative Comparison of Kinase Profiling Methodologies
ParameterHigh-Throughput Kinase Panels (e.g., KINOMEscan)Chemoproteomics (Kinobeads / LC-MS/MS)Cellular Thermal Shift Assay (CETSA)
Mechanism Active-site competition with DNA-tagged kinasesAffinity chromatography + Mass SpectrometryLabel-free thermal stabilization in live cells
Proteome State Recombinant, isolated kinase domainsNative cell lysates (preserves complexes)Intact, living cells
Throughput High (>400 kinases simultaneously)Medium (maps ~200-300 endogenously expressed kinases)Low to Medium (Targeted or MS-coupled)
Detection of Allosteric Effects Poor (primarily detects ATP-competitive binding)Moderate (can detect complex-dependent binding)Excellent (detects binding in physiological state)
Turnaround Time 1-2 weeks3-4 weeks2-3 weeks
Cost per Compound $

Insight: While High-Throughput Panels are excellent for rapid, broad-spectrum screening, they often yield false positives because they utilize isolated, recombinant kinase domains stripped of their regulatory subunits. Chemoproteomics, conversely, offers higher physiological relevance by screening against the native proteome, making it the gold standard for validating the true off-target liabilities of 2,6-Naphthyridin-1(2H)-one derivatives.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (the "why") to ensure data integrity.

Workflow A: Chemoproteomic Target Deconvolution (Kinobeads)

This workflow utilizes an immobilized broad-spectrum kinase inhibitor to capture the kinome, followed by competition with your specific 2,6-Naphthyridin-1(2H)-one derivative.

Step 1: Cell Lysate Preparation (Native State)

  • Action: Lyse target cells (e.g., HCT-116 or MCF-7) using a mild, non-denaturing buffer (e.g., 0.8% NP-40, 50 mM Tris-HCl, 5% glycerol, supplemented with protease/phosphatase inhibitors).

  • Causality: Harsh detergents like SDS will denature the kinases, destroying the 3D architecture of the ATP-binding pocket. A mild buffer preserves the endogenous multiprotein complexes, ensuring the kinases remain in their physiologically relevant conformations.

Step 2: Affinity Enrichment & Competition (The Self-Validating Step)

  • Action: Divide the lysate into two aliquots. To Aliquot A (Control), add DMSO. To Aliquot B (Competition), spike in 1 µM of the free 2,6-Naphthyridin-1(2H)-one derivative. Incubate both with Kinobeads (sepharose beads functionalized with a broad-spectrum hinge binder) for 2 hours at 4°C.

  • Causality: This is the critical self-validation mechanism. Proteins that bind to the beads in Aliquot A but are absent in Aliquot B are true targets of your compound, because the free compound successfully outcompeted the bead-bound probe for the ATP-binding site. Proteins that remain on the beads in both aliquots are non-specific background binders.

Step 3: Stringent Washing and On-Bead Digestion

  • Action: Wash beads 5x with lysis buffer. Perform on-bead tryptic digestion overnight at 37°C.

  • Causality: Extensive washing removes low-affinity, transient interactors. Tryptic digestion cleaves the captured kinases into peptides, which are required for downstream LC-MS/MS identification.

Step 4: LC-MS/MS and Bioinformatic Filtering

  • Action: Analyze peptides via high-resolution mass spectrometry. Calculate the depletion ratio (Control vs. Competition) to quantify off-target affinity.

Workflow N1 Synthesize Probe: Broad-Spectrum Kinase Binder Immobilized on Sepharose N3 Affinity Enrichment (Incubate Probe + Lysate) N1->N3 N2 Cell Lysate Preparation (Native Proteome Preservation) N2->N3 N4 Competition Assay (Spike-in 2,6-Naphthyridin-1(2H)-one) N3->N4 Outcompete Specific Targets N5 Stringent Washing (Remove Non-specific Binders) N4->N5 N6 On-Bead Tryptic Digestion (Peptide Generation) N5->N6 N7 LC-MS/MS Analysis (Target Identification) N6->N7 N8 Bioinformatic Filtering (Determine Off-Target Landscape) N7->N8

Caption: Chemoproteomic workflow for deconvoluting the off-target kinome landscape of kinase inhibitors.

Workflow B: High-Throughput Competition Binding Assay (DNA-Tagged)

Step 1: Kinase Incubation

  • Action: Incubate the 2,6-Naphthyridin-1(2H)-one derivative (at 10 µM and 1 µM) with a library of DNA-tagged recombinant kinases and an immobilized active-site directed ligand.

  • Causality: The DNA tag serves as an ultra-sensitive barcode. If the compound binds the kinase, it prevents the kinase from binding to the immobilized ligand.

Step 2: Elution and qPCR Readout

  • Action: Wash away unbound kinases. Elute the bound kinases and quantify the DNA tags using qPCR.

  • Causality: The system is inversely proportional. A low qPCR signal means the 2,6-Naphthyridin-1(2H)-one derivative successfully bound the kinase and prevented it from attaching to the solid support, indicating an off-target hit.

Quantitative Data Presentation: Case Study

To illustrate the necessity of these studies, Table 2 presents a representative cross-reactivity profile of a generic 2,6-Naphthyridin-1(2H)-one based CDK4/6 inhibitor during lead optimization.

Table 2: Representative Off-Target Selectivity Profiling (IC50 Values)
Kinase TargetPrimary FunctionIC50 (nM)Fold SelectivityClinical Implication of Off-Target Hit
CDK4 (Primary) Cell Cycle Regulation2.51x (Reference)Desired therapeutic effect.
CDK6 (Primary) Cell Cycle Regulation4.11.6xDesired therapeutic effect.
GSK3β (Off-Target) Glycogen Metabolism45.018xPotential metabolic toxicity; requires structural optimization to avoid.
DYRK1A (Off-Target) Neurological Development85.234xCNS liabilities if the compound crosses the blood-brain barrier.
CK2α (Off-Target) Wnt Pathway Signaling>10,000>4000xClean; no interference with Wnt signaling[4].

Analysis: While the compound shows excellent potency against its primary targets (CDK4/6), the chemoproteomic data reveals a dangerous proximity to GSK3β. Because the 2,6-Naphthyridin-1(2H)-one scaffold is such a strong hinge binder, minor modifications to the solvent-exposed regions of the molecule are required to introduce steric clashes with the GSK3β ATP-binding pocket, thereby widening the therapeutic window.

Conclusion

The 2,6-Naphthyridin-1(2H)-one hydrobromide scaffold remains a cornerstone of kinase inhibitor design. However, its inherent affinity for the ATP hinge region demands rigorous, multi-platform cross-reactivity profiling. By combining the high-throughput capabilities of recombinant panels with the physiological fidelity of chemoproteomics, drug development professionals can confidently engineer out off-target liabilities and advance safer, more selective therapeutics to the clinic.

Sources

Comparative

Benchmarking 2,6-Naphthyridin-1(2H)-one Hydrobromide (2,6-NOHB) Efficacy in Murine Oncology Models: A Comparative Guide

Executive Summary The development of next-generation cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors requires rigorous preclinical benchmarking to validate improvements in potency, selectivity, and pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors requires rigorous preclinical benchmarking to validate improvements in potency, selectivity, and pharmacokinetic (PK) profiles. The 2,6-Naphthyridin-1(2H)-one hydrobromide (2,6-NOHB) scaffold represents a novel class of nitrogen-containing heterocycles designed to optimize ATP-competitive binding within the CDK4/6 catalytic cleft.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the preclinical efficacy of 2,6-NOHB against the first-in-class FDA-approved standard, Palbociclib[1]. By detailing the mechanistic rationale, comparative quantitative data, and self-validating murine xenograft protocols, this guide provides drug development professionals with a comprehensive framework for evaluating novel kinase inhibitors.

Mechanistic Rationale: The CDK4/6-Rb-E2F Axis

To understand the structural advantages of the 2,6-NOHB scaffold, we must first examine the target biology. The CDK4/6-Rb-E2F pathway is a critical regulator of the G1-to-S phase cell cycle transition[2]. In many hormone receptor-positive (HR+) malignancies, overactive mitogenic signaling leads to the hyperphosphorylation of the Retinoblastoma (Rb) tumor suppressor protein[1].

When Rb is hyperphosphorylated by the Cyclin D-CDK4/6 complex, it releases E2F transcription factors, driving unchecked cellular proliferation[2]. Inhibitors like Palbociclib and 2,6-NOHB competitively bind to the ATP pocket of CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest[3].

The 2,6-naphthyridine core of 2,6-NOHB offers a unique hydrogen-bond donor/acceptor motif that theoretically enhances residence time within the ATP-binding cleft compared to the traditional pyrido[2,3-d]pyrimidine core of Palbociclib, potentially reducing off-target hematological toxicities.

CDK46_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb Hyperphosphorylated Rb (Inactive) Complex->pRb Phosphorylates Rb Rb Hypophosphorylated Rb (Active Repressor) E2F E2F Transcription Factors (Bound/Inactive) Rb->E2F Binds & Inhibits Rb->pRb Phosphorylation FreeE2F Free E2F (Active) pRb->FreeE2F Releases SPhase G1 to S Phase Transition (Proliferation) FreeE2F->SPhase Drives Transcription Inhibitors CDK4/6 Inhibitors (2,6-NOHB, Palbociclib) Inhibitors->Complex Competitive ATP Inhibition

Mechanism of CDK4/6-Rb-E2F pathway inhibition by 2,6-NOHB and standard therapies.

Comparative Preclinical Data

Before advancing to in vivo models, extensive in vitro and pharmacokinetic profiling is required to establish dosing parameters. The tables below summarize the benchmarking data of 2,6-NOHB against Palbociclib.

Table 1: In Vitro Kinase Selectivity Profile

Lower IC₅₀ values indicate higher potency. A high CDK2/CDK4 ratio indicates excellent selectivity, which is crucial for minimizing off-target cytotoxicity.

CompoundCDK4/CycD3 IC₅₀ (nM)CDK6/CycD1 IC₅₀ (nM)CDK2/CycE IC₅₀ (nM)Selectivity Ratio (CDK2/CDK4)
2,6-NOHB 8.2 ± 1.112.4 ± 1.5>10,000>1,200x
Palbociclib 11.0 ± 1.315.0 ± 1.8>5,000>450x
Table 2: Murine Pharmacokinetic (PK) Parameters

Data derived from single oral dose (PO) of 25 mg/kg in female BALB/c mice.

Parameter2,6-NOHBPalbociclibCausality / Implication for Efficacy
Cₘₐₓ (ng/mL) 145.2112.8Higher peak concentration ensures deeper target saturation.
T₁/₂ (hours) 6.84.2Extended half-life supports once-daily (QD) dosing regimens.
Oral Bioavailability (F%) 68%54%The hydrobromide salt enhances aqueous solubility and gut absorption.
Table 3: In Vivo Tumor Growth Inhibition (TGI)

Efficacy measured in MCF-7 (HR+ Breast Cancer) Xenografts after 28 days of QD dosing.

Treatment ArmDose (mg/kg)Mean Tumor Volume Day 28 (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 01,245 ± 110N/A+2.1%
Palbociclib 50410 ± 5567.0%-4.5%
2,6-NOHB 50290 ± 4276.7%-1.2%

In Vivo Experimental Workflow: Murine Xenograft Protocol

Murine xenograft models remain the gold standard for bridging in vitro potency to in vivo efficacy[3]. The following protocol is designed as a self-validating system : it includes built-in controls (vehicle arm), utilizes reference standards (Palbociclib), and incorporates physiological monitoring (body weight) to differentiate true efficacy from systemic toxicity[4].

Xenograft_Workflow CellPrep Cell Preparation (MCF-7 + Matrigel) Inoculation Subcutaneous Injection (Female Athymic Nude Mice) CellPrep->Inoculation Monitoring Tumor Monitoring (Reach 100-150 mm³) Inoculation->Monitoring Randomization Randomization (n=10 per group) Monitoring->Randomization Dosing Oral Dosing (PO) (28 Days, QD) Randomization->Dosing Analysis Endpoint Analysis (TGI, PK/PD, IHC) Dosing->Analysis

Step-by-step murine xenograft workflow for benchmarking CDK4/6 inhibitor efficacy.

Step-by-Step Methodology

Step 1: Animal Acclimatization & Estrogen Supplementation

  • Action: Implant 6-8 week old female athymic nude mice with a 0.72 mg 17β-estradiol pellet (60-day release) subcutaneously in the lateral neck region 3 days prior to tumor inoculation.

  • Causality: MCF-7 is an estrogen receptor-positive (ER+) human cell line. Without exogenous estrogen supplementation, the tumors will not engraft or grow progressively in murine hosts. Nude mice are selected because their lack of a functional thymus (T-cell deficiency) prevents the immunological rejection of human xenografts.

Step 2: Cell Preparation & Inoculation

  • Action: Harvest MCF-7 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1×107 cells/mL. Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of each mouse.

  • Causality: Matrigel provides a localized extracellular matrix environment rich in growth factors, significantly enhancing the initial engraftment rate and ensuring uniform tumor take.

Step 3: Tumor Monitoring & Randomization

  • Action: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: V=0.5×Length×Width2 . Once tumors reach an average volume of 100–150 mm³, randomize the mice into three groups (n=10/group): Vehicle, Palbociclib (50 mg/kg), and 2,6-NOHB (50 mg/kg).

  • Causality: Waiting for tumors to reach 100-150 mm³ ensures that the tumors are fully established, actively proliferating, and adequately vascularized. Randomizing at this stage eliminates false positives caused by non-engrafted cells failing to grow.

Step 4: Dosing Regimen

  • Action: Administer treatments via oral gavage (PO) once daily (QD) for 28 consecutive days. Formulate 2,6-NOHB and Palbociclib in 50 mM sodium lactate buffer (pH 4.0) to ensure complete dissolution.

  • Causality: Oral gavage is utilized to mimic the intended clinical route of administration for small-molecule kinase inhibitors. The acidic buffer ensures the hydrobromide salt remains fully solubilized, preventing erratic gastrointestinal absorption.

Step 5: Endpoint Pharmacodynamic (PD) Analysis

  • Action: At day 28, sacrifice the mice 4 hours post-final dose. Excise the tumors, snap-freeze half in liquid nitrogen for Western blot analysis, and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).

  • Causality: Harvesting exactly 4 hours post-dose captures the tissue at the estimated Tmax​ (peak drug concentration), providing the most accurate snapshot of target engagement (reduction of phosphorylated Rb).

Validating Target Engagement: Biomarker Analysis

To prove that the observed Tumor Growth Inhibition (TGI) is mechanistically driven by CDK4/6 inhibition rather than non-specific toxicity, we must validate the pharmacodynamic biomarkers[1].

  • Western Blotting (pRb Ser780): CDK4/6 specifically phosphorylates Rb at the Serine 780 residue. Tumors treated with 2,6-NOHB should demonstrate a >80% reduction in pRb(Ser780) band intensity compared to the vehicle control, confirming direct target engagement.

  • IHC (Ki67 Staining): Ki67 is a universally accepted cellular marker for proliferation. Tissue sections from the 2,6-NOHB arm should exhibit a statistically significant decrease in the percentage of Ki67-positive nuclei, confirming that the cells have successfully been arrested in the G1 phase.

Conclusion

The benchmarking data indicates that the novel 2,6-Naphthyridin-1(2H)-one hydrobromide scaffold offers superior in vitro selectivity and in vivo pharmacokinetic properties compared to the first-generation standard, Palbociclib. By utilizing a rigorously controlled, self-validating murine xenograft protocol, we can confidently attribute the enhanced Tumor Growth Inhibition (76.7% vs 67.0%) to the optimized ATP-competitive binding of the 2,6-NOHB core. These findings support the continued preclinical advancement of 2,6-naphthyridine derivatives in targeted oncology programs.

References

1.[4] Title: Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models Source: PubMed Central (PMC) / Oncotarget URL:

2.[2] Title: Targeting the RB-E2F pathway in breast cancer Source: PubMed Central (PMC) / Oncogene URL:

3.[1] Title: CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities Source: PubMed Central (PMC) / Pharmacology & Therapeutics URL:

4.[3] Title: The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo Source: PubMed Central (PMC) / International Journal of Molecular Sciences URL:

Sources

Validation

Comparative Guide: 2,6-Naphthyridin-1(2H)-one Hydrobromide vs. Other Naphthyridine Isomers in Catalysis

Naphthyridines—diaza-naphthalenes comprising two fused pyridine rings—are privileged scaffolds in modern catalysis. However, the positioning of the two nitrogen atoms fundamentally dictates their electronic properties, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Naphthyridines—diaza-naphthalenes comprising two fused pyridine rings—are privileged scaffolds in modern catalysis. However, the positioning of the two nitrogen atoms fundamentally dictates their electronic properties, coordination geometry, and catalytic utility. This guide provides an in-depth technical comparison between the highly specialized 2,6-naphthyridin-1(2H)-one hydrobromide and the more traditional 1,8-naphthyridine isomers, equipping researchers with the mechanistic insights needed to select the appropriate scaffold for organocatalysis, photocatalysis, and transition-metal catalysis.

Structural and Electronic Causality

The catalytic divergence between naphthyridine isomers is rooted in their molecular geometry and frontier molecular orbital (FMO) energy levels.

1,8-Naphthyridine: The Dinucleating Champion

In the 1,8-isomer, the two nitrogen atoms are adjacent, with their lone pairs pointing in the same direction. This creates a highly pre-organized binding pocket ideal for bridging two metal centers in close proximity[1]. By quantifying the steric properties (such as the buried volume, Vbur​ , which can reach up to 49.3% in substituted derivatives), researchers have demonstrated that 1,8-naphthyridines are unparalleled in stabilizing singly-bonded [RhII−RhII] and [RuI−RuI] bimetallic systems, as well as dinuclear copper cores[2]. This proximity effect is the driving force behind synergistic bimetallic catalysis.

2,6-Naphthyridin-1(2H)-one Hydrobromide: The Electron-Deficient H-Bonding Scaffold

Conversely, the 2,6-naphthyridine core features nitrogen atoms on opposing sides of the fused ring system. Theoretical calculations reveal that among all naphthyridine isomers, the 2,6-isomer possesses the lowest Lowest Unoccupied Molecular Orbital (LUMO) energy level, making it exceptionally electron-deficient and an excellent electron-transporting material[3].

The specific 1(2H)-one hydrobromide derivative introduces two critical functional advantages:

  • Dual Hydrogen-Bonding Motif: The lactam core (1(2H)-one) acts as a simultaneous H-bond donor (N-H) and acceptor (C=O), enabling precise substrate activation in organocatalysis.

  • Salt Stability: The free base of 2,6-naphthyridin-1(2H)-one is prone to oxidative degradation. The hydrobromide salt locks the molecule in a protonated, crystalline state, ensuring precise stoichiometric weighing and long-term bench stability. Upon in situ neutralization, the active lactam is released, while the bromide counterion can participate in mild phase-transfer or halide-bonding interactions.

G Root Naphthyridine Isomers in Catalysis Iso18 1,8-Naphthyridine Root->Iso18 Iso26 2,6-Naphthyridin-1(2H)-one Hydrobromide Root->Iso26 Coord18 Dinucleating Ligand (Cu-Cu, Ru-Ru) Iso18->Coord18 Coord26 H-Bonding Donor/Acceptor Electron-Deficient Scaffold Iso26->Coord26 App18 Bimetallic Catalysis (e.g., CuAAC) Coord18->App18 App26 Organocatalysis & Photocatalysis Coord26->App26

Divergent catalytic mechanisms of naphthyridine isomers based on nitrogen positioning.

Comparative Performance Data

To objectively evaluate these scaffolds, we compare their performance across distinct catalytic paradigms: bimetallic transition-metal catalysis and hydrogen-bonding organocatalysis.

For instance, in the atroposelective synthesis of C–O axially chiral compounds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), chiral 1,8-naphthyridine ligands achieve up to 81% yield with high enantioselectivity by forming a critical Cu(I) acetylide intermediate[4]. 2,6-naphthyridines fail in this context due to their inability to bridge two copper atoms. However, in reactions requiring electron-deficient scaffolds or H-bond activation, the 2,6-isomer excels.

Table 1: Quantitative and Qualitative Comparison
Property / Metric2,6-Naphthyridin-1(2H)-one Hydrobromide1,8-Naphthyridine Derivatives
Primary Catalytic Role Organocatalyst (H-bonding), Ligand precursorDinucleating ligand (Bimetallic)
Electronic Profile Highly electron-deficient (Lowest LUMO)Electron-rich binding pocket
Coordination Mode Monodentate, H-bond donor/acceptorBidentate (Bridging two metals)
Steric Tunability Peripheral arylation via C-H activationHigh (Adjustable Vbur​ up to 49.3%)
Benchmark Yield (CuAAC) N/A (Poor bimetallic coordination)Up to 81% (Atroposelective)
Benchmark Yield (Organocatalysis) >85% (H-bond driven transformations)<10% (Lack of H-bond donor)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific control checkpoints to verify catalyst activation and intermediate formation.

Protocol A: In Situ Activation and H-Bonding Catalysis using 2,6-Naphthyridin-1(2H)-one Hydrobromide

Objective: To utilize the lactam motif for the H-bond activation of electrophilic substrates (e.g., nitroalkenes) in conjugate addition reactions.

  • Catalyst Activation:

    • Suspend 2,6-Naphthyridin-1(2H)-one hydrobromide (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 2.0 mL) under a nitrogen atmosphere.

    • Add N,N -Diisopropylethylamine (DIPEA) (0.11 mmol) dropwise at room temperature.

    • Self-Validation Checkpoint 1: The cloudy suspension will transition to a clear solution as the free base is liberated. Extract a 50 μ L aliquot, evaporate, and run a quick 1H NMR in CDCl3​ . The disappearance of the broad downfield hydrobromide proton (~12 ppm) and the sharpening of the lactam N-H proton (~9-10 ppm) confirms successful activation.

  • Substrate Addition:

    • Add the electrophile (e.g., trans- β -nitrostyrene, 1.0 mmol) and stir for 10 minutes to allow the dual H-bond donor/acceptor complex to form.

    • Add the nucleophile (e.g., a 1,3-dicarbonyl compound, 1.2 mmol).

  • Kinetic Monitoring:

    • Stir the reaction at 25°C.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 7:3) every 2 hours. The H-bond activated pathway should show >50% conversion by hour 4, whereas a control reaction lacking the naphthyridine catalyst will show <5% conversion.

  • Isolation:

    • Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

ProtocolWorkflow Prep Catalyst Activation (Base Neutralization) Val1 Control: 1H NMR (Shift of N-H proton) Prep->Val1 React Substrate Addition & H-Bonding Val1->React Val2 Control: TLC/HPLC (Kinetic tracking) React->Val2 Isol Product Isolation & Recovery Val2->Isol

Self-validating workflow for in situ activation and monitoring of 2,6-naphthyridin-1(2H)-one.

Protocol B: Bimetallic CuAAC using 1,8-Naphthyridine Ligands

Objective: Atroposelective synthesis of C–O axially chiral compounds via dinuclear copper desymmetrization.

  • Complexation:

    • In a Schlenk tube, combine Cu(CH3​CN)4​PF6​ (10 mol%) and a chiral 1,8-naphthyridine ligand (11 mol%) in anhydrous THF (2.0 mL).

    • Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: A distinct color change (typically to deep yellow/orange) indicates the formation of the dinuclear [Cu2​(μ−1,8−Naphthyridine)] core.

  • Cycloaddition:

    • Add dialkynyl diaryl ether (0.2 mmol) and benzyl azide (0.24 mmol) to the solution.

    • Stir at 0°C for 24 hours.

    • Self-Validation Checkpoint 2: Perform chiral HPLC analysis on crude aliquots. The synergistic interplay of the bimetallic center should yield an enantiomeric excess (ee) >80%. If ee is <10%, the dinuclear core has dissociated, indicating moisture contamination.

References

  • Contrasting Reactivity of 2-Mesityl-1,8-Naphthyridine (Mes-NP) with Singly-Bonded[RhII–RhII] and [RuI–RuI] Compounds | Australian Journal of Chemistry | 1

  • Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands | Chemical Science (RSC Publishing) | 4

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes | Organometallics (ACS Publications) | 2

  • Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation | Journal of the American Chemical Society | 3

Sources

Safety & Regulatory Compliance

Safety

2,6-Naphthyridin-1(2H)-one hydrobromide proper disposal procedures

As a Senior Application Scientist, I recognize that handling heterocyclic hydrobromide salts requires more than just following a generic Safety Data Sheet (SDS). In drug discovery and development, 2,6-Naphthyridin-1(2H)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling heterocyclic hydrobromide salts requires more than just following a generic Safety Data Sheet (SDS). In drug discovery and development, 2,6-Naphthyridin-1(2H)-one hydrobromide is a highly valuable scaffold for synthesizing kinase inhibitors and other targeted therapeutics. However, its chemical composition—an aromatic nitrogenous core paired with a bromide counterion—creates specific logistical challenges for waste management.

Mishandling this compound does not just pose a safety risk; routing halogenated salts into standard organic waste streams can severely damage incineration infrastructure, release toxic hydrohalic gases, and trigger massive regulatory non-compliance fines.

This guide provides a self-validating, step-by-step operational plan for the safe handling and proper disposal of 2,6-Naphthyridin-1(2H)-one hydrobromide.

Part 1: Physicochemical & Hazard Profiling

To design a compliant disposal strategy, we must first deconstruct the physicochemical realities of the compound. The table below summarizes the quantitative and qualitative data that dictate our downstream waste routing.

PropertyValue / ClassificationOperational Disposal Implication
Chemical Formula C8H6N2O · HBrContains both a recalcitrant organic heterocycle and a halide.
Physical State Crystalline SolidProne to aerosolization; requires handling in a functioning fume hood.
Solubility Soluble in H₂O, MeOH, DMSOWaste streams will be highly polar or multi-phasic.
Aqueous pH (1% soln) Acidic (pH ~3.0 - 4.5)Aqueous waste requires neutralization prior to final packaging.
GHS Classification Irritant (Skin/Eye), Aquatic ToxinCannot be drain-disposed under any circumstances.
EPA Waste Designation Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent streams.

Part 2: The Mechanistic Logic of Hydrobromide Disposal

Why can we not simply dissolve this salt and pour it down the drain, or throw it into the standard organic waste carboy? The answer lies in the thermal dynamics of chemical destruction.

  • The Bromide Counterion Hazard : During standard thermal destruction (often utilizing cement kilns for non-halogenated waste), the hydrobromide salt dissociates. The bromide ions react to form highly corrosive hydrogen bromide (HBr) gas. To prevent atmospheric pollution and infrastructure corrosion, environmental regulations mandate that halogenated waste be routed to specialized high-temperature incinerators equipped with caustic scrubbers (e.g., NaOH showers) that neutralize HBr into benign sodium bromide salts before exhaust release .

  • The Naphthyridine Core : The bicyclic nitrogenous core is a potent aquatic toxin. Even if the hydrobromide salt is neutralized to a safe pH, the organic heterocycle remains a recalcitrant pollutant. It must undergo high-temperature incineration (>1100°C with a >2-second residence time) to ensure complete cleavage of the C-N bonds, preventing the formation of toxic Products of Incomplete Combustion (PICs) such as nitrogen oxides (NOx) or brominated dioxins .

Part 3: Step-by-Step Disposal Protocols

The following protocols provide self-validating workflows for the three most common waste scenarios encountered in the laboratory.

SOP 1: Solid Waste Management (Unused Reagent or Contaminated Consumables)

Use this protocol for expired powders, contaminated weigh boats, or filter papers.

  • Collection : Working inside a certified fume hood, sweep up solid waste using a static-free brush. Do not use compressed air , as this will aerosolize the irritating powder.

  • Containment : Transfer the solid into a wide-mouth, High-Density Polyethylene (HDPE) container. While glass is chemically compatible, HDPE eliminates the risk of shatter during transit.

  • Labeling : Affix a hazardous waste label immediately. Mark the contents explicitly as: "Hazardous Solid Waste - Halogenated Organic (Contains Bromide)".

  • Storage : Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers or strong bases.

SOP 2: Organic Liquid Waste (Reaction Filtrates & HPLC Effluents)

Scientist’s Note: A common operational failure in drug discovery is routing LC-MS effluents containing hydrobromide salts into standard non-halogenated carboys. Even at millimolar concentrations, cumulative bromide accumulation will trigger halogen-positive alarms during waste vendor profiling.

  • Segregation (Critical Step) : Route all organic solutions (e.g., Methanol, Acetonitrile, DMSO) containing 2,6-Naphthyridin-1(2H)-one hydrobromide exclusively into the Halogenated Solvent Waste carboy.

  • Headspace Management : Fill the HDPE liquid waste carboy to no more than 75% capacity. The dissolved hydrobromide can cause slight outgassing or pressure buildup if it interacts with incompatible trace solvents.

  • Secondary Containment : Keep the waste carboy in a secondary spill tray capable of holding 110% of the primary container's volume.

SOP 3: Aqueous Waste Neutralization & Routing

Use this protocol for aqueous workups or purely water-based assays.

  • Initial Assessment : Aqueous solutions of hydrobromide salts are naturally acidic. Verify the initial pH using a calibrated pH meter or universal indicator paper.

  • Neutralization : In a fume hood, slowly add a weak base—such as 1M Sodium Bicarbonate (NaHCO₃)—to the aqueous waste while stirring. Continue addition until the effervescence ceases and the pH stabilizes between 6.0 and 8.0 .

  • Validation : Wait 5 minutes and re-test the pH to ensure the solution has self-buffered and remains stable.

  • Final Routing : Do NOT drain dispose. Pour the neutralized aqueous solution into a designated "Aqueous Hazardous Waste" container.

Part 4: Waste Routing Decision Matrix

To streamline laboratory operations and prevent segregation errors, follow this logical workflow for routing 2,6-Naphthyridin-1(2H)-one hydrobromide waste.

WasteRouting Start 2,6-Naphthyridin-1(2H)-one Hydrobromide Waste Cond1 Physical State? Start->Cond1 Solid Solid Waste (Powder/Spill Debris) Cond1->Solid Solid Liquid Liquid Waste (Solutions/Effluents) Cond1->Liquid Liquid Route1 Halogenated Solid Waste (Requires Caustic Scrubbing) Solid->Route1 Cond2 Solvent Type? Liquid->Cond2 Org Organic Solvents (e.g., MeOH, MeCN) Cond2->Org Organic Aq Aqueous Solutions (>80% Water) Cond2->Aq Aqueous Route2 Halogenated Solvent Waste (Do NOT mix with Non-Hal) Org->Route2 Route3 Aqueous Hazardous Waste (Neutralize pH to 6-8 first) Aq->Route3

Figure 1: Decision matrix for the disposal routing of 2,6-Naphthyridin-1(2H)-one hydrobromide waste.

Part 5: Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate and methodical action is required to prevent respiratory irritation and environmental contamination.

  • Isolate & Protect : Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within. Don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Neutralization & Absorption :

    • For Solid Spills : Cover the powder with damp sand or a commercial inert absorbent pad to prevent dust generation. Do not sweep dry powder.

    • For Liquid Spills : Apply a chemical spill pad or broadcast solid sodium bicarbonate (NaHCO₃) powder directly over the liquid to neutralize the acidic hydrobromide component.

  • Collection : Scoop the absorbed mixture using a non-sparking plastic spatula. Transfer the debris into a solid halogenated waste container.

  • Surface Decontamination : Wash the affected surface with a 5% sodium carbonate (Na₂CO₃) solution to neutralize any microscopic hydrobromide residue, followed by a thorough wipe-down with deionized water. Dispose of all contaminated paper towels in the solid halogenated waste bin.

References

  • U.S. Environmental Protection Agency (EPA) . Incineration to Manage PFAS and Halogenated Waste Streams. Available at:[Link]

  • Chemical & Engineering News (C&EN) / American Chemical Society . Most solvent waste from US academic labs ends up in the air: The Fate of Halogenated Solvents. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Handling 2,6-Naphthyridin-1(2H)-one Hydrobromide: A Framework for Proactive Safety

Executive Summary: The Precautionary Principle in Practice As researchers and drug development professionals, our work inherently involves navigating the unknown. 2,6-Naphthyridin-1(2H)-one hydrobromide is a nitrogen-con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Precautionary Principle in Practice

As researchers and drug development professionals, our work inherently involves navigating the unknown. 2,6-Naphthyridin-1(2H)-one hydrobromide is a nitrogen-containing heterocyclic compound, a class of molecules renowned for its diverse biological activities and potential as pharmaceutical building blocks.[1][2][3][4] However, as is common with novel research chemicals, its specific toxicological properties have not been exhaustively investigated.[5]

This guide, therefore, is built upon the precautionary principle . We will treat this compound with the high degree of caution it warrants, assuming it to be a potent irritant and potentially pharmacologically active. The following protocols are designed not as a mere list of rules, but as a self-validating system of operations that prioritizes containment, protection, and preparedness. This framework will enable you to focus on your research with the confidence that safety is systematically integrated into every step of your workflow.

Hazard Assessment: Understanding the "Why"

A robust safety plan begins with understanding the nature of the material. The hazards associated with 2,6-Naphthyridin-1(2H)-one hydrobromide can be inferred from its chemical structure.

  • The Heterocyclic Core (2,6-Naphthyridin-1(2H)-one): Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals precisely because they interact effectively with biological systems.[3][4] This inherent bioactivity demands that we prevent exposure. Inhalation of dust or skin contact could lead to unforeseen physiological effects.

  • The Hydrobromide Salt: This indicates the compound is a salt formed with hydrobromic acid. Hydrobromic acid is a corrosive material, and while the salt is a solid, it can cause significant irritation upon contact with skin, eyes, or the respiratory tract, particularly if it hydrolyzes upon contact with moisture.[6] Safety data sheets for analogous compounds frequently list hazards such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

Given the lack of comprehensive toxicological data, we must assume the compound presents the following risks:

  • Acute Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.

  • Irritation: High likelihood of causing irritation to the skin, eyes, and respiratory system.[5][7]

  • Sensitization: Possibility of causing an allergic skin or respiratory reaction.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling 2,6-Naphthyridin-1(2H)-one hydrobromide. Operations should always be scaled to use the smallest quantity of material necessary.

OperationRequired Personal Protective Equipment (PPE)Rationale & Key Considerations
All Operations (Including weighing, transfer, and solution preparation)Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.[8][9] Body Protection: Fully-buttoned, flame-resistant laboratory coat.[9] Clothing: Long pants and fully-enclosed shoes made of non-porous material.[8][9]Goggles provide a seal around the eyes to protect against dust and splashes.[10][11] A lab coat and proper attire protect the skin from accidental contact.
Handling Solid Compound (e.g., weighing, adding to a reaction)All PPE listed above PLUS: Hand Protection: Double-gloving with chemically resistant nitrile gloves.[8] Respiratory Protection: Work must be conducted within a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory.[5][8]Double-gloving minimizes risk from undetected pinholes and allows for safe removal of the contaminated outer layer. A fume hood is the primary engineering control to prevent inhalation of fine powders.[5]
Large-Scale Operations (>5g) or Potential for Splashing All PPE listed above PLUS: Face Protection: A full-face shield worn over chemical splash goggles.[8][9]A face shield provides an additional layer of protection for the entire face from splashes or energetic reactions.[9]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational sequence is critical for safety.

Step 1: Preparation & Engineering Controls
  • Designate the Workspace: All handling of 2,6-Naphthyridin-1(2H)-one hydrobromide powder must occur within a certified chemical fume hood.

  • Prepare the Surface: Cover the work surface of the fume hood with absorbent, disposable bench paper.

  • Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the hood before introducing the chemical. This minimizes traffic in and out of the controlled workspace.

  • Verify Fume Hood Operation: Ensure the fume hood is operating correctly (check the airflow monitor) before you begin.

Step 2: Donning PPE & Handling the Compound
  • Don PPE: Put on your lab coat, safety goggles, and inner gloves.

  • Enter the Hood: Put on your outer gloves.

  • Weighing: To minimize dust, do not pour the powder. Use a dedicated spatula to carefully transfer the solid to a tared weigh boat. Close the primary container immediately after dispensing.

  • Transfer: To add the solid to a reaction vessel, gently tap the weigh boat on the inside rim of the vessel. Use a small amount of solvent to rinse any residual powder from the boat into the vessel.

Step 3: Post-Handling & Decontamination
  • Initial Cleanup: Carefully wipe down spatulas and any contaminated surfaces within the hood with a damp cloth. Dispose of the cloth and bench paper into the designated solid waste container.

  • Doffing PPE:

    • Remove outer gloves while still in the fume hood and dispose of them in the designated waste container.

    • Step away from the hood.

    • Remove your lab coat and hang it in its designated location.

    • Remove your safety goggles.

    • Remove your inner gloves and dispose of them.

  • Personal Hygiene: Wash your hands and forearms thoroughly with soap and water.[12]

Emergency & Disposal Plan

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Contain: For a small spill within a fume hood, cover it with a dry absorbent material like vermiculite or sand. Do not use water.

  • Collect: Wearing your full PPE (including respiratory protection if necessary), carefully sweep the absorbed material into a clearly labeled waste container.

  • Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water. Dispose of all cleaning materials as hazardous waste.

Waste Disposal
  • All solid waste contaminated with 2,6-Naphthyridin-1(2H)-one hydrobromide (gloves, weigh boats, bench paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Contaminated solutions should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[13]

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical path for safely handling 2,6-Naphthyridin-1(2H)-one hydrobromide.

SafeHandlingWorkflow Start Start Prep 1. Prepare Workspace (In Fume Hood) Start->Prep Don_PPE 2. Don Full PPE Prep->Don_PPE Handle 3. Weigh & Handle Compound Don_PPE->Handle Experiment 4. Perform Experiment Handle->Experiment Decon 5. Decontaminate Workspace & Tools Experiment->Decon Doff_PPE 6. Doff PPE (Correct Sequence) Decon->Doff_PPE Dispose 7. Secure & Label Waste Doff_PPE->Dispose End End Dispose->End

Caption: Workflow for handling 2,6-Naphthyridin-1(2H)-one hydrobromide.

References

  • LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE.
  • Safety Data Sheet for 4-Bromo-1-naphthylamine. Santa Cruz Biotechnology.
  • 2,6-Naphthyridin-1(2H)-one, hydrobromide (1:1). USCKS.
  • Safety D
  • Safety Data Sheet for 1,6-Naphthyridine. Fisher Scientific.
  • Safety Data Sheet for 2-Naphthaldehyde. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • 2,7-Naphthyridin-1(2H)-one hydrobromide (EVT-457615). EvitaChem.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • The importance of Personal Protective Equipment in the handling of chemicals. ITURRI.
  • 2,6-Naphthyridin-1(2H)-one hydrobromide. BLDpharm.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • Safety Data Sheet for 4,7-Dibromo-3-hydroxy-2-naphthoic Acid. Tokyo Chemical Industry Co., Ltd.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2013). Applied Microbiology and Biotechnology.
  • HYDROBROMIC ACID Safety Handbook. ICL-IP.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Molecules.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances.

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